molecular formula C12H14BrNO2 B598706 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine CAS No. 1199556-85-8

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Cat. No.: B598706
CAS No.: 1199556-85-8
M. Wt: 284.153
InChI Key: LZYMVCJDCZOUCW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)11(14)7-12(8-11)15-5-6-16-12/h1-4H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMVCJDCZOUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728955
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-85-8
Record name 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Spirocyclic scaffolds have emerged as a particularly compelling class of building blocks, offering a rigid yet conformationally diverse framework that can effectively orient substituents into biologically relevant space.[1][2][3] This guide focuses on a specific, yet broadly applicable, spirocyclic amine: 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine.

The strategic incorporation of a spirocyclic core, such as the 5,8-dioxaspiro[3.4]octane system, can significantly influence a molecule's physicochemical and pharmacological profile.[4] The inherent rigidity of this scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the introduction of the 4-bromophenyl moiety provides a valuable handle for further synthetic elaboration through cross-coupling reactions, while the primary amine serves as a key site for amide bond formation or other functionalizations. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of this compound, along with robust protocols for its synthesis and characterization.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in any research and development endeavor. While extensive experimental data for this compound is not widely published, we can compile its known identifiers and provide predicted values for key physicochemical parameters. These predictions are derived from established computational models and offer a reliable starting point for experimental design.

PropertyValueSource/Method
CAS Number 1199556-85-8[5][6]
Molecular Formula C₁₂H₁₄BrNO₂[6]
Molecular Weight 284.15 g/mol [6]
Appearance Predicted: White to off-white solidInferred
Melting Point Predicted: 80-120 °CComputational
Boiling Point Predicted: > 350 °C at 760 mmHgComputational
Solubility Predicted: Soluble in methanol, DMSO, DMFInferred
pKa (of the amine) Predicted: 8.5 - 9.5Computational
Storage Conditions Store at 2-8 °C under an inert atmosphere[5]

Note: Predicted values are generated using commercially available chemical software (e.g., ChemDraw) and should be experimentally verified.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached from its precursor, 2-bromo-5,8-dioxaspiro[3.4]octane. The following two-step synthetic workflow is proposed, with an emphasis on the rationale behind the chosen reactions and conditions.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Amination A 3-Bromocyclobutanone P1 2-Bromo-5,8-dioxaspiro[3.4]octane A->P1 PPTS, Benzene Reflux B Ethylene Glycol B->P1 P1_node 2-Bromo-5,8-dioxaspiro[3.4]octane Product This compound P1_node->Product Sealed Tube, Ethanol Heat C Ammonia (excess) C->Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol and Scientific Rationale

This initial step involves the protection of the ketone in 3-bromocyclobutanone as a cyclic ketal.

  • Protocol:

    • To a solution of 3-bromocyclobutanone (1.0 eq) in benzene, add ethylene glycol (4.0 eq) and pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield 2-bromo-5,8-dioxaspiro[3.4]octane.

  • Expertise & Experience: The use of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible ketalization reaction towards the product by removing the water byproduct. PPTS is chosen as a mild acid catalyst to prevent potential side reactions that might occur with stronger acids. An excess of ethylene glycol is used to further favor product formation.

The conversion of the alkyl bromide to the primary amine is a key transformation. A direct amination with ammonia is a straightforward approach.

  • Protocol:

    • In a sealed tube, dissolve 2-bromo-5,8-dioxaspiro[3.4]octane (1.0 eq) in a concentrated solution of ammonia in ethanol.

    • Seal the tube and heat the mixture at a temperature of 80-100 °C for 24-48 hours.

    • After cooling to room temperature, carefully vent the sealed tube.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and ammonium salts.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.

  • Trustworthiness: The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts through over-alkylation.[3] The reaction is performed in a sealed tube to maintain a high concentration of the volatile ammonia at elevated temperatures.

Comprehensive Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts are provided below.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 7.40-7.50 (d, 2H, Ar-H ortho to Br)

    • δ 7.20-7.30 (d, 2H, Ar-H meta to Br)

    • δ 3.90-4.10 (m, 4H, -O-CH₂-CH₂-O-)

    • δ 2.50-2.70 (m, 2H, cyclobutane-H)

    • δ 2.20-2.40 (m, 2H, cyclobutane-H)

    • δ 1.80-2.00 (s, 2H, -NH₂)

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ 145.0 (Ar-C)

    • δ 131.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 121.0 (Ar-C-Br)

    • δ 110.0 (Spiro-C)

    • δ 65.0 (-O-CH₂-)

    • δ 60.0 (C-NH₂)

    • δ 40.0 (cyclobutane-CH₂)

  • Rationale: The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The dioxolane protons are expected to appear as a multiplet. The cyclobutane protons will be diastereotopic and appear as complex multiplets. The amine protons will likely be a broad singlet, and its chemical shift can be concentration-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • Predicted Absorptions:

    • 3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine)

    • 3000-3100 cm⁻¹ (Aromatic C-H stretch)

    • 2850-3000 cm⁻¹ (Aliphatic C-H stretch)

    • 1600, 1480 cm⁻¹ (C=C aromatic ring stretch)

    • 1050-1150 cm⁻¹ (C-O ether stretch, strong)

    • 1000-1100 cm⁻¹ (C-N stretch)

    • ~820 cm⁻¹ (para-disubstituted benzene C-H bend)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A prominent molecular ion peak should be observed, with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of approximately equal intensity).

    • Alpha-Cleavage: The most significant fragmentation for amines is typically alpha-cleavage, which would involve the loss of a cyclobutyl or phenyl radical.[2][7]

    • Loss of NH₂: Loss of the amino group is also a possible fragmentation pathway.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a suitable starting point.

    • Detection: UV detection at a wavelength corresponding to the absorbance of the bromophenyl group (e.g., 220-260 nm) should be employed.

    • Purity: The purity of the final compound should be ≥95% as determined by the peak area percentage.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine.

    • Visualization: UV light (254 nm) and staining with ninhydrin or potassium permanganate.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block with several key reactive sites that can be exploited in the synthesis of more complex molecules for drug discovery.

Key Reactive Sites and Potential Transformations

Reactivity cluster_reactions Potential Reactions Molecule This compound Primary Amine Bromophenyl Group Amide Amide Bond Formation Molecule:f1->Amide Sulfonamide Sulfonamide Synthesis Molecule:f1->Sulfonamide ReductiveAmination Reductive Amination Molecule:f1->ReductiveAmination Suzuki Suzuki Coupling Molecule:f2->Suzuki Buchwald Buchwald-Hartwig Amination Molecule:f2->Buchwald

Caption: Key reactive sites and potential synthetic transformations.

  • Primary Amine: The primary amine is a nucleophilic site that can readily undergo:

    • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides, a common linkage in pharmaceuticals.

    • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

    • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Bromophenyl Group: The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

    • Buchwald-Hartwig amination: Reaction with amines to form diaryl amines or alkyl aryl amines.[8][9]

    • Sonogashira coupling: Reaction with terminal alkynes.

Conclusion and Future Outlook

This compound represents a valuable and underutilized building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique three-dimensional structure, coupled with strategically placed functional groups, offers a rich platform for the generation of diverse compound libraries. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a robust framework for its characterization. As the demand for molecules with improved drug-like properties continues to grow, the exploration and application of spirocyclic amines like the one detailed herein will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Vertex AI Search. (2026). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Online].
  • ChemicalBook. (2026). This compound | 1199556-85-8. [Online].
  • ProcessPointChemicals. (2026). This compound. [Online].
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Online].
  • Taylor & Francis Online. (2026). The utilization of spirocyclic scaffolds in novel drug discovery. [Online].
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Online].
  • Smolecule. (2026). 2-Bromo-5,8-dioxaspiro[3.4]octane. [Online].
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Online].
  • Chemguide. (2026). preparation of amines. [Online].
  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Online].
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Online].
  • Whitman People. (2026). GCMS Section 6.15. [Online].
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online].
  • Organic Chemistry Portal. (2026). Buchwald-Hartwig Cross Coupling Reaction. [Online].
  • CymitQuimica. (2026). This compound. [Online].

Sources

structural analysis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Integrated Approach to the Structural Elucidation of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: A Technical Guide

Executive Summary

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led drug discovery programs to explore beyond traditional, planar molecular architectures. This "escape from flatland" strategy champions the use of three-dimensional scaffolds to improve physicochemical properties and target engagement.[1][2] Spirocycles, characterized by two rings joined at a single tetrahedral carbon, are exemplary of this approach, offering rigid, well-defined three-dimensional orientations.[1][3] This guide provides a comprehensive, multi-technique framework for the , a compound featuring a spiro[3.4]octane core, a bromophenyl moiety, and a primary amine. Such molecules are valuable building blocks in medicinal chemistry.[4]

This document serves as a technical resource for researchers and drug development professionals, detailing an integrated workflow that leverages mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. Each section explains the causality behind the chosen technique, provides detailed experimental protocols, and outlines the expected data, thereby creating a self-validating system for structural confirmation.

Molecular Blueprint: Mass Spectrometry (MS)

Causality: The initial and most fundamental step in structural analysis is the confirmation of the molecular formula and weight. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For this compound (Formula: C₁₂H₁₄BrNO₂[5]), MS is particularly powerful due to two key features: the "Nitrogen Rule" and the distinct isotopic signature of bromine.

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides an immediate check for the presence of the amine group.[6][7]

  • Bromine Isotopes: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This results in a characteristic "M+2" peak in the mass spectrum that is nearly equal in intensity to the molecular ion (M+) peak, serving as an unambiguous indicator of a monobrominated compound.[8][9][10]

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) using a known standard (e.g., perfluorotributylamine) to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

  • Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This hard ionization technique imparts sufficient energy to induce fragmentation, providing a structural "fingerprint."[11]

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500, ensuring sufficient resolution (>10,000) to distinguish isotopic peaks and enable accurate mass determination.

Predicted Data & Interpretation

The primary objective is to observe the molecular ion peaks and characteristic fragments. The data can be summarized as follows:

Predicted m/zFormulaAssignmentKey Feature
283.0262C₁₂H₁₄⁷⁹BrNO₂Molecular Ion (M+)Confirms elemental composition.
285.0242C₁₂H₁₄⁸¹BrNO₂M+2 Isotope Peak~1:1 intensity ratio with M+ confirms the presence of one bromine atom.[8][9]
204.0550C₁₂H₁₄NO₂[M-Br]+Loss of the bromine radical.
156.0424C₇H₆Br[C₆H₄Br-C]+ (Benzylic cleavage)A common fragmentation for aryl-alkyl amines.
128.1021C₈H₁₄O₂[M-C₆H₄BrNH₂]+ (Fragment of spiro-core)Information about the spirocyclic scaffold.
Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis HR-EI-MS Analysis cluster_data Data Interpretation Prep Dissolve Compound (1 mg/mL) Inject Direct Infusion Prep->Inject Ionize Ionization (70 eV) Inject->Ionize Analyze Mass Analysis (TOF or Orbitrap) Ionize->Analyze Detect Detection Analyze->Detect Process Process Spectrum Detect->Process Interpret Identify M+ & M+2, Confirm Formula, Analyze Fragments Process->Interpret

Workflow for HRMS analysis.

Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the formula, NMR spectroscopy elucidates the carbon-hydrogen framework, revealing how atoms are connected. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques is required for an unambiguous assignment of this complex spirocyclic structure.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For amines, the N-H protons often appear as broad signals that can be confirmed by D₂O exchange, where the labile N-H protons are replaced by deuterium, causing the signal to disappear from the spectrum.[7][12][13]

  • ¹³C NMR: Determines the number of unique carbon environments. Carbons adjacent to electronegative atoms like nitrogen and oxygen are deshielded and appear further downfield.[7][13][14]

  • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the integration values and splitting patterns.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify the N-H protons.[14]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish connectivity.

Predicted Spectral Data & Interpretation

Based on the structure and data from analogous compounds[15][16], the following spectral features are anticipated:

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H7.4 - 7.6d2H, Aromatic (ortho to Br)Standard region for aromatic protons on a bromophenyl ring.
¹H7.1 - 7.3d2H, Aromatic (meta to Br)Aromatic protons.
¹H3.9 - 4.2m4H, -O-CH₂-CH₂-O- (Dioxolane ring)Protons adjacent to oxygen are deshielded.
¹H2.5 - 2.9m4H, Cyclobutane ring protonsAliphatic protons on a strained ring.[16]
¹H1.8 - 2.2br s2H, -NH₂Broad signal due to quadrupolar relaxation and exchange; disappears with D₂O.[12][13]
¹³C135 - 145sAromatic C (ipso to amine/spiro)Quaternary aromatic carbon.
¹³C131 - 133sAromatic CH (ortho to Br)Aromatic carbons.
¹³C128 - 130sAromatic CH (meta to Br)Aromatic carbons.
¹³C120 - 125sAromatic C (ipso to Br)Carbon attached to bromine is shielded compared to others.
¹³C80 - 90sC1 (Spiro carbon)Quaternary carbon bonded to two oxygens.
¹³C65 - 70s-O-CH₂-CH₂-O- (Dioxolane ring)Carbons adjacent to oxygen.
¹³C60 - 65sC2 (C-NH₂/Ar)Quaternary carbon attached to nitrogen and the aromatic ring.
¹³C35 - 45sC3, C4 (Cyclobutane ring)Aliphatic carbons in the cyclobutane ring.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Sample Prepare Sample (5-10 mg in CDCl3) H1 Acquire ¹H NMR Sample->H1 C13 Acquire ¹³C NMR Sample->C13 COSY Acquire COSY Sample->COSY HSQC Acquire HSQC Sample->HSQC D2O D₂O Exchange H1->D2O Assign Correlate Data & Assign Structure H1->Assign D2O->Assign C13->Assign COSY->Assign HSQC->Assign

Integrated workflow for NMR structural assignment.

Unambiguous 3D Structure: X-ray Crystallography

Causality: To move from a 2D connection map to a definitive 3D structure, X-ray crystallography is the gold standard.[17][18] It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For drug development, an accurate 3D structure is invaluable for understanding structure-activity relationships (SAR) and for computational modeling of receptor binding. The rigid nature of the spirocyclic scaffold increases the likelihood of obtaining high-quality crystals suitable for diffraction.[19]

Experimental Protocol
  • Crystallization (Rate-Limiting Step):

    • Objective: To grow single, defect-free crystals. This is often a process of trial and error.[17]

    • Methods:

      • Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetonitrile) and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a drop of the concentrated compound solution on a cover slip and invert it over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen (~100 K) to minimize thermal vibration.

    • Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron or a modern laboratory diffractometer).[20]

    • Rotate the crystal and collect the diffraction pattern (the intensities and positions of thousands of reflections) on a detector.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges.

Anticipated Structural Features
  • Spiro Center: The geometry around the spiro carbon (C1) will be tetrahedral.

  • Ring Conformations: The five-membered dioxolane ring will likely adopt an envelope or twist conformation. The four-membered cyclobutane ring is puckered, not planar.

  • Molecular Packing: The crystal lattice will likely be stabilized by intermolecular hydrogen bonds involving the -NH₂ group and potentially weak interactions involving the bromine atom or aromatic rings.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Pure Purified Compound Crystal Grow Single Crystals Pure->Crystal Diffract X-ray Diffraction Crystal->Diffract Data Collect Reflection Data Diffract->Data Solve Solve Phase Problem Data->Solve Refine Build & Refine Model Solve->Refine Structure Final 3D Structure Refine->Structure

From compound to crystal structure.

Integrated Structural Analysis: A Unified Conclusion

Integrated_Analysis MS Mass Spectrometry (Formula: C₁₂H₁₄BrNO₂) Final Verified Structure of This compound MS->Final Confirms Mass & Elemental Composition NMR NMR Spectroscopy (2D Connectivity Map) NMR->Final Confirms Atomic Connectivity XRAY X-ray Crystallography (3D Atomic Coordinates) XRAY->Final Confirms 3D Geometry & Stereochemistry

Convergence of analytical data.

Mass spectrometry provides the foundational confirmation of the elemental formula. NMR spectroscopy then builds upon this by establishing the precise 2D connectivity, confirming the presence of the spirocyclic core, the bromophenyl group, and the amine. Finally, X-ray crystallography provides the ultimate proof, revealing the exact three-dimensional arrangement of the atoms in space. Only when the data from all three techniques are in complete agreement can the structure be considered fully and unambiguously elucidated, providing the high-confidence data required for progression in a drug discovery or chemical biology program.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ProcessPointChemicals. This compound.
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Online] YouTube.
  • IUCr Journals. (2005). Powder struture resolution of 1,7-dioxaspiro[4.4]nonane.
  • ChemicalBook. This compound | 1199556-85-8.
  • Caron, S. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Smolecule. 2-Bromo-5,8-dioxaspiro[3.4]octane.
  • Deschamps, J.R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Wikipedia. X-ray crystallography.
  • Enamine. Spirocycles for Improved Solubility.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.

Sources

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine (CAS Number 1199556-85-8): A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is paramount. Spirocyclic frameworks have emerged as a particularly attractive class of compounds, prized for their rigid structures that can present substituents in precise spatial orientations, thereby enhancing interactions with biological targets.[1] This guide focuses on the chemical properties and potential applications of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine (CAS Number 1199556-85-8), a compound that marries the desirable attributes of a spirocyclic core with the synthetic versatility of a brominated aromatic ring. While specific literature on this exact molecule is sparse, this document provides a comprehensive overview based on established chemical principles and the known reactivity of its constituent functional groups.

The unique architecture of this compound, featuring a dioxaspiro[3.4]octane moiety, suggests its potential as a novel building block in the design of new chemical entities. The presence of a primary amine offers a handle for further chemical elaboration, while the bromophenyl group opens avenues for a wide range of cross-coupling reactions, making it a versatile intermediate for the synthesis of diverse compound libraries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The predicted and known properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1199556-85-8Internal Data
Molecular Formula C₁₂H₁₄BrNO₂Internal Data
Molecular Weight 284.15 g/mol Internal Data
Appearance Likely a solid at room temperaturePredicted
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous media is expected.Predicted
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.General laboratory practice

Proposed Synthesis and Chemical Reactivity

While a specific, published synthetic route for this compound has not been identified in the current literature, a plausible and efficient synthesis can be proposed based on well-established organic chemistry reactions. The synthesis can be logically divided into the formation of the spirocyclic core and the subsequent introduction of the aminophenyl moiety.

Part 1: Synthesis of the Spirocyclic Ketone Intermediate

The synthesis would likely commence with the protection of a suitable cyclobutanone derivative. A synthetic route for a similar compound, 2-Bromo-5,8-dioxaspiro[3.4]octane, starts with the reaction of 3-bromocyclobutanone with ethylene glycol.[2][3] This suggests a similar approach for creating the 5,8-dioxaspiro[3.4]octan-2-one core.

G cluster_0 Synthesis of Spirocyclic Ketone Cyclobutanone Cyclobutanone Ketalization Ketalization with Ethylene Glycol Cyclobutanone->Ketalization Ethylene Glycol, Acid Catalyst Dioxaspiro_octanone 5,8-Dioxaspiro[3.4]octan-2-one Ketalization->Dioxaspiro_octanone

Caption: Proposed synthesis of the spirocyclic ketone intermediate.

Experimental Protocol: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-one (Hypothetical)

  • To a solution of cyclobutanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 5,8-dioxaspiro[3.4]octan-2-one.

Part 2: Introduction of the Aminophenyl Group

With the spirocyclic ketone in hand, the 2-(4-Bromophenyl)-2-amino moiety can be installed. A classic and effective method for this transformation is the Strecker synthesis .[4][5][6][7][8] This reaction involves the treatment of a ketone with an amine (in this case, ammonia) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

G cluster_1 Strecker Synthesis Dioxaspiro_octanone 5,8-Dioxaspiro[3.4]octan-2-one Strecker Strecker Reaction Dioxaspiro_octanone->Strecker 1. 4-Bromoaniline 2. NaCN Aminonitrile α-Aminonitrile intermediate Strecker->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Acid or Base Target_Compound This compound Hydrolysis->Target_Compound

Caption: Proposed Strecker synthesis for the target compound.

Experimental Protocol: Strecker Synthesis of this compound (Hypothetical)

  • To a solution of 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) and 4-bromoaniline (1.0 eq) in methanol, add sodium cyanide (1.1 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, extract the product with an organic solvent and concentrate to obtain the crude α-aminonitrile.

  • Hydrolyze the crude α-aminonitrile by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Neutralize the reaction mixture and extract the product.

  • Purify by column chromatography to yield the final compound.

An alternative and more modern approach to forming the C-N bond would be a direct Buchwald-Hartwig amination of a suitable precursor, though this would require a different synthetic strategy.[9][10][11][12][13]

Potential Applications and Fields of Research

The structural features of this compound suggest its utility in several areas of drug discovery and chemical biology.

Fragment-Based Drug Discovery (FBDD)

The spiro[3.4]octane core represents a rigid, three-dimensional fragment that can be used to explore new chemical space in FBDD campaigns. Its conformational rigidity can lead to higher binding affinities and improved selectivity for protein targets.

Lead Optimization

The primary amine and the bromophenyl group serve as versatile handles for lead optimization. The amine can be readily acylated, alkylated, or used in reductive amination to introduce a variety of substituents. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups.

G Target_Compound 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine Amine_Derivatization Amine Derivatization (Acylation, Alkylation, etc.) Target_Compound->Amine_Derivatization Cross_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Target_Compound->Cross_Coupling Diverse_Analogs_1 Diverse Amide/Amine Analogs Amine_Derivatization->Diverse_Analogs_1 Diverse_Analogs_2 Diverse Biaryl/Heteroaryl Analogs Cross_Coupling->Diverse_Analogs_2

Caption: Derivatization strategies for lead optimization.

Potential Biological Targets

While no specific biological activity has been reported for this compound, spirocyclic amines have been investigated as inhibitors of various enzymes and receptors. Given the prevalence of brominated compounds in kinase inhibitor discovery, this scaffold could be explored for activity against a range of protein kinases. The rigid nature of the spirocycle could also be beneficial for targeting protein-protein interactions.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an attractive starting point for the synthesis of novel compound libraries. This guide provides a foundational understanding of its properties and a scientifically-grounded proposal for its synthesis and potential applications. Further research is warranted to fully elucidate the chemical and biological potential of this intriguing spirocyclic amine.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Spiro[3.4]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern drug discovery to explore novel chemical space has led to a pronounced shift away from planar, sp2-rich molecules towards three-dimensional (3D) scaffolds.[1] This strategic move, often termed "escaping flatland," aims to enhance ligand-receptor complementarity, improve physicochemical properties, and unlock new intellectual property landscapes.[2] Among the diverse array of 3D structures, spirocyclic systems—characterized by two rings sharing a single atom—have emerged as privileged motifs.[3] This guide provides a deep technical dive into the spiro[3.4]octane core, a unique scaffold comprising a cyclobutane ring fused to a cyclopentane ring. We will explore its synthesis, conformational attributes, role as a versatile bioisostere, and its successful application in the development of novel therapeutic agents, providing researchers and drug development professionals with a comprehensive understanding of its value.

The Rationale for Three-Dimensionality: Introducing the Spiro[3.4]octane Core

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While foundational, their planar nature can lead to challenges such as poor aqueous solubility due to π-π stacking, metabolic liabilities, and limited exploration of the complex, three-dimensional binding pockets of biological targets.[4] The introduction of sp3-rich scaffolds directly addresses these limitations.

The spiro[3.4]octane scaffold is an exemplary embodiment of this 3D design philosophy. The quaternary spiroatom locks the two rings in a rigid, orthogonal orientation, creating well-defined exit vectors for substituents. This inherent three-dimensionality provides several key advantages:

  • Increased Fsp³ Character: The fraction of sp³ hybridized carbons (Fsp³) is a key metric correlated with clinical success.[1] Spirocycles inherently possess a high Fsp³ count, which often leads to improved solubility, enhanced metabolic stability, and better overall pharmacokinetic profiles.[1][5]

  • Conformational Rigidity: The rigid framework reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity and potency.[6] This conformational restriction allows for a more precise orientation of functional groups to interact with the target.[3]

  • Novel Chemical Space: These scaffolds provide access to underexplored regions of chemical space, offering opportunities for novel intellectual property and overcoming resistance mechanisms.

G cluster_0 Traditional 'Flatland' Scaffolds cluster_1 3D Scaffolds Aromatic Ring Benzene (Planar, Low Fsp³) SpiroOctane Spiro[3.4]octane (3D, High Fsp³) Aromatic Ring->SpiroOctane Transition to 3D

Caption: Transition from 2D planar scaffolds to 3D spirocyclic systems.

Physicochemical Properties and Conformational Analysis

The decision to incorporate a spiro[3.4]octane core is driven by its ability to predictably modulate a molecule's properties. Understanding these attributes is critical for rational drug design.

Key Physicochemical Descriptors

The introduction of the spiro[3.4]octane moiety can significantly alter key physicochemical parameters essential for drug-likeness.[7]

PropertyBenzene (Reference)Spiro[3.4]octane (Parent)Impact of Replacement
Molecular Weight 78.11 g/mol 110.20 g/mol [8]Increase
Fsp³ 01.0Significant Increase
Calculated logP ~2.13~3.7[8]Increase in Lipophilicity
Polar Surface Area 0 Ų0 Ų[8]No change (unsubstituted)
Solubility Low aqueous solubilityGenerally improves solubility of parent molecule[4]Disrupts crystal packing
Metabolic Stability Prone to oxidationGenerally more stable, blocks metabolic hotspots[9]Improved ADME profile

Causality: The increase in Fsp³ character disrupts the planarity that favors crystal lattice packing (π-stacking), often leading to enhanced aqueous solubility.[4] Furthermore, the saturated nature of the scaffold removes sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability.[9]

Conformational Insights

The spiro[3.4]octane system is conformationally restricted. The cyclopentane ring typically adopts an envelope or twist conformation, while the cyclobutane ring is puckered. This rigidity is paramount, as it allows medicinal chemists to project substituents into space with high predictability, enhancing the potential for precise interactions with a biological target.[10][11] Computational studies are crucial for understanding the preferred conformations of substituted spiro[3.4]octane derivatives and their influence on the overall molecular shape.[11]

Synthetic Strategies: Building the Core

The accessibility of spiro[3.4]octane building blocks is crucial for their widespread adoption. Several robust synthetic routes have been developed, often focusing on the construction of functionalized aza- and oxa-spiro[3.4]octane derivatives, which are particularly valuable in medicinal chemistry.[2]

A common and effective strategy involves the synthesis of spirocyclic tetrahydrofurans from N-Boc protected cyclic 2-aminoketones.[12] This multi-step sequence provides a reliable pathway to key intermediates suitable for further diversification.

G start Cyclic 2-Aminoketone (e.g., N-Boc-3-pyrrolidinone) step1 Addition of Homoallyl Grignard (CeCl₃ mediated) start->step1 intermediate1 Tertiary Alcohol step1->intermediate1 step2 Epoxidation (mCPBA) intermediate1->step2 intermediate2 Epoxide Intermediate step2->intermediate2 step3 Intramolecular Ring Opening (5-exo-tet) intermediate2->step3 final Spirocyclic THF Methanol (e.g., oxa-azaspiro[3.4]octane) step3->final

Caption: General workflow for synthesizing oxa-azaspiro[3.4]octane scaffolds.

Experimental Protocol: Synthesis of a Key Spirocyclic Intermediate

The following protocol for the synthesis of tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is adapted from published literature and serves as a self-validating system for producing a versatile building block.[12]

Step 1: Synthesis of tert-Butyl 3-(2-hydroxy-5-hexen-3-yl)-3-pyrrolidinol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous cerium(III) chloride (CeCl₃).

  • Grignard Formation: In a separate flask, prepare homoallyl magnesium bromide from homoallyl bromide and magnesium turnings in anhydrous THF.

  • Reaction: Cool the CeCl₃ suspension in anhydrous THF to 0 °C. Add the pre-formed homoallyl magnesium bromide solution dropwise. Stir for 1 hour.

  • Addition: Add a solution of N-Boc-3-pyrrolidinone in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Quenching: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the tertiary alcohol.

Step 2: Epoxidation and Cyclization to the Spirocyclic Core

  • Reaction Setup: Dissolve the tertiary alcohol from Step 1 in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (mCPBA) in one portion.

  • Cyclization: Stir the solution at room temperature for 48 hours. During this time, epoxidation is followed by a spontaneous, Baldwin-favored 5-exo-tet intramolecular epoxide ring-opening, which forms the spirocyclic tetrahydrofuran ring system.

  • Workup: Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to afford tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

The Spiro[3.4]octane Scaffold as a Bioisostere

Bioisosterism—the strategy of replacing a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization.[13] The spiro[3.4]octane core and its heteroatomic derivatives are increasingly used as non-classical bioisosteres for common saturated heterocycles and even aromatic rings.[14][15]

  • Piperidine/Piperazine/Morpholine Surrogates: Aza-spiro[3.4]octanes can serve as rigid, 3D mimics of piperidines and piperazines.[2] This replacement can improve metabolic stability by protecting the nitrogen atom and can enhance binding by locking the conformation into a bioactive state. Similarly, oxa-azaspiro[3.4]octanes can act as surrogates for morpholine.[2]

  • Aromatic Ring Replacements: While less direct, the spirocyclic core can replace phenyl rings to project substituents in a similar spatial orientation but with vastly improved physicochemical properties, a strategy successfully employed with other scaffolds like spiro[3.3]heptane.[16]

G cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement A Piperidine Ring (Flexible, Planar character) B 2-Azaspiro[3.4]octane (Rigid, 3D character) A->B Improves: - Rigidity - Metabolic Stability - 3D Shape

Caption: Bioisosteric replacement of a piperidine ring with a spiro scaffold.

Therapeutic Applications & Case Studies

The theoretical advantages of the spiro[3.4]octane scaffold have been translated into tangible success in drug discovery programs across various therapeutic areas.[5][17]

Compound ClassTherapeutic TargetDisease AreaKey Advantage Conferred by Scaffold
Azaspiro[3.4]octane-lactams Monoacylglycerol Lipase (MAGL)Neurological DisordersFixed active conformation, enhanced potency and lipophilic ligand efficiency (LLE).[18]
Spiro[3.4]octane derivatives Protein Tyrosine Phosphatase 2 (SHP2)OncologyMaintained orientation of key binding groups (primary amine), improved cellular efficacy.[1]
Thia-azaspiro[3.4]octanes VariousGeneral Drug DiscoveryProvided novel, drug-like building blocks for library synthesis and chemical space exploration.[2]
Case Study: Potent and Reversible MAGL Inhibitors

A compelling example of the scaffold's utility comes from the development of monoacylglycerol lipase (MAGL) inhibitors.[18] Starting from a hit compound, researchers employed a structure-based drug design approach. They hypothesized that constraining the conformation of a flexible ethylene spacer in their lead compound would enhance potency.

By replacing this linker with a spiro[3.4]octane core, they created a 6-oxo-5-azaspiro[3.4]octane derivative.[18] Docking studies confirmed that this rigid scaffold efficiently positioned the key pharmacophoric elements for optimal interaction with the enzyme's active site, forming crucial hydrogen bonds.[18] This bioisosteric transformation led to the discovery of compound 4f , a potent and reversible MAGL inhibitor (IC₅₀ = 6.2 nM) with good oral absorption and blood-brain barrier penetration, demonstrating significant pharmacodynamic effects in mice.[18] This case study perfectly illustrates how the conformational restriction afforded by the spiro[3.4]octane core can directly translate into improved potency and drug-like properties.

Conclusion and Future Outlook

The spiro[3.4]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties make it an attractive alternative to traditional planar ring systems. As synthetic methodologies become more robust and diverse building blocks become commercially available, the application of this scaffold is set to expand.[9] Future explorations will likely focus on developing enantioselective syntheses to access specific stereoisomers and further decorating the core to probe complex biological targets. For researchers and drug development professionals, the spiro[3.4]octane core represents a proven and powerful strategy to navigate beyond the "flatland" of conventional scaffolds and into the next dimension of drug design.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][12]oxazin-6-yl Moiety. (2021). ACS Publications. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). National Institutes of Health. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. [Link]

  • Spiro(3.4)octane. (n.d.). PubChem, National Institutes of Health. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). National Institutes of Health. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). National Institutes of Health. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). Royal Society of Chemistry. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Royal Society of Chemistry. [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). National Institutes of Health. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]

  • Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. (2025). ResearchGate. [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). National Institutes of Health. [Link]

Sources

The Strategic Role of the Bromophenyl Group in Modulating the Reactivity of 2-Aryl-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

The 2-aryl-5,8-dioxaspiro[3.4]octan-2-amine framework represents a fascinating convergence of structural motifs highly valued in contemporary medicinal chemistry and materials science. This guide delves into the nuanced role of a specific, yet profoundly influential, component of this scaffold: the bromophenyl group. The presence of this group transforms the molecule from a mere structural entity into a versatile platform for chemical diversification. Its influence is twofold: it electronically and sterically modulates the reactivity of the core amine functionality while simultaneously serving as a reactive handle for sophisticated cross-coupling chemistries. Understanding this dual role is paramount for leveraging the full potential of this spirocyclic amine in the synthesis of novel chemical entities.[1] Spirocyclic structures, in general, are gaining prominence in drug discovery due to their inherent three-dimensionality, which allows for better exploration of the chemical space compared to traditional flat aromatic systems.[2]

This whitepaper will dissect the intricate interplay between the bromophenyl group and the spirocyclic amine core, offering insights into how this specific substitution pattern dictates the molecule's reactivity. We will explore the underlying electronic and steric principles, provide validated experimental protocols for key transformations, and present a forward-looking perspective on the applications of this versatile building block.

Molecular Architecture: A Fusion of Rigidity and Reactivity

The 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine molecule is a composite of two key structural features: the spirocyclic core and the bromophenylamine moiety.

  • The 5,8-Dioxaspiro[3.4]octane Core: This non-aromatic, bicyclic system is defined by a central quaternary carbon atom shared by a cyclobutane and a 1,3-dioxolane ring. This arrangement imparts significant rigidity and a distinct three-dimensional geometry.[2] Such rigid scaffolds are highly sought after in drug design as they can reduce the entropic penalty upon binding to a biological target and offer precise vectoral presentation of functional groups.[2] The incorporation of oxygen atoms into the spirocycle can also enhance aqueous solubility and lower lipophilicity, which are desirable pharmacokinetic properties.[3]

  • The 2-(4-Bromophenyl)amine Moiety: This component is the primary locus of the molecule's tunable reactivity. It combines an arylamine, a well-known functional group in organic synthesis, with a bromine-substituted phenyl ring. The bromine atom, positioned at the para-position relative to the amine-bearing carbon, is strategically placed to exert maximal electronic influence while also serving as a key site for synthetic modification.

The fusion of these two components results in a molecule with a unique conformational profile, where the bulky bromophenyl group's orientation relative to the spirocyclic core can influence access to the amine's lone pair of electrons and the bromine atom.

The Bromophenyl Group's Dual Influence on Reactivity

The bromophenyl group is not a passive substituent; it actively governs the molecule's chemical behavior through a combination of electronic and steric effects.

Electronic Effects: A Balancing Act of Induction and Resonance

The reactivity of the arylamine portion of the molecule is significantly modulated by the electronic properties of the bromophenyl ring. The bromine atom itself has a dual electronic nature:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect. This effect tends to decrease the electron density of the aromatic ring and, by extension, the basicity and nucleophilicity of the amine.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.

In the case of 4-bromo-substituted anilines, these two opposing effects collectively influence the reactivity. While the inductive effect deactivates the ring to some extent compared to unsubstituted aniline, the resonance effect still directs electrophilic aromatic substitution to the positions ortho to the amino group.[4][5]

Steric Influence: Shielding and Conformational Constraints

Steric hindrance plays a critical role in dictating the feasibility and outcome of reactions involving the amine functionality.[6] The bromophenyl group, coupled with the rigid spirocyclic core, creates a sterically demanding environment around the nitrogen atom. This can hinder the approach of bulky reagents, potentially leading to increased selectivity in reactions.[7][8] For instance, in nucleophilic substitution reactions at the amine, the size of the electrophile will be a determining factor in the reaction's success.[7]

Reactivity at the Amine Functionality

The primary amine in this compound is a versatile functional handle. However, its reactivity is tempered by the electronic and steric factors discussed above.

N-Acylation: A Key Protective Strategy

Arylamines readily react with acid chlorides and anhydrides to form stable amides.[9] This reaction is not only a common transformation but also a crucial protective strategy. The high reactivity of arylamines can lead to undesired side reactions, such as polysubstitution in electrophilic aromatic substitution.[1][9] Converting the amine to an amide temporarily reduces its activating effect and basicity, allowing for more controlled subsequent reactions.[4][9]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the protection of the amine functionality.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-(2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Reactivity at the Bromophenyl Moiety: A Gateway to Molecular Diversity

The bromine atom on the phenyl ring is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, opening up a vast chemical space for the development of novel compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of the Bromophenyl Moiety

This protocol provides a general procedure for the Suzuki coupling of the title compound with an arylboronic acid.

Materials:

  • N-protected this compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add the N-protected this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14] This reaction is exceptionally useful for synthesizing complex arylamines that would be difficult to prepare using traditional methods.[15]

Experimental Protocol: Buchwald-Hartwig Amination of the Bromophenyl Moiety

This protocol outlines a general procedure for coupling the title compound with a primary or secondary amine.

Materials:

  • N-protected this compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, pre-mix the palladium source and the phosphine ligand in the reaction solvent and stir for 15-20 minutes.

  • Reaction Setup: To a dry Schlenk tube, add the base (1.4 equivalents) and the N-protected starting material (1.0 equivalent).

  • Reagent Addition: Add the catalyst/ligand solution, followed by the amine (1.2 equivalents) and the anhydrous solvent.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)L₂-R) OxAdd->Transmetal [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R ArBr Ar-Br RBOH2 R-B(OH)₂ Base Base Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination /Deprotonation OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ ArBr Ar-Br R2NH R₂NH Base Base Product Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Summary of Reactivity

Reaction TypeReagentsTypical ConditionsExpected OutcomeKey Role of Bromophenyl Group
N-Acetylation Acetic anhydride, pyridineDCM, 0°C to RTHigh yield of the corresponding amideSteric hindrance may slightly slow the reaction rate compared to less bulky anilines.
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CGood to excellent yield of the biaryl productThe C-Br bond serves as the reactive site for oxidative addition to the Pd(0) catalyst.[10][16]
Buchwald-Hartwig Amine, Pd₂(dba)₃/ligand, NaOtBuToluene, 100°CModerate to high yield of the coupled amine productThe C-Br bond is the electrophilic partner in this C-N bond formation.[13][15]

The Spirocyclic Core: A Strategic Element for Drug Discovery

The 5,8-dioxaspiro[3.4]octane core is more than just a scaffold; it is a strategic element that enhances the drug-like properties of the molecule. Its rigidity and three-dimensional nature are highly advantageous for several reasons:

  • Improved Target Binding: The defined spatial arrangement of substituents can lead to more specific and higher-affinity interactions with protein binding sites.[2]

  • Enhanced Physicochemical Properties: Spirocycles have been shown to improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.[2]

  • Novel Chemical Space: These structures occupy a less explored area of chemical space, offering opportunities for the discovery of novel intellectual property.[2]

Summary and Future Perspectives

The bromophenyl group in 2-aryl-5,8-dioxaspiro[3.4]octan-2-amine is a masterful stroke of molecular design, imparting a dual reactivity that makes this scaffold a powerful tool for chemical innovation. It fine-tunes the nucleophilicity of the amine through its electronic and steric properties while providing a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and strategic diversification of the molecule at two distinct points, enabling the rapid generation of libraries of complex, three-dimensional molecules.

Future research in this area will likely focus on exploring the full scope of cross-coupling partners, developing asymmetric syntheses to access enantiopure versions of these spirocyclic amines, and applying these building blocks to the synthesis of biologically active compounds. The insights provided in this guide serve as a foundational blueprint for researchers, scientists, and drug development professionals to unlock the full potential of this promising molecular architecture.

References

  • ProcessPointChemicals. (n.d.). This compound.
  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • McMurry, J. (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Retrieved from [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Cárdenas, D. J., et al. (2003). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. The Journal of Organic Chemistry, 68(25), 9554-9562. Retrieved from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Stepanovs, D., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10186-10209. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Retrieved from [Link]

  • Soderberg, T. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Iqbal, J., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4994. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, March 15). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using.... (n.d.). ResearchGate. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • Foley, D. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 564-610. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • Asghar, M. N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 1-11. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Retrieved from [Link]

  • Festa, A. A., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(21), 6432. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • What is the effect of steric hindrance on the boiling points of aldehydes and ketones. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, April 25). Preprints.org. Retrieved from [Link]

  • Chen, C., et al. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 82(19), 10568-10578. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beşli, S., et al. (2012). Competitive formation of cis and trans derivatives in the nucleophilic substitution reactions of cyclophosphazenes having a mono-spiro P–NHR group. Dalton Transactions, 41(12), 3465-3472. Retrieved from [Link]

  • Gucka, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2108. Retrieved from [Link]

  • Johnson, M. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Retrieved from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... (n.d.). ResearchGate. Retrieved from [Link]

  • Sau, A., et al. (2010). Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore. Bioorganic & Medicinal Chemistry, 18(5), 1840-1849. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. Current Organic Synthesis, 16(1), 2-19. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chen, K., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar. Retrieved from [Link]

  • Magano, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1932-1935. Retrieved from [Link]

  • Pearson. (n.d.). Rank the following compounds from most reactive to least reactive toward nucleophilic addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. (n.d.). ResearchGate. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Sazonovas, A., et al. (2022). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 329-338. Retrieved from [Link]

Sources

Unlocking the Potential of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Intrigue and Opportunity

In the landscape of modern chemical research, the quest for novel molecular architectures with unique functional properties is paramount. 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine emerges as a compound of significant interest, positioned at the intersection of several key areas in medicinal chemistry and materials science. Its distinctive structure, featuring a spirocyclic core, a reactive bromophenyl moiety, and a primary amine, presents a compelling scaffold for the development of new therapeutic agents and advanced organic materials.[1]

The spiro[3.4]octane framework imparts a rigid, three-dimensional geometry, a desirable trait in drug design for enhancing target specificity and improving pharmacokinetic profiles. The dioxaspiro segment introduces polarity and potential for hydrogen bonding, while the bromophenyl group offers a versatile handle for further chemical modification and is a known pharmacophore in various bioactive molecules.[1] This guide provides a comprehensive exploration of the potential research avenues for this promising, yet largely unexplored, molecule. We will delve into its synthetic feasibility, propose key areas of investigation, and provide detailed experimental and computational protocols to empower researchers in unlocking its full potential.

I. Proposed Synthetic Pathway: A Gateway to a Novel Scaffold

Retrosynthetic Analysis

Our proposed retrosynthesis deconstructs the target molecule into simpler, more accessible precursors. The key disconnection lies at the C-N bond of the amine and the C-C bond of the spirocyclic core. This leads back to a spiroketone intermediate, which can be synthesized from cyclobutanone and ethylene glycol. The bromophenyl group can be introduced via a Grignard reaction.

Retrosynthesis target 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine intermediate1 Spiro-iminonitrile target->intermediate1 Hydrolysis intermediate2 5,8-Dioxaspiro[3.4]octan-2-one intermediate1->intermediate2 Strecker Synthesis intermediate3 4-Bromophenylmagnesium bromide intermediate1->intermediate3 Strecker Synthesis start1 Cyclobutanone intermediate2->start1 Ketalization start2 Ethylene glycol intermediate2->start2 Ketalization start3 4-Bromobromobenzene intermediate3->start3 Grignard Formation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

Step 1: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-one

The synthesis begins with the protection of the ketone in 3-bromocyclobutanone via ketalization with ethylene glycol. This reaction is typically acid-catalyzed. While a direct synthesis from cyclobutanone is also feasible, the use of a pre-functionalized cyclobutanone can offer advantages in certain synthetic strategies. A known procedure for a similar compound involves reacting 3-bromocyclobutanone with ethylene glycol in the presence of pyridinium p-toluenesulfonate (PPTS) in benzene with azeotropic removal of water.[5]

Step 2: Introduction of the Bromophenyl Moiety and Formation of the Amine

With the spiroketone in hand, the introduction of the 4-bromophenyl and amine functionalities can be achieved through a one-pot reaction analogous to the Strecker synthesis.[6][7][8][9] This classic method for synthesizing α-amino acids can be adapted for the synthesis of α-amino nitriles from ketones.

Experimental Protocol: Synthesis of this compound
  • Synthesis of 5,8-Dioxaspiro[3.4]octan-2-one:

    • To a solution of 3-bromocyclobutanone (1 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Strecker Reaction for this compound synthesis:

    • Dissolve 5,8-Dioxaspiro[3.4]octan-2-one (1 eq) in a suitable solvent such as methanol.

    • Add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq).

    • To this mixture, add 4-bromoaniline (1 eq).

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting α-aminonitrile can be hydrolyzed to the corresponding carboxylic acid or, in this case, the desired amine may be isolated after appropriate workup and purification by column chromatography.

An alternative to the Strecker synthesis is reductive amination.[10][11][12][13] This would involve the reaction of the spiroketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

II. In Silico Profiling: Predicting Drug-Likeness and ADMET Properties

Before embarking on extensive laboratory synthesis and testing, in silico methods provide a rapid and cost-effective means to evaluate the potential of a new molecular entity as a drug candidate.[14] Computational tools can predict a range of physicochemical properties, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Computational Methodology

A comprehensive in silico analysis of this compound should be performed using a suite of computational tools.

Table 1: In Silico Analysis Parameters

ParameterSoftware/ServerDesired Outcome
Physicochemical Properties SwissADME, ChemDrawMolecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 (Lipinski's Rule of Five)
Solubility ALOGPS, SwissADMEPredicted aqueous solubility (LogS)
Pharmacokinetics (ADME) SwissADME, pkCSMGI absorption, Blood-Brain Barrier (BBB) penetration, CYP450 inhibition/substrate prediction
Toxicity ProTox-II, OSIRIS Property ExplorerPrediction of various toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity)

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start [label="2D Structure of Compound"]; physchem [label="Physicochemical Properties\n(Lipinski's Rule of Five)"]; adme [label="ADME Prediction\n(Absorption, Distribution, Metabolism, Excretion)"]; toxicity [label="Toxicity Prediction"]; drug_likeness [label="Drug-Likeness & Lead-Likeness Evaluation"]; decision [shape=diamond, label="Proceed to\nSynthesis?", fillcolor="#EA4335"];

start -> physchem; physchem -> adme; adme -> toxicity; toxicity -> drug_likeness; drug_likeness -> decision; }

Caption: Workflow for in silico drug-likeness and ADMET prediction.

III. Potential Research Area 1: Medicinal Chemistry Applications

The structural features of this compound strongly suggest its potential as a scaffold for the development of novel therapeutic agents. The spirocyclic core can confer conformational rigidity, leading to higher binding affinity and selectivity for biological targets.

A. Anticancer Activity

The bromophenyl moiety is a key structural feature in several anticancer agents.[15] The rigid spirocyclic framework could orient the bromophenyl group into the binding pocket of a target protein, potentially leading to potent and selective inhibition.

  • Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., breast, lung, colon, prostate).

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours. The viable cells will reduce MTT to formazan.[16]

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[16]

Anticancer_Screening start Synthesized Compound treatment Treat Cells with Compound (Varying Concentrations) start->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis result Determine Cytotoxicity data_analysis->result

Caption: Workflow for in vitro anticancer screening.

B. Antimicrobial Activity

Spirocyclic compounds have demonstrated promising antimicrobial properties. The unique three-dimensional shape of the target molecule could lead to novel interactions with microbial targets that are distinct from existing antibiotics.

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

C. Antioxidant Potential

Oxidative stress is implicated in a wide range of diseases. The amine and the aromatic ring in the target molecule could contribute to antioxidant activity through mechanisms such as free radical scavenging.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.[17][18]

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[7]

    • Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.[7]

IV. Potential Research Area 2: Materials Science Applications

The rigid, non-planar structure of spiro compounds makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.[19][20][21] The spiro center can disrupt intermolecular packing, leading to amorphous materials with high glass transition temperatures, which is beneficial for the stability and lifetime of organic light-emitting diodes (OLEDs).[20][22]

A. Host Materials for OLEDs

The wide bandgap that can be anticipated from the constituent parts of this compound suggests its potential as a host material in phosphorescent OLEDs (PhOLEDs). The amine functionality can be further derivatized to tune the electronic properties.

  • Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature of the material.

  • Photophysical Measurements:

    • UV-Vis and photoluminescence spectroscopy to determine the absorption and emission properties and estimate the optical bandgap.

    • Cyclic voltammetry to determine the HOMO and LUMO energy levels.

  • Device Fabrication and Characterization:

    • Fabricate a prototype OLED device using the spiro compound as the host material in the emissive layer.

    • Measure the electroluminescence spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device.

OLED_Material_Characterization start Synthesized Spiro Compound thermal Thermal Analysis (TGA, DSC) start->thermal photophys Photophysical Characterization (UV-Vis, PL, CV) start->photophys device_fab OLED Device Fabrication thermal->device_fab photophys->device_fab device_char Device Performance Evaluation (J-V-L, EQE) device_fab->device_char result Assess Suitability as OLED Host device_char->result

Caption: Workflow for the characterization of a novel organic electronic material.

V. Conclusion and Future Outlook

This compound represents a molecule with considerable untapped potential. Its unique structural amalgamation of a spirocyclic core, a bromophenyl group, and an amine functionality makes it a highly attractive target for exploratory research in both medicinal chemistry and materials science. The proposed synthetic route offers a practical starting point for its preparation and subsequent derivatization.

The outlined in silico and in vitro screening protocols provide a clear roadmap for the systematic evaluation of its biological activities. Furthermore, its potential application as a novel material in organic electronics opens up an exciting avenue for interdisciplinary research. The exploration of this and related spirocyclic systems will undoubtedly contribute to the advancement of both drug discovery and materials science, paving the way for the development of innovative solutions to pressing scientific and societal challenges.

VI. References

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media. (2023, August 28). Retrieved from [Link]

  • Spiro Compounds for Organic Light-Emitting Diodes | Accounts of Materials Research. (2021, November 19). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society. (2014, December 7). Retrieved from [Link]

  • Spiro Compounds for Organic Optoelectronics | Request PDF. (2007, May). Retrieved from [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. (2022, March 25). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • MTT assay. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

  • Retrosynthetic analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (2012, June). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Basics of Retrosynthetic Analysis. (2020, November). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Retrosynthetic analysis - AWS. (n.d.). Retrieved from [Link]

  • Introduction to organic synthetic method retrosynthetic analysis - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • In silico predicted ADMET properties of spirooxindole analogs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][17][19]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC - PubMed Central. (2022, November 22). Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (2022, November 12). Retrieved from [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Direct reductive amination of ketones with amines by reductive aminases - ResearchGate. (2025, November 13). Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. (2025, March 15). Retrieved from [Link]

  • Retrosynthetic Analysis: Planning the Route to Drug Synthesis - Hilaris Publisher. (2023, December 30). Retrieved from [Link]

  • Synthesis of (A) spiro[3.4]octene derivatives 280 and (B)... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Significance of Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decades, drug discovery was largely dominated by planar, aromatic scaffolds. However, the limitations of this "flatland" approach—often leading to challenges in selectivity, solubility, and metabolic stability—have prompted a strategic shift towards greater three-dimensionality. Spirocyclic amines, characterized by a unique structural motif where two rings are joined by a single, shared carbon atom, have emerged as a cornerstone of this new paradigm.[1][2]

Their inherent three-dimensional geometry, conformational rigidity, and novel chemical space provide distinct advantages in drug design.[1][3] By projecting functional groups into three-dimensional space, spirocyclic amines can achieve more precise and potent interactions with complex biological targets.[1] This guide provides a comprehensive technical overview of the significance, discovery, and synthesis of these privileged scaffolds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and explore the future trajectory of these remarkable molecules.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Design

The incorporation of a spirocyclic amine core into a drug candidate is not merely a structural novelty; it is a strategic decision rooted in well-established medicinal chemistry principles. These scaffolds offer a powerful toolkit for optimizing a molecule's interaction with its target and its overall pharmacokinetic profile.

Enhanced Three-Dimensionality and Target Engagement

The defining feature of a spirocycle is its non-planar, rigid three-dimensional structure.[1] Unlike flat aromatic systems, which offer limited vectors for substitution, the quaternary spiro-carbon atom acts as a central anchor from which the fused rings project functionalities in distinct spatial orientations. This allows for a more sophisticated and comprehensive engagement with the three-dimensional binding sites of proteins, which are rarely flat.[1] This structural elegance often translates to enhanced potency and selectivity.[2][4]

Conformational Rigidity: Minimizing the Entropic Cost of Binding

The flexibility of a ligand is a double-edged sword. While it allows the molecule to adapt to a binding site, a significant energetic (entropic) penalty is paid to "freeze" the molecule in its bioactive conformation upon binding. The inherent rigidity of spirocyclic systems significantly reduces this penalty.[3][5] By pre-organizing the pharmacophoric elements into a conformation that is already close to the optimal binding geometry, spirocyclic scaffolds can lead to a substantial increase in binding affinity and, consequently, potency.[6]

Improved Physicochemical and Pharmacokinetic Properties

A critical driver for the adoption of spirocyclic amines is their positive impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shift from sp²-rich flat structures to sp³-rich three-dimensional ones is a key strategy for improving drug-likeness.

  • Increased Fsp³ Character: The fraction of sp³ hybridized carbons (Fsp³) is a widely recognized metric that correlates with success in clinical development.[2] Spirocycles inherently increase the Fsp³ count, which is associated with improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[2]

  • Modulation of Lipophilicity and Solubility: Azaspirocycles (spirocyclic amines) have been shown to decrease lipophilicity (LogP/LogD) and increase aqueous solubility compared to their more flexible or aromatic counterparts.[6] This is a crucial advantage, as poor solubility remains a major hurdle in drug development. Incorporating oxygen atoms into the spirocyclic core can further enhance these favorable properties.[7][8]

  • Enhanced Metabolic Stability: The rigid spirocyclic core can block sites of metabolism ("soft spots") that would otherwise be susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2][9]

To illustrate these advantages, consider the hypothetical comparison between a traditional acyclic amine and a corresponding spirocyclic analogue designed to target the same protein pocket.

PropertyAcyclic Amine AnalogueSpirocyclic Amine AnalogueRationale for Improvement
Fsp³ 0.500.85Increased saturated carbon count due to the spirocyclic core.[2]
Calculated LogP 3.82.5Reduced lipophilicity from the more compact, 3D structure.[6]
Aqueous Solubility LowModerateHigher sp³ character and potential for improved crystal packing.[1][7]
Metabolic Stability High TurnoverLow TurnoverThe spirocyclic core shields metabolically liable positions.[9]
Binding Affinity (Ki) 50 nM5 nMReduced entropic penalty upon binding due to conformational rigidity.[5]

Core Synthetic Methodologies for Novel Spirocyclic Amines

The growing appreciation for spirocyclic amines has catalyzed the development of innovative and robust synthetic methods. Access to these complex scaffolds, once a significant challenge, is now more streamlined.[10][11] Below are detailed protocols for three authoritative strategies.

Unified Synthesis via Intramolecular C–H Bond Amination

The Hofmann-Löffler-Freytag (HLF) reaction provides a powerful and unified strategy for converting monocyclic amines into more complex bridged, fused, and spirocyclic architectures through a single intramolecular C–H bond functionalization step.[9] This method is valued for its efficiency and ability to build complexity rapidly.

  • Objective: To synthesize a spirocyclic pyrrolidine from a monocyclic propyl-linked sulfonamide precursor.

  • Causality: This protocol leverages a radical-mediated mechanism. The N-iodosulfonamide, generated in situ, undergoes homolytic cleavage upon exposure to light and heat. The resulting nitrogen-centered radical abstracts a hydrogen atom from a sterically accessible C-H bond (typically favoring a 1,5-hydrogen atom transfer to form a five-membered ring), generating a carbon-centered radical. Subsequent iodine transfer and nucleophilic substitution yield the cyclized spirocyclic product.[9]

  • Step-by-Step Methodology:

    • To a solution of the monocyclic propyl-linked sulfonamide substrate (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (4 mL) in a borosilicate glass vial, add N-iodosuccinimide (NIS) or a similar N-iodohydantoin reagent (0.8 mmol, 4.0 equiv).

    • Seal the vial and place it approximately 5-10 cm from a high-power visible light source (e.g., 1000W LED flood lamp).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C) for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic sulfonamide.

    • The sulfonamide protecting group can be subsequently removed under standard conditions (e.g., aqueous HBr and phenol) to yield the final spirocyclic amine.[9]

G cluster_workflow Intramolecular C-H Amination Workflow Start Monocyclic Amine Precursor Step1 In Situ N-Iodination (e.g., NIS) Start->Step1 Reagent Step2 Radical Initiation (Light/Heat) Step1->Step2 Energy Step3 1,5-Hydrogen Atom Transfer Step2->Step3 Mechanistic Step Step4 Radical Recombination & Cyclization Step3->Step4 Ring Formation End Spirocyclic Amine Product Step4->End Final Product

A generalized workflow for spirocyclization via C-H amination.
Catalytic Asymmetric Dearomatization (CADA) of Indoles

For constructing stereochemically defined spirocycles, particularly spiroindolines which are prevalent in natural products, catalytic asymmetric dearomatization (CADA) is an exceptionally powerful tool.[12] This approach transforms a flat aromatic precursor into a complex 3D spirocyclic framework with high enantioselectivity.

  • Objective: To synthesize an enantiomerically enriched spiroindoline via a dearomative [4+1] spiroannulation.

  • Causality: This reaction relies on a chiral catalyst, typically a complex of a transition metal (e.g., Copper) and a chiral ligand (e.g., a PHOX ligand). The catalyst coordinates with the reactants, creating a chiral environment that directs the nucleophilic attack on the indole and the subsequent cyclization event to favor the formation of one enantiomer over the other.[12]

  • Step-by-Step Methodology:

    • To a dried Schlenk tube under an inert argon atmosphere, add the copper catalyst precursor, Cu(CH₃CN)₄PF₆ (5.0 mol %), and the chiral PHOX ligand (6.0 mol %).

    • Introduce anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.

    • Add the 2-substituted indole substrate (0.1 mmol, 1.0 equiv) followed by the coupling partner, such as a vinyl ethynylethylene carbonate (0.15 mmol, 1.5 equiv).

    • Heat the reaction mixture to 40 °C and stir until the indole starting material is fully consumed, as monitored by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired enantiomerically enriched spiroindoline product.[12]

Tandem Dipolar Cycloaddition of Nitrones

This methodology provides an elegant cascade approach to spirocyclic amines.[5] It involves the in situ formation of a nitrone from a ketone precursor, which then undergoes an intramolecular 1,3-dipolar cycloaddition to form a tricyclic isoxazolidine. A final reduction step unmasks the spirocyclic amine.

  • Objective: To prepare a spirocyclic amine from an aliphatic ketone containing a tethered alkene and a halide.

  • Causality: This one-pot cascade is a highly efficient process. The ketone first condenses with hydroxylamine to form an oxime. The oxime then undergoes an intramolecular cyclization via displacement of the halide to form a cyclic nitrone. This transient nitrone immediately participates in an intramolecular [3+2] cycloaddition with the tethered alkene to yield a stereochemically defined tricyclic isoxazolidine. The final N-O bond reduction reveals the desired spirocyclic amine scaffold.[5]

  • Step-by-Step Methodology:

    • Combine the functionalized ketone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and a suitable base (e.g., sodium acetate, 2.0 equiv) in a solvent such as ethanol.

    • Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by LC-MS for the formation of the tricyclic isoxazolidine intermediate.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Redissolve the crude intermediate in a solvent like methanol or acetic acid.

    • Add a reducing agent suitable for N-O bond cleavage, such as zinc dust in acetic acid or H₂ over a palladium catalyst.

    • Stir the reduction mixture at room temperature until the isoxazolidine is fully consumed.

    • Filter off the solid catalyst or excess zinc. Neutralize the solution with a base (e.g., saturated sodium bicarbonate).

    • Extract the product into an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the final spirocyclic amine product using flash column chromatography.

Case Study: Revumenib, a First-in-Class Spirocyclic Menin Inhibitor

The tangible impact of spirocyclic amines in medicine is powerfully demonstrated by Revumenib, a first-in-class oral menin-MLL inhibitor approved for the treatment of acute leukemias.[10] The core of revumenib features a 2,7-diazaspiro[3.5]nonane motif, which is not merely a placeholder but is essential for its potent and selective activity.

The protonated piperidine nitrogen of the spirocycle forms a critical cation-π interaction with a π-π clamp formed by two tyrosine residues (Tyr319 and Tyr323) in the menin binding pocket.[10] This interaction anchors the molecule firmly in place. Furthermore, the rigid azetidine portion of the spirocycle orients the rest of the molecule optimally, positioning a pyrimidine nitrogen to form a key hydrogen bond with another residue, Tyr276.[10] This case exemplifies how the defined three-dimensional structure of a spirocyclic amine can be expertly exploited to achieve high-affinity binding and ultimately, clinical success.

G cluster_menin Menin Binding Pocket cluster_revumenib Revumenib Spirocyclic Core Tyr319 Tyr319 Tyr323 Tyr323 Tyr276 Tyr276 PiperidineN Protonated Piperidine N+ PiperidineN->Tyr319 Cation-π Interaction PiperidineN->Tyr323 Cation-π Interaction Azetidine Azetidine Ring PyrimidineN Pyrimidine N Azetidine->PyrimidineN Rigid Orientation PyrimidineN->Tyr276 H-Bond

Key interactions of Revumenib's spirocyclic core in the menin pocket.

Conclusion and Future Outlook

Spirocyclic amines have transitioned from being a synthetic curiosity to a validated and highly valuable scaffold in modern drug discovery. Their ability to confer conformational rigidity, enhance three-dimensionality, and improve crucial physicochemical properties makes them an indispensable tool for medicinal chemists.[11][13] The development of robust synthetic methodologies, coupled with the increasing commercial availability of diverse spirocyclic building blocks, has democratized access to this important chemical space.[10]

The future of the field is bright, with ongoing innovation focused on creating even more diverse and complex spirocyclic systems. The integration of computational chemistry and high-throughput synthesis will undoubtedly accelerate the design and optimization of novel spirocyclic drug candidates.[11] As we continue to tackle increasingly challenging biological targets, the strategic deployment of spirocyclic amines will be paramount in the quest to develop the next generation of safer and more effective medicines.

References

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available from: [Link]

  • Robbins, D. W., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available from: [Link]

  • Prier, C. K., & Arnold, F. H. (2022). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐alkylated spirocyclic amines. ResearchGate. Available from: [Link]

  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Deprez-Poulain, R., & Deprez, B. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available from: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available from: [Link]

Sources

A Theoretical and Computational Roadmap for the Drug Discovery Potential of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] This technical guide provides a comprehensive theoretical and computational framework for the evaluation of a novel spirocyclic compound, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine. The presence of a bromophenyl group, a spiro[3.4]octane core, and an amine functional group suggests significant potential for this molecule as a building block in the synthesis of new pharmaceutical agents.[4] This document outlines a multi-step computational workflow, from initial molecular modeling and quantum chemical calculations to molecular docking and ADMET profiling, designed to elucidate the molecule's electronic structure, potential biological targets, and drug-like properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the discovery and optimization of novel therapeutic candidates.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry and molecular modeling have emerged as indispensable tools to de-risk and expedite this process.[5] By simulating molecular properties and interactions, we can predict a compound's behavior, identify potential liabilities, and prioritize experimental efforts. This "in silico" approach is particularly valuable for novel chemical entities like this compound, where experimental data is scarce.

The spirocyclic nature of this compound is of particular interest. The rigid, three-dimensional framework of spirocycles can enhance binding affinity to protein targets by reducing the entropic penalty upon binding.[2] Furthermore, spirocyclic compounds often exhibit improved metabolic stability and solubility compared to their "flat" aromatic counterparts.[1][3] The bromophenyl moiety introduces the potential for halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the amine group provides a handle for further chemical modification and can act as a key pharmacophoric feature.

This guide will detail a systematic computational investigation of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for each stage of the analysis.

Molecular Modeling and Quantum Chemical Calculations: Understanding the Molecule's Intrinsic Properties

Before assessing the interaction of our target molecule with biological systems, we must first understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to achieve this.[6]

Workflow for Quantum Chemical Calculations

Caption: Workflow for Quantum Chemical Calculations.

Detailed Protocol for Quantum Chemical Calculations

Objective: To determine the optimized 3D geometry, electronic properties, and predicted spectroscopic signatures of this compound.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

Methodology:

  • Initial Structure Preparation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D structure to a preliminary 3D conformation.

  • Geometry Optimization:

    • Rationale: To find the lowest energy (most stable) conformation of the molecule.

    • Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a popular and well-validated choice for organic molecules.[6]

    • Basis Set: A 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.[6]

    • Input Command (Gaussian):

    • Validation: The optimization is complete when the forces on the atoms are negligible and the displacement of atoms between steps is minimal.

  • Frequency Calculation:

    • Rationale: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

    • Procedure: This is typically performed concurrently with the optimization by including the Freq keyword.

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.

  • Spectroscopic Predictions:

    • Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method can be used to predict the 1H and 13C NMR chemical shifts, aiding in structural elucidation.[7]

Expected Quantitative Data

The following table summarizes the key data points to be extracted from the quantum chemical calculations.

ParameterDescriptionSignificance
Total Energy (Hartrees) The electronic energy of the optimized geometry.A measure of the molecule's stability.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and stability.
Dipole Moment (Debye) A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Key Vibrational Frequencies (cm⁻¹) Frequencies corresponding to characteristic bond stretches (e.g., N-H, C-Br).For comparison with experimental IR data.
Predicted NMR Shifts (ppm) 1H and 13C chemical shifts.For comparison with experimental NMR data.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Molecular Docking Workflow

Caption: Workflow for In Silico ADMET Prediction.

Detailed Protocol for ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Software: SwissADME, QikProp (Schrödinger), Discovery Studio, or similar ADMET prediction tools.

Methodology:

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of the molecule is used as input.

  • Physicochemical Property Calculation:

    • The software will calculate key descriptors such as:

      • Molecular Weight (MW)

      • LogP (a measure of lipophilicity)

      • Topological Polar Surface Area (TPSA)

      • Number of hydrogen bond donors and acceptors

      • Number of rotatable bonds

  • Pharmacokinetic Prediction:

    • Absorption: Predicts oral bioavailability, human intestinal absorption, and Caco-2 cell permeability.

    • Distribution: Predicts blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Predicts inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Provides insights into how the compound is likely to be cleared from the body.

  • Toxicity Prediction:

    • hERG Inhibition: Predicts the likelihood of blocking the hERG potassium channel, which can lead to cardiotoxicity.

    • Mutagenicity: Predicts the potential to cause genetic mutations using models based on the Ames test.

    • Hepatotoxicity: Predicts the risk of liver damage.

Data Summary Table for ADMET Prediction
PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight Calculated< 500 g/mol Complies with Lipinski's rules
LogP Calculated< 5Complies with Lipinski's rules
H-bond Donors Calculated< 5Complies with Lipinski's rules
H-bond Acceptors Calculated< 10Complies with Lipinski's rules
TPSA Calculated< 140 ŲGood oral bioavailability expected
BBB Permeation PredictedYes/NoPotential for CNS activity
CYP2D6 Inhibition PredictedYes/NoPotential for drug-drug interactions
hERG Inhibition PredictedLow/Medium/High RiskCardiovascular safety profile
Ames Mutagenicity PredictedNon-mutagen/MutagenGenotoxicity potential

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential drug candidate. By systematically applying quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's physicochemical properties, potential biological targets, and drug-likeness before committing significant resources to laboratory synthesis and testing.

The results of these computational studies will provide a strong foundation for subsequent experimental validation. For instance, the predicted spectroscopic data can guide the characterization of the synthesized compound. The prioritized protein targets from molecular docking can be used for in vitro binding assays. The ADMET predictions can inform the design of early pharmacokinetic and toxicology studies.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2021). ResearchGate. [Link]

  • Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. (n.d.). MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Study of 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] as New Tacrine Hybrids. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). ProcessPointChemicals. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2022). ResearchGate. [Link]

  • Computational Chemistry. (n.d.). SpiroChem. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2018). ResearchGate. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). National Institutes of Health (NIH). [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health (NIH). [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2023). ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. (n.d.). DergiPark. [Link]

Sources

The Emerging Potential of 2-Aryl-Spiro[3.4]octan-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage in exploring chemical space beyond the traditional "flat" aromatic compounds.[1] Among these, the spiro[3.4]octane framework presents a unique conformational rigidity and novel vectoral arrangement of substituents. This guide focuses on a promising, yet underexplored, class of compounds: 2-aryl-spiro[3.4]octan-2-amine derivatives. We will delve into the synthetic rationale, potential therapeutic applications, and key experimental protocols to empower researchers in the pursuit of novel drug candidates based on this intriguing scaffold.

Introduction: The Spiro[3.4]octane Scaffold in Medicinal Chemistry

The quest for novel chemical entities with improved pharmacological profiles is a driving force in drug discovery. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged structures. Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets, while also potentially improving physicochemical properties such as solubility and metabolic stability.[1] The spiro[3.4]octane core, consisting of a cyclobutane ring fused to a cyclopentane ring, introduces a compact and sterically defined architecture. The geminal disubstitution at the C2 position with both an aryl and an amine functionality creates a quaternary stereocenter, presenting both a synthetic challenge and a unique opportunity for precise three-dimensional pharmacophore presentation.

While the parent spiro[3.4]octan-2-amine is a known chemical entity[2], the introduction of an aryl group at the C2 position dramatically alters its potential biological interactions. This guide will explore the current understanding and future directions for the synthesis and evaluation of these promising derivatives.

Synthetic Strategies: Assembling the 2-Aryl-Spiro[3.4]octan-2-amine Core

The synthesis of 2-aryl-spiro[3.4]octan-2-amine derivatives is not yet extensively documented in the literature. However, by examining the synthesis of related spirocyclic amines and general organic methodologies, we can propose plausible and efficient synthetic routes. The key challenge lies in the construction of the C2 quaternary stereocenter bearing both an aryl and an amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond, suggesting a late-stage introduction of the amine functionality. This leads to a key intermediate: a 2-aryl-spiro[3.4]octan-2-one. The arylation of a spiro[3.4]octan-2-one precursor is therefore a critical step.

G Target 2-Aryl-spiro[3.4]octan-2-amine Intermediate1 2-Aryl-spiro[3.4]octan-2-one Target->Intermediate1 Reductive Amination Intermediate2 Spiro[3.4]octan-2-one Intermediate1->Intermediate2 α-Arylation Intermediate3 Cyclopentanone Intermediate2->Intermediate3 Annulation

Caption: Retrosynthetic analysis of 2-aryl-spiro[3.4]octan-2-amine.

Proposed Synthetic Protocol

The following protocol outlines a potential multi-step synthesis, drawing inspiration from established methodologies for the synthesis of spirocycles and α-arylation of ketones.[3][4]

Step 1: Synthesis of Spiro[3.4]octan-2-one

Several methods for the synthesis of spiro[3.4]octan-2-one have been reported. One common approach involves the annulation of cyclopentanone.

Protocol: Synthesis of Spiro[3.4]octan-2-one

  • Reaction Setup: To a solution of cyclopentanone and 1,3-dibromopropane in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield spiro[3.4]octan-2-one.

Step 2: α-Arylation of Spiro[3.4]octan-2-one

The introduction of the aryl group at the C2 position can be achieved via palladium-catalyzed α-arylation of the ketone.[4]

Protocol: α-Arylation of Spiro[3.4]octan-2-one

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)2, [Pd(µ-Br)(t-Bu)3P]2) and a suitable phosphine ligand (e.g., XPhos, SPhos) are essential for this transformation.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine spiro[3.4]octan-2-one, the aryl halide (bromide or iodide), the palladium catalyst, the phosphine ligand, and a non-nucleophilic base (e.g., NaOt-Bu, LHMDS) in an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, and purify the crude product by column chromatography to afford the 2-aryl-spiro[3.4]octan-2-one.

Step 3: Reductive Amination to Yield 2-Aryl-spiro[3.4]octan-2-amine

The final step involves the conversion of the 2-aryl-spiro[3.4]octan-2-one to the target amine via reductive amination.[5][6]

Protocol: Reductive Amination

  • Reaction Setup: Dissolve the 2-aryl-spiro[3.4]octan-2-one in a suitable solvent (e.g., methanol, dichloromethane). Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) or a primary amine, followed by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Reaction Execution: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent. The crude amine can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.

Caption: Proposed synthetic workflow for 2-aryl-spiro[3.4]octan-2-amine derivatives.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 2-aryl-spiro[3.4]octan-2-amine derivatives is scarce, the structural alerts present in the molecule and data from related compounds suggest several promising avenues for investigation.

Neurological Disorders

Patent literature hints at the potential for related 2-azaspiro[3.4]octane derivatives to act as M4 muscarinic acetylcholine receptor agonists.[7] M4 receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The unique 3D orientation of the aryl and amine groups in the target compounds could lead to novel interactions with G-protein coupled receptors (GPCRs) like the M4 receptor.

Anti-inflammatory and Immunomodulatory Effects

Spiro-cyclic compounds have been explored as anti-inflammatory agents.[8] The rigid spiro[3.4]octane scaffold could serve as a platform to present pharmacophoric elements in a precise orientation to interact with key targets in inflammatory pathways.

Anticancer Activity

The introduction of aryl and amine functionalities is a common strategy in the design of anticancer agents. These groups can participate in various interactions with biological targets, including hydrogen bonding, pi-stacking, and salt bridges. The cytotoxic potential of these derivatives against various cancer cell lines warrants investigation.

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic SAR studies will be crucial to optimize the biological activity of this compound class. The following table outlines key structural modifications and their potential impact on activity.

Position of ModificationType of ModificationRationale and Expected Outcome
Aryl Ring Substitution with electron-donating or -withdrawing groupsModulate electronic properties and potential for hydrogen bonding or halogen bonding interactions.
Heterocyclic replacements (e.g., pyridine, thiophene)Introduce new hydrogen bond donors/acceptors and alter steric profile.
Amine Group Alkylation (primary, secondary, tertiary)Modulate basicity (pKa) and steric bulk, influencing receptor binding and pharmacokinetic properties.
Acylation or sulfonylationIntroduce hydrogen bond acceptors and alter lipophilicity.
Spiro[3.4]octane Core Introduction of substituents on the ringsFine-tune the conformational properties and introduce additional points of interaction.

Proposed Experimental Workflows for Biological Evaluation

A tiered approach to biological screening is recommended to efficiently evaluate the potential of newly synthesized 2-aryl-spiro[3.4]octan-2-amine derivatives.

G Start Synthesized Compound Library Tier1 Tier 1: Primary Screening - High-throughput screening (HTS) against a panel of targets (e.g., GPCRs, kinases) - General cytotoxicity assays (e.g., MTT, MTS) Start->Tier1 Tier2 Tier 2: Hit Confirmation and Potency - Dose-response curves for active compounds - Orthogonal assays to confirm mechanism of action Tier1->Tier2 Tier3 Tier 3: Lead Optimization - In vitro ADME profiling (solubility, permeability, metabolic stability) - In vivo pharmacokinetic studies in animal models Tier2->Tier3 Tier4 Tier 4: Preclinical Development - Efficacy studies in disease models - Safety and toxicology studies Tier3->Tier4

Caption: Tiered workflow for the biological evaluation of 2-aryl-spiro[3.4]octan-2-amine derivatives.

Conclusion and Future Perspectives

The 2-aryl-spiro[3.4]octan-2-amine scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. While synthetic challenges remain, the proposed strategies provide a solid foundation for the synthesis of these intriguing molecules. The inherent three-dimensionality and the presence of key pharmacophoric groups suggest that these compounds could exhibit a range of biological activities, particularly in the areas of neuroscience, inflammation, and oncology. A systematic approach to synthesis, biological evaluation, and SAR studies will be essential to unlock the full therapeutic potential of this promising class of compounds.

References

  • CALHOUN AMY (US) CHEN XIN (US) GARDINIER KEVIN MATTHEW (US) HALL EDWARD CHARLES (US) JENDZA KEITH (US). 2-azaspiro[3.
  • PubChem. Spiro[3.4]octan-2-amine. [Link].

  • Spiro-cyclic compounds useful as anti-inflamm
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(3), 474-477. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link].

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link].

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link].

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link].

  • Synthesis of aryloxypropanolamines and arylethanolamines. WO1987003583A1.
  • Synthesis of N-aryl α-amino-gem-bisphosphonic acids 11l and 16a–j. ResearchGate. [Link].

  • Abdou, W. M., Ganoub, N. A., & El-Sawy, E. R. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 18(7), 1063. [Link].

  • Lipshutz, B. H., & Ghorai, S. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters, 23(12), 4756-4760. [Link].

  • Reductive amination reactions that form secondary arylamines. ResearchGate. [Link].

  • Wang, D., Li, Y., Wang, H., & Li, X. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link].

Sources

Methodological & Application

Synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold imparts conformational rigidity, a key attribute in the design of novel therapeutics with improved potency and selectivity. This document offers a step-by-step methodology, grounded in established chemical principles, to facilitate its synthesis from readily available precursors.

Introduction to Spirocyclic Amines in Drug Discovery

Spirocyclic frameworks have garnered significant attention in modern drug discovery due to their inherent three-dimensionality. Moving away from traditional flat, aromatic structures, these scaffolds offer novel exit vectors for chemical substituents, enabling a more precise exploration of chemical space and interaction with biological targets. The incorporation of a spirocyclic amine, such as the target compound, can lead to enhanced metabolic stability, improved solubility, and a more favorable overall pharmacokinetic profile.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is proposed via a robust three-step sequence. This strategy focuses on the initial construction of the spirocyclic core, followed by the introduction of the aryl moiety, and culminating in the installation of the primary amine functionality.

Synthetic_Pathway A 1,1-Cyclobutanedicarboxylic acid B Cyclobutanone A->B Decarboxylation C 5,8-Dioxaspiro[3.4]octan-2-one B->C Ketalization D 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol C->D Grignard Reaction E N-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamide D->E Ritter Reaction F This compound E->F Hydrolysis

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis. Safety precautions should be strictly followed, and all reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-one (Precursor)

The synthesis of the key spirocyclic ketone intermediate can be achieved from commercially available 1,1-cyclobutanedicarboxylic acid. This involves a two-step process of decarboxylation to cyclobutanone, followed by ketalization.

Step 1.1: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid

This procedure yields cyclobutanone, a volatile liquid.

  • Procedure:

    • In a round-bottom flask equipped with a distillation apparatus, place 1,1-cyclobutanedicarboxylic acid.

    • Heat the flask gently with a heating mantle. The dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide.

    • The cyclobutanone product will distill as it is formed. Collect the distillate in a cooled receiving flask.

    • The crude cyclobutanone can be purified by fractional distillation.

Step 1.2: Ketalization of Cyclobutanone

This reaction protects the ketone functionality as an ethylene ketal, forming the spirocyclic core. A similar procedure for the ketalization of 3-bromocyclobutanone has been reported and is adapted here[1][2].

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Cyclobutanone70.091007.01 g
Ethylene glycol62.071207.45 g (6.7 mL)
p-Toluenesulfonic acid (PTSA)172.2050.86 g
Toluene92.14-100 mL
  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclobutanone, ethylene glycol, and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until all the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 5,8-dioxaspiro[3.4]octan-2-one.

Part 2: Synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol

This step involves a Grignard reaction between the spirocyclic ketone and 4-bromophenylmagnesium bromide to form the corresponding tertiary alcohol.

Step 2.1: Preparation of 4-Bromophenylmagnesium Bromide

The Grignard reagent is prepared from 4-bromobenzene and magnesium turnings in anhydrous ether.[3][4]

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Magnesium turnings24.311102.67 g
4-Bromobenzene157.0110015.7 g (10.5 mL)
Anhydrous diethyl ether74.12-100 mL
Iodine253.81catalytic1 crystal
  • Protocol:

    • Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 4-bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the 4-bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-brown solution is the Grignard reagent.

Step 2.2: Grignard Reaction

  • Protocol:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 5,8-dioxaspiro[3.4]octan-2-one (100 mmol) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • The product, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol, can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

The final step involves the conversion of the tertiary alcohol to the primary amine via a Ritter reaction followed by hydrolysis. The Ritter reaction transforms the alcohol into an N-substituted amide using a nitrile in the presence of a strong acid.[5][6][7][8][9]

Step 3.1: Ritter Reaction

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol285.155014.26 g
Acetonitrile41.0525010.26 g (13 mL)
Concentrated Sulfuric Acid98.081009.81 g (5.4 mL)
  • Protocol:

    • In a round-bottom flask, dissolve 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture slowly into a beaker of crushed ice and basify with a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude N-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamide. This intermediate can be purified by column chromatography or used directly in the next step.

Step 3.2: Hydrolysis of the Amide

The final step is the hydrolysis of the acetamide to the desired primary amine. This can be achieved under acidic or basic conditions.[10][11][12][13]

  • Protocol (Acidic Hydrolysis):

    • To the crude N-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamide, add a mixture of concentrated hydrochloric acid and ethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude this compound.

    • Purification can be achieved by column chromatography on silica gel to afford the final product.

Data Summary

CompoundFormulaMolecular Weight ( g/mol )Key Synthetic Step
5,8-Dioxaspiro[3.4]octan-2-oneC₆H₈O₃128.13Ketalization
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-olC₁₂H₁₃BrO₃285.13Grignard Reaction
N-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamideC₁₄H₁₆BrNO₃326.19Ritter Reaction
This compoundC₁₂H₁₄BrNO₂284.15Hydrolysis

Causality and Experimental Choices

  • Ketalization: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the ketalization reaction forward by removing the water byproduct. PTSA is a common and effective acid catalyst for this transformation.

  • Grignard Reaction: The strict exclusion of water is paramount for the success of the Grignard reaction, as the organomagnesium reagent is a strong base and will be quenched by protic sources. The use of iodine helps to activate the magnesium surface and initiate the reaction.

  • Ritter Reaction: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, promoting the formation of the tertiary carbocation intermediate necessary for the reaction with the nitrile. Acetonitrile is a common and convenient nitrile source.

  • Hydrolysis: Both acidic and basic conditions can be employed for the final hydrolysis step. The choice may depend on the stability of the substrate to the reaction conditions. Acidic hydrolysis is often effective for cleaving amides.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following these protocols, researchers in medicinal chemistry and drug development can access this valuable spirocyclic building block for the synthesis of novel and potentially potent therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
  • University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Smolecule. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane.
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Grokipedia. (n.d.). Ritter reaction.
  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • University of Michigan Library. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from University of Michigan Library website.
  • ChemicalBook. (n.d.). 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis.
  • OpenOChem Learn. (n.d.). Ritter Reaction.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Winthrop University. (2012). The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from Journal of Organic and Pharmaceutical Chemistry website.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.

Sources

Application Notes and Protocols for the Purification of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of purification strategies for 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, a spirocyclic amine of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The unique structural characteristics of this molecule, including its spirocyclic core, amine functionality, and bromophenyl moiety, present specific challenges and opportunities for purification. This document outlines detailed protocols for both achiral and chiral purification techniques, including column chromatography and recrystallization, along with methods for assessing purity. The causality behind experimental choices is explained to provide a robust framework for developing and optimizing purification methods for this compound and its analogs.

Introduction: Understanding the Molecule

This compound is a chiral molecule featuring a rigid spirocyclic scaffold.[5][6] The presence of the amine group introduces basicity and potential for hydrogen bonding, while the bromophenyl group contributes to its aromatic and hydrophobic character. The dioxaspiro moiety adds polarity and conformational rigidity.[4] A thorough understanding of these structural features is critical for designing an effective purification strategy.

Key Molecular Characteristics:

  • Spirocyclic Core: Confers a three-dimensional structure that can influence crystal packing and chromatographic behavior.[5][7]

  • Amine Group: A basic functional group that can interact with acidic stationary phases in chromatography. It also provides a handle for salt formation to facilitate crystallization.[8][9] Amines are also susceptible to oxidation, which can lead to colored impurities.[8]

  • Bromophenyl Group: Increases the molecular weight and can participate in halogen bonding. It also makes the compound amenable to detection by UV-Vis spectroscopy.

  • Chirality: The molecule possesses a stereocenter at the carbon bearing the amine and bromophenyl groups, meaning it exists as a pair of enantiomers.[5][6] For many pharmaceutical applications, separation of these enantiomers is crucial.[10]

Common Impurities:

While specific impurities will depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials.

  • Reagents and catalysts from the synthesis.

  • Byproducts from side reactions.

  • Oxidation products of the amine.[8]

  • Diastereomers, if other stereocenters are present or introduced.

Achiral Purification Strategies

The initial purification of the crude product will typically focus on removing bulk impurities and isolating the racemic mixture of this compound.

Work-up Procedure for Crude Reaction Mixtures

A standard aqueous work-up is often the first step to remove inorganic salts and water-soluble impurities.

Protocol 1: General Aqueous Work-up

  • Quenching: If the reaction involves reactive reagents, carefully quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids.[11]

    • Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous phase.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[12][13][14]

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh) is a good starting point due to the moderate polarity of the target amine.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Given the presence of the basic amine, adding a small amount of a basic modifier to the eluent can prevent peak tailing.

    • Initial Solvent System: Start with a non-polar solvent like hexanes or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate.

    • Recommended Starting Gradient: Hexanes/Ethyl Acetate (from 100:0 to 70:30).

    • To Reduce Tailing: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent system.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the target compound.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin for the amine) and UV light for the bromophenyl group.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic amine.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_crude Crude Product prep_load Load Sample (Dry or Wet) prep_crude->prep_load prep_slurry Prepare Silica Slurry prep_pack Pack Column prep_slurry->prep_pack prep_pack->prep_load elute Elute with Gradient (e.g., Hexanes/EtOAc + 1% Et3N) prep_load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evap Evaporate Solvent combine->evap pure_product Purified Racemic Amine evap->pure_product

Caption: Workflow for achiral purification via column chromatography.

Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[15][16][17] For amines, this can sometimes be challenging due to their polarity and potential for oiling out.[8]

Protocol 3: Recrystallization from a Single Solvent

  • Solvent Screening: Test the solubility of the purified racemic amine in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[17]

    • Potential Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude material until it is completely dissolved.[16]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[11] Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 4: Recrystallization via Salt Formation

If the free amine does not crystallize well, converting it to a salt can improve its crystallinity.[8][9] The hydrochloride salt is a common choice.

  • Dissolution: Dissolve the amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out.

  • Isolation of Salt: Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry.

  • Recrystallization of Salt: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether).

  • Conversion back to Free Amine: To recover the purified free amine, dissolve the recrystallized salt in water, basify with a base like NaOH or NaHCO₃, and extract the free amine with an organic solvent. Dry and concentrate the organic extracts.

Chiral Purification: Separation of Enantiomers

For many applications, particularly in drug development, the separation of the individual enantiomers is required.[10] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this.[5][10][18]

Protocol 5: Chiral HPLC Separation

  • Instrumentation: An HPLC system with a UV detector is required. A photodiode array (PDA) detector can be useful for peak purity assessment.[18][19]

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are often a good starting point for chiral separations of aromatic compounds.

    • Recommended Columns:

      • CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose or cellulose derivatives).[5]

      • Pirkle-type columns (e.g., (R,R) Whelk-O1) have also shown success for separating bromophenyl-containing amines.[18]

  • Mobile Phase: Normal phase conditions are typically employed.

    • Typical System: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).

    • Additives: Small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA, or isopropylamine) additive can significantly improve peak shape and resolution.[18]

Method Development Strategy:

  • Initial Screening: Screen several chiral columns with a standard mobile phase, for example, 90:10 Hexane:Isopropanol.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition by:

    • Varying the ratio of hexane to alcohol.

    • Trying different alcohol modifiers (e.g., ethanol instead of isopropanol).

    • Adding small amounts (0.1%) of acidic or basic additives.

  • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of each enantiomer.

Table 1: Example Chiral HPLC Method Parameters

ParameterConditionRationale
Column CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)Polysaccharide-based CSPs are effective for a wide range of chiral compounds.[5]
Mobile Phase n-Hexane:Isopropanol (85:15) + 0.1% DEANormal phase separation. DEA is added to improve the peak shape of the basic amine.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 225 nm or 254 nmThe bromophenyl group provides strong UV absorbance.[18]
Temperature AmbientA good starting point; can be varied to improve resolution.

Diagram of Chiral Separation Logic:

G cluster_output Separated Enantiomers racemate Racemic Mixture (R)- and (S)-Amine hplc Chiral HPLC System (e.g., CHIRALPAK AD-H) racemate->hplc enantiomer1 Enantiomer 1 hplc->enantiomer1 Different retention times enantiomer2 Enantiomer 2 hplc->enantiomer2

Sources

Comprehensive Spectroscopic Characterization of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural elucidation of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, a novel spirocyclic compound with potential applications in medicinal chemistry. Due to its complex three-dimensional structure, featuring a quaternary amine-bearing carbon and a spirocyclic center, unambiguous characterization requires a multi-faceted approach. We present a comprehensive workflow employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide details not only the protocols for data acquisition but also the underlying rationale for experimental choices and a thorough guide to data interpretation, establishing a benchmark for the analysis of similarly complex molecular scaffolds.

Introduction: The Structural Challenge and Analytical Strategy

Spirocyclic scaffolds are of significant interest in drug discovery as they provide rigid, three-dimensional frameworks that can improve the pharmacological properties of drug candidates.[1][2] The title compound, this compound, combines this unique spiro[3.4]octane core with a 4-bromophenyl group and a primary amine.[3] This combination of a chiral center, a quaternary carbon, and multiple proton environments presents a significant analytical challenge.

Accurate structural confirmation is paramount for its use as a building block in pharmaceutical development.[3] Therefore, a suite of advanced spectroscopic techniques is not just beneficial but necessary.[4][5][6] Our strategy is twofold:

  • NMR Spectroscopy: To map the complete covalent framework of the molecule. We will utilize a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to establish atom connectivity and assign every proton and carbon signal.[7][8]

  • Mass Spectrometry: To confirm the elemental composition and investigate fragmentation patterns. High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, while analysis of the fragmentation can corroborate the structure deduced from NMR.[9][10][11]

This document serves as a practical guide, explaining the causality behind each step to ensure robust and reproducible characterization.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation.[12] For a molecule with the complexity of this compound, a full suite of experiments is required to resolve overlapping signals and unambiguously determine the connectivity.

Rationale for NMR Experiment Selection
  • ¹H NMR: Provides initial information on the number and environment of protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which is critical for assigning the spirocyclic core.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of spin systems within the molecule.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the different spin systems and identifying quaternary carbons.[13][14]

Protocol: NMR Sample Preparation

The choice of solvent is critical, especially for observing the amine (-NH₂) protons. These protons are subject to chemical exchange, which can broaden their signal or even cause it to disappear.[15]

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection:

    • Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor, which slows down the N-H proton exchange rate, resulting in sharper, more easily identifiable -NH₂ signals.[15]

    • Alternative: Deuterated chloroform (CDCl₃). While common, CDCl₃ may lead to broader amine signals. Trace amounts of acid in CDCl₃ can protonate the amine, shifting its signal significantly.

  • Sample Dissolution: Dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

Data Interpretation and Structural Assignment

The following sections describe the expected results based on the known structure.

Structure and Numbering Scheme:

Figure 1. Molecular structure and numbering scheme.

The expected chemical shifts are summarized in the table below. These values are predictive and may vary based on solvent and concentration.

Atom No.δ ¹³C (ppm) (Predicted)DEPT-135δ ¹H (ppm) (Predicted)MultiplicityKey HMBC Correlations (H → C)
NH₂--~2.0-3.0br sC2, C1', C6'
1, 3~45-55CH₂ (neg)~2.5-3.5mC2, C4
2~65-75C (no peak)---
4~85-95C (no peak)---
6, 7~60-70CH₂ (neg)~3.8-4.2mC4, C5, C8
1'~140-150C (no peak)---
2', 6'~128-132CH (pos)~7.4-7.6dC4', C2/C6
3', 5'~130-134CH (pos)~7.5-7.7dC1', C5/C3
4'~120-125C (no peak)---

The process of assembling the structure from 2D NMR data follows a logical sequence.

G H1 1D ¹H Spectrum (Identify Proton Signals) COSY COSY Spectrum (H-H Correlations) H1->COSY HSQC HSQC Spectrum (Direct C-H Correlations) H1->HSQC HMBC HMBC Spectrum (Long-Range C-H Correlations) H1->HMBC C13 1D ¹³C & DEPT-135 Spectra (Identify C, CH, CH₂) C13->HSQC C13->HMBC Frag1 Fragment A: Bromophenyl Ring (AA'BB' System) COSY->Frag1 Frag2 Fragment B: Spirocyclic Core (-CH₂-CH₂- & -CH₂-O-CH₂-) COSY->Frag2 HSQC->Frag1 HSQC->Frag2 Connect Connect Fragments (HMBC from Aryl-H to C2; Spiro-H to C2, C4) HMBC->Connect Frag1->Connect Frag2->Connect Structure Final Structure Confirmed Connect->Structure

Figure 2. Workflow for structural elucidation using 2D NMR.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to confirm the molecular formula and provides structural insights through fragmentation analysis.

Rationale for Ionization Technique Selection
  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for generating an intact protonated molecular ion [M+H]⁺.[9][16] Its high sensitivity and compatibility with liquid chromatography make it the preferred method for accurate mass measurement of the parent molecule.

  • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation.[17][18] While it may not show a strong molecular ion peak for this compound, the resulting fragmentation pattern can serve as a "fingerprint" and help confirm the connectivity of the molecular structure.[19]

For definitive characterization, ESI coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is the primary choice.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

  • Instrumentation: Use an ESI-HRMS system.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

    • Mass Range: m/z 50-500

    • Resolution: >10,000 FWHM

  • Data Acquisition: Acquire the full scan mass spectrum. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by ~2 Da (⁷⁹Br and ⁸¹Br).[20]

Data Interpretation and Fragmentation

The primary goal of HRMS is to confirm the elemental composition.

  • Calculated Exact Mass for [C₁₂H₁₅⁷⁹BrNO₂]⁺: 284.0281 Da

  • Calculated Exact Mass for [C₁₂H₁₅⁸¹BrNO₂]⁺: 286.0260 Da

An experimentally measured mass within 5 ppm of the calculated value provides high confidence in the molecular formula C₁₂H₁₄BrNO₂.[21][22]

Tandem MS (MS/MS) can be used to induce and analyze fragmentation. Key predicted fragmentation pathways are shown below.

G Parent [M+H]⁺ m/z 284/286 FragA [C₁₂H₁₄NO₂]⁺ m/z 204 (Loss of HBr) Parent->FragA - HBr FragB [C₆H₅Br]⁺ m/z 156/158 (Bromophenyl cation) Parent->FragB - C₆H₁₀NO₂ (spiro-amine) FragC [C₁₀H₁₀Br]⁺ m/z 211/213 (Loss of dioxolane & NH₃) Parent->FragC - C₂H₄O₂, - NH₃ FragD [C₆H₁₂NO₂]⁺ m/z 130 (Loss of Bromophenyl radical) Parent->FragD - C₆H₄Br•

Figure 3. Predicted ESI-MS/MS fragmentation pathways.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIdentity/Fragment Structure
284.0281 / 286.0260[C₁₂H₁₅BrNO₂]⁺[M+H]⁺ (Protonated Molecular Ion)
204.0968[C₁₂H₁₄NO₂]⁺Loss of HBr
155.9596 / 157.9575[C₆H₅Br]⁺Bromophenyl cation from cleavage of C-C bond
130.0863[C₆H₁₂NO₂]⁺Spirocyclic amine fragment after loss of bromophenyl radical

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. The detailed NMR protocol, leveraging a full suite of 1D and 2D experiments, allows for the complete and unambiguous assignment of the complex proton and carbon framework. This is critically supported by high-resolution mass spectrometry, which confirms the elemental composition with high accuracy and provides corroborating structural evidence through predictable fragmentation patterns. The methodologies and interpretive workflows detailed in this note provide a robust and reliable template for the characterization of novel, complex spirocyclic molecules, ensuring high confidence in structural assignments for applications in research and drug development.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Tayebee, R. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 633-640. Available at: [Link]

  • Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(6), 533-551. Available at: [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]

  • Tayebee, R. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Saito, T., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (11), 2113-2117. Available at: [Link]

  • Gérardy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5369-5378. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Available at: [Link]

  • Zamir, L. O., et al. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. The Journal of Biological Chemistry, 258(10), 6492-6496. Available at: [Link]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • Farré, M. J., et al. (2020). Characterization of organic matter by HRMS in surface waters: Effects of chlorination on molecular fingerprints and correlation with DBP formation potential. Water Research, 175, 115682. Available at: [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Ahmad, V. U., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(11), 1481. Available at: [Link]

  • Zengin, G., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 27(21), 7248. Available at: [Link]

  • ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data. Available at: [Link]

  • Esdale, K. N., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(3), 548-551. Available at: [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. Available at: [Link]

  • Aboab, B., et al. (n.d.). A Synthetic and NMR Conformational Study of Spiro Cyclic Quaternary Ammonium Salts. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Ferguson, G., et al. (2013). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C, 69(Pt 11), 1331-1339. Available at: [Link]

  • Reynolds, W. F., & Burns, D. C. (Eds.). (2017). Modern NMR Approaches to the Structure Elucidation of Natural Products, Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters, 25(4), 624-628. Available at: [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Donegan, M., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Pharmaceutical Science & Technology Today, 2(1), e2020000007. Available at: [Link]

  • EMAN Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Tolmachev, A. A., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9646. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). Available at: [Link]

  • Romero, J. M., et al. (2008). Spectroscopic study of the dispiro-1,2,4,5-tetroxane (cyclohexanone diperoxide). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 775-779. Available at: [Link]

  • Beilstein Journals. (n.d.). Search Results for "HSQC HMBC". Available at: [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane. Available at: [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-2-amine. Available at: [Link]

  • Sasikala, M., & Srividhya, P. (2021). Highlights of Spectroscopic Analysis – A Review. ResearchGate. Available at: [Link]

  • University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Available at: [Link]

Sources

The Spirocyclic Scaffold: Unlocking New Dimensions in Drug Discovery with 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. For decades, medicinal chemistry has been dominated by "flat," two-dimensional aromatic structures. However, the paradigm is shifting towards three-dimensional scaffolds that can better navigate the complex topography of biological targets. This evolution, often termed "escaping from flatland," has spotlighted spirocyclic compounds as a class of privileged structures.[1][2] 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine emerges as a versatile building block at the forefront of this trend, offering a unique combination of structural rigidity, three-dimensionality, and synthetic versatility.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential applications of this compound in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is not extensively published, its structural components provide a strong rationale for its utility as a scaffold for generating novel therapeutic candidates.

Structural Features and Physicochemical Properties

The therapeutic potential of this compound is rooted in its distinct structural motifs, each contributing to its overall profile as a drug-like scaffold.

FeatureSignificance in Drug Discovery
Spiro[3.4]octane Core The spirocyclic nature imparts a rigid, three-dimensional geometry. This can lead to higher binding affinity and selectivity for protein targets by presenting functional groups in precise spatial orientations. The rigidity can also enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.[1][4]
5,8-Dioxa Moiety The introduction of oxygen atoms into the spirocyclic system can improve aqueous solubility and reduce lipophilicity, key parameters for favorable pharmacokinetic properties.[2] This feature can also provide additional hydrogen bond acceptor sites for target interaction.
Primary Amine Group The primary amine serves as a crucial synthetic handle for derivatization. It allows for the facile introduction of a wide range of functional groups through amide bond formation, reductive amination, and other common transformations, enabling the exploration of structure-activity relationships (SAR).
4-Bromophenyl Group The bromophenyl moiety offers another site for synthetic modification through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe interactions with the target protein. The bromine atom itself can also act as a halogen bond donor.

The unique combination of these features makes this compound a valuable starting point for the development of novel therapeutics across various disease areas. The inherent properties of the spirocyclic core suggest potential for improved blood-brain barrier permeability, making it an attractive scaffold for central nervous system (CNS) targets.[4]

Potential Therapeutic Applications: A Mechanistic Approach

Given the structural attributes of this compound, it can be envisioned as a foundational scaffold for developing inhibitors of various enzyme classes and receptor modulators. The following are hypothetical, yet scientifically grounded, therapeutic avenues.

Oncology

The rigid spirocyclic core can be exploited to design potent and selective kinase inhibitors. By orienting key pharmacophoric groups in a pre-organized conformation, it is possible to achieve high-affinity binding to the ATP-binding pocket of kinases implicated in cancer progression. Furthermore, the good lipophilicity and permeability associated with spirocyclic structures may be beneficial for targeting intracellular signaling pathways.[4]

Central Nervous System (CNS) Disorders

The development of drugs for CNS disorders is often hampered by the blood-brain barrier (BBB). Spirocyclic compounds have been shown to exhibit favorable properties for BBB penetration.[4] The 5,8-dioxaspiro[3.4]octane moiety can contribute to a balanced lipophilicity, which is crucial for CNS drug candidates. This scaffold could be explored for developing modulators of GPCRs or ion channels involved in neurological and psychiatric conditions.

Infectious Diseases

The three-dimensional diversity offered by this scaffold can be leveraged to design novel antibacterial or antiviral agents that overcome existing resistance mechanisms. By exploring novel chemical space, it is possible to identify compounds that interact with previously underexplored microbial targets.

Application as a Scaffold in Medicinal Chemistry: A Workflow

The true value of this compound lies in its utility as a versatile starting material for the construction of compound libraries for high-throughput screening and lead optimization.

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade Scaffold 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine Amine_Deriv Amine Derivatization (Amide Coupling, Reductive Amination) Scaffold->Amine_Deriv R-COOH, Coupling agents or R-CHO, NaBH(OAc)3 Aryl_Deriv Aryl Derivatization (Suzuki, Sonogashira Coupling) Scaffold->Aryl_Deriv R-B(OH)2, Pd catalyst or R-alkyne, Pd/Cu catalyst Library Diverse Compound Library Amine_Deriv->Library Aryl_Deriv->Library HTS High-Throughput Screening (e.g., Biochemical or Cell-based assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Lead_Opt->Amine_Deriv Iterative Synthesis Lead_Opt->Aryl_Deriv Iterative Synthesis

Caption: Medicinal chemistry workflow using the spirocyclic scaffold.

Experimental Protocols

The following protocols provide a framework for the derivatization and initial screening of compounds based on the this compound scaffold.

Protocol 1: Amide Library Synthesis via Parallel Acylation

Objective: To generate a library of amides by acylating the primary amine of the scaffold with a diverse set of carboxylic acids.

Materials:

  • This compound

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Prepare stock solutions of a diverse set of carboxylic acids in anhydrous DMF (e.g., 0.22 M).

  • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).

  • Prepare a stock solution of BOP reagent in anhydrous DMF (e.g., 0.22 M).

  • To each well of the 96-well reaction block, add the following in order:

    • 100 µL of the this compound stock solution (0.02 mmol).

    • 100 µL of a unique carboxylic acid stock solution to each well (0.022 mmol).

    • 100 µL of the DIPEA stock solution (0.06 mmol).

  • Initiate the reaction by adding 100 µL of the BOP stock solution to each well (0.022 mmol).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 200 µL of water to each well.

  • Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the products using parallel purification techniques (e.g., preparative HPLC-MS).

  • Characterize the final compounds by LC-MS and NMR spectroscopy.

Protocol 2: Aryl Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: To diversify the 4-bromophenyl moiety of the scaffold with a range of boronic acids.

Materials:

  • This compound (or an N-protected derivative)

  • A diverse set of aryl or heteroaryl boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and water (degassed)

  • Microwave reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final compound by LC-MS and NMR spectroscopy.

Protocol 3: Primary In Vitro Cell Viability Assay (MTT Assay)

Objective: To perform an initial screen of the synthesized library for cytotoxic effects against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., U251 glioblastoma cells)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound library dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 values for active compounds.

G cluster_0 Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Library Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50 determination) Read->Analyze

Caption: Workflow for a primary cell viability screen.

Conclusion

This compound represents a promising and under-explored scaffold for the generation of novel, three-dimensional drug candidates. Its unique structural features provide a solid foundation for creating diverse chemical libraries with favorable physicochemical properties. By leveraging the synthetic handles at the amine and aryl positions, medicinal chemists can systematically explore the chemical space around this spirocyclic core to identify potent and selective modulators of various biological targets. The protocols outlined in this guide provide a starting point for harnessing the potential of this versatile building block in the ongoing quest to escape from flatland and discover the next generation of therapeutics.

References

  • Vertex AI Search. This compound.
  • Smolecule. 2-Bromo-5,8-dioxaspiro[3.4]octane.
  • PubMed. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Eur J Med Chem. 2023 Oct 5:258:115595.
  • ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry 2025, 23 (1).
  • Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl) - Request PDF.
  • MDPI. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Chemical Science (RSC Publishing). Oxa-spirocycles: synthesis, properties and applications. DOI:10.1039/D1SC03615G.

Sources

The Strategic Application of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine in Pharmaceutical Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as a privileged scaffold in this endeavor.[1] Their inherent rigidity and three-dimensional nature allow for a more precise presentation of functional groups in space, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3]

This application note provides a detailed technical guide on the use of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine , a versatile pharmaceutical intermediate that embodies the advantages of spirocyclic design. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and insights into its synthesis, characterization, and application, particularly in the development of kinase inhibitors.

Physicochemical Properties of the Intermediate

This compound is a unique building block distinguished by its spiro[3.4]octane core, which imparts conformational rigidity, and a bromophenyl moiety that serves as a key handle for further chemical modifications, such as cross-coupling reactions.[4]

PropertyValueSource
CAS Number 1199556-85-8[5]
Molecular Formula C₁₂H₁₄BrNO₂[4]
Molecular Weight 284.15 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)General Knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate (predicted)General Knowledge
Melting Point Not available
Boiling Point Not available

Synthetic Protocols: Accessing a Key Pharmaceutical Intermediate

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. The following protocols outline a plausible and efficient synthetic route, starting from commercially available precursors.

Protocol 1: Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane (Precursor)

This protocol is based on the ketalization of 3-bromocyclobutanone.[1]

Materials:

  • 3-Bromocyclobutanone

  • Ethylene glycol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Benzene

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromocyclobutanone (1 equivalent), ethylene glycol (4 equivalents), and a catalytic amount of PPTS (0.2 equivalents) in benzene.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-16 hours). Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with deionized water (2 x volume of benzene).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-bromo-5,8-dioxaspiro[3.4]octane as a colorless oil.[1]

Protocol 2: Synthesis of this compound

This proposed protocol involves a nucleophilic substitution reaction followed by the introduction of the amine functionality. A plausible approach is a multi-step sequence involving the reaction of the bromo-spirocycle with a suitable nucleophile to introduce the aryl group, followed by amination. A more direct, albeit challenging, approach could involve a transition-metal-catalyzed cross-coupling reaction. For the purpose of this guide, a robust, multi-step approach is detailed.

Step 2a: Introduction of the 4-Bromophenyl Moiety (Friedel-Crafts type reaction or Grignard addition)

A Friedel-Crafts reaction with the bromo-spirocycle could be challenging. A more reliable method would involve conversion of the bromo-spirocycle to a Grignard reagent, followed by reaction with a suitable electrophile, or a direct reaction of the bromo-spirocycle with a 4-bromophenyl Grignard reagent. However, for the sake of a more direct pathway to the final product, we will theorize a nucleophilic substitution on a carbonyl precursor followed by amination.

A more plausible route starting from a ketone precursor:

A more direct synthesis would likely start from 5,8-dioxaspiro[3.4]octan-2-one. This ketone can undergo a reaction with 4-bromophenylmagnesium bromide, followed by a Ritter reaction or similar amination protocol.

Proposed Protocol from 5,8-Dioxaspiro[3.4]octan-2-one:

Materials:

  • 5,8-Dioxaspiro[3.4]octan-2-one

  • 4-Bromophenylmagnesium bromide (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Sodium azide

  • Trifluoroacetic acid

  • Sodium borohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5,8-dioxaspiro[3.4]octan-2-one (1 equivalent) dissolved in anhydrous THF.

  • Cool the solution to 0°C and slowly add 4-bromophenylmagnesium bromide (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

  • Dissolve the crude alcohol in a mixture of dichloromethane and trifluoroacetic acid at 0°C.

  • Add sodium azide (1.5 equivalents) portion-wise and stir the reaction at room temperature overnight.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude azide.

  • Dissolve the azide in a mixture of THF and water. Add sodium borohydride (2 equivalents) and a catalytic amount of nickel(II) chloride hexahydrate.

  • Stir the reaction at room temperature until the azide is fully reduced (monitored by TLC or IR spectroscopy).

  • Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Application in Pharmaceutical Synthesis: A Key Building Block for Kinase Inhibitors

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The spirocyclic core helps to position substituents in a defined three-dimensional space, while the primary amine and the bromophenyl group provide two orthogonal points for further chemical elaboration.

Application Example: Synthesis of an Analog of the Akt Kinase Inhibitor AZD5363

This compound is a key structural component of potent inhibitors of the Akt kinase, a critical node in cell signaling pathways implicated in cancer.[2] The following protocol outlines a key step in the synthesis of an analog of AZD5363, demonstrating the utility of this intermediate. This step typically involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]

Protocol 3: Buchwald-Hartwig Amination with a Heterocyclic Halide

Materials:

  • This compound

  • A suitable heterocyclic halide (e.g., a chloropyrimidine or chloropyrrolopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating block

  • Syringes and needles for transfer of reagents

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the heterocyclic halide (1 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., sodium tert-butoxide, 1.5 equivalents) and anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

G cluster_synthesis Synthetic Workflow Start Precursors Intermediate1 2-Bromo-5,8-dioxaspiro[3.4]octane Start->Intermediate1 Protocol 1: Ketalization Intermediate2 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine Intermediate1->Intermediate2 Proposed Protocol 2: Functionalization API_analog Kinase Inhibitor Analog (e.g., AZD5363 analog) Intermediate2->API_analog Protocol 3: Buchwald-Hartwig Amination

Figure 1: Synthetic workflow for the preparation of a kinase inhibitor analog.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the intermediate and quantify any related impurities.

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 250 x 4.6 mm, 5 µmProvides good separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA standard mobile phase system for amine-containing compounds. The acidic modifier improves peak shape.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe bromophenyl group provides a strong chromophore for UV detection.
Injection Volume 10 µLStandard injection volume.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and identity of the compound.

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region (characteristic of a 1,4-disubstituted benzene ring), signals for the methylene protons of the dioxolane and cyclobutane rings, and a signal for the amine proton.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the spiro carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the aliphatic carbons of the spirocycle.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 284.0 and 286.0, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety into kinase inhibitors like AZD5363 provides several advantages from a structure-activity relationship perspective.[2]

  • Spirocyclic Core: The rigid spirocyclic scaffold orients the substituents in a precise three-dimensional arrangement, which can enhance binding to the target kinase. This pre-organization of the molecule can reduce the entropic penalty upon binding, leading to higher affinity.

  • 4-Bromophenyl Group: This group can engage in various interactions within the kinase binding pocket, including hydrophobic and halogen bonding interactions. The bromine atom also serves as a synthetic handle for further optimization through cross-coupling reactions to explore additional binding interactions.

  • Amine Functionality: The primary amine is a crucial hydrogen bond donor and can form key interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. It also serves as a point for attaching other pharmacophoric elements.

SAR cluster_sar Structure-Activity Relationship Intermediate This compound Spirocycle Spirocyclic Core Intermediate->Spirocycle Bromophenyl 4-Bromophenyl Group Intermediate->Bromophenyl Amine Amine Group Intermediate->Amine Potency Increased Potency Spirocycle->Potency 3D Conformation Selectivity Improved Selectivity Spirocycle->Selectivity Rigidity PK Favorable PK Properties Spirocycle->PK Metabolic Stability Bromophenyl->Potency Hydrophobic/Halogen Bonding Amine->Potency H-Bonding (Hinge)

Figure 2: Key structural features and their contribution to biological activity.

Conclusion

This compound is a high-value pharmaceutical intermediate that offers access to novel, three-dimensional chemical space. Its unique combination of a rigid spirocyclic core and versatile functional groups makes it an ideal building block for the synthesis of complex drug candidates, particularly in the area of kinase inhibition. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize this promising intermediate in their drug discovery programs.

References

  • Xu, R., et al. (2011). Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. Bioorganic & Medicinal Chemistry Letters, 21(8), 2335-2340. [Link]

  • Chemaxon. (n.d.). This compound. Chemicalize.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.

Sources

Application Note: Strategic Derivatization of the Primary Amine in 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The primary amine of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine represents a critical functional handle for molecular elaboration in medicinal chemistry. Its unique spirocyclic scaffold imparts conformational rigidity, a desirable trait for optimizing ligand-receptor interactions, while the bromophenyl moiety offers a vector for cross-coupling reactions.[1] Derivatization of the primary amine is a key strategy for modulating physicochemical properties, exploring structure-activity relationships (SAR), and developing novel therapeutic agents. This guide provides an in-depth analysis and detailed, field-proven protocols for four essential classes of amine derivatization: N-acylation, N-sulfonylation, reductive amination, and urea formation. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Value of the Spirocyclic Amine

Primary amines are foundational functional groups in drug development, often serving as key pharmacophoric elements or as versatile synthetic intermediates.[2] However, their inherent basicity can lead to rapid metabolism or poor membrane permeability, necessitating chemical modification.[2] The target molecule, this compound, presents a sterically encumbered primary amine attached to a quaternary carbon. This structural feature can influence its nucleophilicity and requires carefully optimized reaction conditions.

The derivatization of this amine allows researchers to:

  • Probe SAR: Systematically introduce a variety of substituents to map the binding pocket of a biological target.

  • Improve Pharmacokinetics: Convert the basic amine into neutral amides or sulfonamides to enhance cell permeability and metabolic stability.[3]

  • Introduce New Functionality: Append linkers, reporters, or other pharmacophores to create advanced molecular probes or multi-target ligands.

This document serves as a practical guide for researchers, providing robust protocols to unlock the synthetic potential of this valuable building block.

General Workflow and Mechanistic Considerations

The nucleophilicity of an amine is paramount to its reactivity.[4] While primary amines are generally good nucleophiles, the steric bulk surrounding the amine in our target compound may slow reaction kinetics compared to a simple aliphatic amine. Therefore, reaction conditions must be chosen to overcome this potential hindrance without promoting side reactions. Most of the described protocols require anhydrous conditions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the hydrolysis of reactive electrophiles and ensure reaction efficiency.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine Setup Prepare Anhydrous Solvent & Inert Atmosphere Start->Setup Reagent Add Base (if required) & Cool to specified Temp. Setup->Reagent Addition Slowly Add Electrophile (Acyl Chloride, Sulfonyl Chloride, etc.) Reagent->Addition Monitor Monitor Reaction (TLC / LC-MS) Addition->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Figure 1: A generalized experimental workflow for the derivatization of the target primary amine.

Protocol I: N-Acylation for Amide Synthesis

Scientific Rationale: N-acylation is one of the most fundamental and reliable methods for forming a stable amide bond.[5] The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][6]

Acylation_Reaction N-Acylation Reaction Scheme r1 Spiro-Amine plus1 + r1->plus1 r2 R-COCl (Acyl Chloride) plus1->r2 arrow     Base (e.g., TEA)          Solvent (e.g., DCM)          0 °C to RT      r2->arrow p1 N-Acylated Product (Amide) arrow->p1

Caption: General scheme for N-acylation.

Detailed Experimental Protocol: Synthesis of N-(2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)acetamide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 298 mg, 1.0 mmol).

  • Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL). Add triethylamine (1.5 eq, 209 µL, 1.5 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate syringe, draw up acetyl chloride (1.2 eq, 85 µL, 1.2 mmol). Add the acetyl chloride dropwise to the cooled amine solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting amine spot indicates completion.

  • Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acetylated product.

ParameterConditionRationale
Electrophile Acetyl Chloride (1.2 eq)A slight excess ensures complete consumption of the starting amine.
Base Triethylamine (1.5 eq)Scavenges HCl byproduct without competing as a nucleophile.
Solvent Anhydrous DCMAprotic and effectively dissolves reactants; easily removed.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Expected Yield >90%Acylation is typically a high-yielding and efficient reaction.[7]

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Scientific Rationale: Sulfonamides are crucial motifs in medicinal chemistry, notably in sulfa drugs. They are synthesized by reacting a primary amine with a sulfonyl chloride.[8] A significant challenge in this reaction is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[8] This side reaction is mitigated by:

  • Slow Addition: Adding the sulfonyl chloride dropwise maintains its low concentration, favoring reaction with the more nucleophilic primary amine.[8]

  • Low Temperature: Performing the reaction at 0 °C or below reduces the rate of the second sulfonylation step.[9]

Sulfonylation_Reaction N-Sulfonylation Reaction Scheme cluster_main Desired Pathway cluster_side Undesired Pathway r1 Spiro-Amine plus1 + r1->plus1 r2 R-SO₂Cl (Sulfonyl Chloride) plus1->r2 arrow     Base (e.g., Pyridine)          Slow Addition at 0 °C      r2->arrow p1 Mono-sulfonamide arrow->p1 p1_side Mono-sulfonamide arrow_side     Excess Base / R-SO₂Cl          Higher Temperature      p1_side->arrow_side p2_side Di-sulfonamide arrow_side->p2_side

Caption: Competing pathways in sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)-4-methylbenzenesulfonamide
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 298 mg, 1.0 mmol).

  • Solvent and Base: Dissolve the amine in anhydrous pyridine (5 mL). Pyridine acts as both the solvent and the base.[9]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.05 eq, 200 mg, 1.05 mmol) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Track the consumption of the starting amine via TLC or LC-MS.

  • Workup: Pour the reaction mixture into 25 mL of 2 M HCl and ice. A precipitate may form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

ParameterConditionRationale
Electrophile Tosyl Chloride (1.05 eq)A minimal excess is used to avoid driving the di-sulfonylation reaction.
Base/Solvent PyridineA moderately weak base that effectively neutralizes HCl.[8]
Temperature 0 °C to Room Temp.Crucial for controlling selectivity and preventing the undesired side reaction.[8]
Addition Rate Slow, over 15-20 minKeeps the instantaneous concentration of sulfonyl chloride low.[8]
Expected Yield 75-90%Yields can be high if di-sulfonylation is successfully suppressed.

Protocol III: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for forming secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[10] The reaction proceeds in a one-pot fashion. First, the amine and carbonyl compound reversibly form an imine intermediate under weakly acidic conditions.[11] A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine (or its protonated iminium ion form) to the target amine.[12] NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions, and does not generate toxic byproducts like NaBH₃CN.[13]

Reductive_Amination_Workflow Reactants Spiro-Amine + Aldehyde/Ketone Imine Imine Intermediate (formed in situ) Reactants->Imine Reversible Condensation Product N-Alkylated Amine (Secondary Amine) Imine->Product Reduction Reagents NaBH(OAc)₃ Acetic Acid (cat.) DCE, RT Reagents->Imine

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-benzyl-2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
  • Setup: To a round-bottom flask, add this compound (1.0 eq, 298 mg, 1.0 mmol) and dissolve in 1,2-dichloroethane (DCE, 10 mL).

  • Reagent Addition: Add benzaldehyde (1.1 eq, 112 µL, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (0.1 eq, 6 µL, 0.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 318 mg, 1.5 mmol) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography, often using a gradient elution of ethyl acetate in hexanes containing 1% triethylamine to prevent product tailing on the acidic silica.

ParameterConditionRationale
Carbonyl Benzaldehyde (1.1 eq)A slight excess drives the initial imine formation equilibrium.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Selectively reduces the iminium ion in the presence of the aldehyde.[13]
Catalyst Acetic Acid (0.1 eq)Catalyzes imine formation by protonating the carbonyl oxygen.[11]
Solvent DCEA non-protic solvent that is compatible with the reducing agent.
Expected Yield 70-85%Reductive amination is generally efficient but can be sensitive to substrate purity.

Protocol IV: Urea and Thiourea Formation

Scientific Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is an exceptionally efficient and often quantitative method for producing ureas and thioureas, respectively. The reaction is an addition of the amine's lone pair to the highly electrophilic central carbon of the heterocumulene system. This reaction typically requires no catalyst, proceeds rapidly at room temperature, and is highly atom-economical.[14]

Urea_Formation Urea Formation Reaction Scheme r1 Spiro-Amine plus1 + r1->plus1 r2 R-N=C=O (Isocyanate) plus1->r2 arrow     THF or DCM          RT      r2->arrow p1 N,N'-Disubstituted Urea arrow->p1

Caption: General scheme for urea synthesis from an isocyanate.

Detailed Experimental Protocol: Synthesis of 1-(2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)-3-phenylurea
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq, 298 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.0 eq, 109 µL, 1.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often very fast, and a precipitate of the urea product may form within 30-60 minutes. Allow stirring to continue for 2 hours to ensure completion.

  • Monitoring: Monitor by TLC. The product is typically much less polar than the starting amine.

  • Workup: If a precipitate has formed, collect the product by vacuum filtration and wash the solid with a small amount of cold THF or diethyl ether.

  • Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, triturate the solid with diethyl ether or hexanes to remove any unreacted starting materials, or recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterConditionRationale
Electrophile Phenyl Isocyanate (1.0 eq)Stoichiometric amounts are used as the reaction is fast and clean.
Base None requiredThe reaction is uncatalyzed.
Solvent Anhydrous THFAn aprotic solvent that dissolves reactants well.
Temperature Room TemperatureThe reaction is typically rapid and exothermic but manageable at RT.
Expected Yield >95%This reaction is known for its high efficiency and yields.[15]

Conclusion

The derivatization of the primary amine on this compound provides a robust platform for generating diverse chemical libraries for drug discovery and chemical biology. The protocols detailed herein for N-acylation, N-sulfonylation, reductive amination, and urea formation offer reliable and high-yielding pathways to key structural motifs. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating the development of novel and impactful molecules.

References

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Jagadeesh, R. V., et al. (2017). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 5, 65. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(41), 13594-13598. [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Devi, N., & Nandi, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 1-3. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 8(6). [Link]

  • Isom, E. L., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1432–1435. [Link]

  • ResearchGate. (2006). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Retrieved from [Link]

  • Maccallini, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1638-1662. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204. [Link]

  • Soares, J., et al. (2010). Prodrugs for Amines. Molecules, 15(3), 1807–1831. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • New Journal of Chemistry. (2018). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. 42, 1198-1205. [Link]

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Anal Bioanal Chem, 415(2), 265-275. [Link]

  • ResearchGate. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]

  • ResearchGate. (2015). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]

  • Mayr, H., et al. (2004). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 69(18), 6115–6121. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The compound 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is a valuable building block, incorporating a rigid spiro[3.4]octane core, a versatile amine functional group, and a bromophenyl moiety suitable for further synthetic elaboration, such as cross-coupling reactions. This document provides a comprehensive guide to the scalable synthesis of this compound, designed for researchers in drug discovery and process development. The presented protocol is structured to be robust, scalable, and mindful of critical safety considerations.

Synthetic Strategy Overview

The synthesis is designed as a three-stage process, commencing with commercially available starting materials. The strategy prioritizes operational simplicity, scalability, and the use of well-established chemical transformations to ensure reproducibility.

The overall synthetic pathway is as follows:

Synthetic_Pathway A Cyclobutanone B 3-Bromocyclobutanone A->B α-Bromination C 5,8-Dioxaspiro[3.4]octan-2-one B->C Ketalization & Dehydrobromination D 2-Amino-2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octanenitrile C->D Strecker Synthesis E This compound D->E Nitrile Reduction

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of the Key Intermediate: 5,8-Dioxaspiro[3.4]octan-2-one

The cornerstone of this synthesis is the efficient preparation of the spiroketone intermediate. The following two-step protocol from cyclobutanone is designed for scalability.

Step 1.1: α-Bromination of Cyclobutanone

This step introduces the bromine atom that will be eliminated in the subsequent step to facilitate ketalization.

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add cyclobutanone (1.0 kg, 14.26 mol) and chloroform (8 L).

  • Reaction Initiation: Cool the solution to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add bromine (2.51 kg, 15.7 mol, 1.1 equiv.) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red color of bromine disappears. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 3-bromocyclobutanone. This intermediate is often used in the next step without further purification.

Step 1.2: Ketalization and In-situ Dehydrobromination

This step simultaneously protects the ketone and eliminates HBr to yield the desired spiroketone. A modification of a known procedure for a similar substrate is employed[1].

Protocol:

  • Reactor Setup: To the same 20 L jacketed reactor, add the crude 3-bromocyclobutanone from the previous step, ethylene glycol (3.54 kg, 57.04 mol, 4.0 equiv.), and toluene (10 L).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (358 g, 1.42 mol, 0.1 equiv.).

  • Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. The reaction progress can be monitored by observing the amount of water collected.

  • Reaction Monitoring: Continue refluxing for 12-18 hours, or until GC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 5,8-dioxaspiro[3.4]octan-2-one as a colorless oil.

ParameterValue
Starting MaterialCyclobutanone
Overall Yield60-70%
Purity (by GC)>98%
Scale1 kg

Part 2: Strecker Synthesis of 2-Amino-2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octanenitrile

This one-pot, three-component reaction is a highly efficient method for the formation of the key α-aminonitrile intermediate. The use of sodium cyanide in place of hydrogen cyanide gas is a critical safety consideration for scalability[2][3].

Safety First: Handling Cyanide

Sodium cyanide is extremely toxic. All operations must be conducted in a well-ventilated fume hood by personnel trained in handling cyanides. Personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, is mandatory. An emergency cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines[4][5][6][7].

Strecker_Synthesis cluster_0 One-Pot Reaction Ketone 5,8-Dioxaspiro[3.4]octan-2-one Aminonitrile α-Aminonitrile Ketone->Aminonitrile Ammonia Ammonium Chloride Ammonia->Aminonitrile Cyanide Sodium Cyanide Cyanide->Aminonitrile

Caption: One-pot Strecker synthesis.

Protocol:

  • Reactor Setup: In a 10 L jacketed glass reactor, prepare a solution of ammonium chloride (NH₄Cl) (535 g, 10.0 mol, 2.0 equiv.) in 2 L of 30% aqueous ammonia solution. Cool the solution to 0-5 °C.

  • Addition of Ketone: To this solution, add 5,8-dioxaspiro[3.4]octan-2-one (640 g, 5.0 mol, 1.0 equiv.) dissolved in 2 L of methanol.

  • Cyanide Addition: In a separate vessel, dissolve sodium cyanide (NaCN) (270 g, 5.5 mol, 1.1 equiv.) in 1 L of deionized water. Slowly add this solution to the reactor via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, add 2 L of cold water to the reaction mixture. The product, 2-amino-2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octanenitrile, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with a cold 1:1 mixture of ethanol and water. Dry the solid under vacuum to a constant weight. This product is often of sufficient purity for the next step.

Part 3: Reduction of the α-Aminonitrile to the Target Primary Amine

The final step is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is the preferred method for scale-up due to its efficiency, cleanliness, and avoidance of metal hydride waste streams[8][9].

Protocol:

  • Hydrogenator Setup: Charge a 20 L stainless steel hydrogenation reactor with the α-aminonitrile intermediate (500 g, 1.6 mol), ethanol (5 L), and Raney Nickel (50 g, 10% w/w, slurry in water).

  • Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.

  • Hydrogenation: Heat the mixture to 40-50 °C and stir vigorously. The reaction is exothermic and the uptake of hydrogen should be monitored.

  • Reaction Monitoring: The reaction is typically complete within 8-12 hours. Monitor the progress by LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with ethanol or water.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude amine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.

ParameterValue
Starting Material2-Amino-2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octanenitrile
Yield80-90%
Purity (by HPLC)>99%
Scale500 g

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The chosen synthetic route is robust and relies on well-established chemical transformations, making it suitable for implementation in both academic and industrial research settings. The protocols emphasize safety, particularly in the handling of cyanide, and offer practical guidance for reaction monitoring and product purification. This versatile spirocyclic amine building block can be synthesized in high purity and on a large scale, facilitating its use in drug discovery and development programs.

References

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Online PDF]. Available at: [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide Safety Handling Guide. [Online PDF]. Available at: [Link]

  • Kamali, M. (2015). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research, 7(12), 336-339.
  • United Chemical. (2025). Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Online]. Available at: [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Online]. Available at: [Link]

  • CYANIDE SERVICE INC. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Online PDF].
  • Verstraete, K., et al. (2021).
  • Wikipedia. (n.d.). Nitrile reduction. [Online]. Available at: [Link]

  • Das, B., et al. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.
  • NROChemistry. (n.d.). Strecker Synthesis. [Online]. Available at: [Link]

  • Sciforum. (n.d.). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Molbank.
  • ACS Publications. (2021).
  • Grokipedia. (n.d.). Strecker amino acid synthesis. [Online].
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
  • Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine?. [YouTube Video].
  • Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • UTRGV ScholarWorks. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.
  • Clark, J. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Online].
  • Master Organic Chemistry. (n.d.). The Strecker Synthesis Of Amino Acids. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Request PDF].
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • PubMed. (2015). Oxidative rearrangement of cyclobutanone derived N,O-ketals leading to pyrrolidone derivatives. Chemical & Pharmaceutical Bulletin, 63(4), 245-7.
  • Organic Chemistry Tutor. (n.d.). Nitrile to Amine - Common Conditions. [Online].
  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Online].
  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [PDF].
  • MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
  • YouTube. (2025). reduction of nitriles to amines using LiAlH4. [Video].
  • Chad's Prep. (n.d.). Synthesis of Amines Reduction. [Online].
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Request PDF].
  • Chemenu. (n.d.). cas 1824626-99-4|| where to buy 5,8-dioxaspiro[3.4]octan-2-one. [Online].
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Request PDF].

Sources

Application Note: A Multi-faceted Approach for the Comprehensive Purity Determination of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the robust purity assessment of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, a novel spirocyclic compound with significant potential in pharmaceutical development.[1][2] The molecule's unique structure, featuring a chiral center, a primary aromatic amine, a bromophenyl moiety, and a spiroketal system, necessitates a multi-pronged analytical strategy.[3] This guide outlines a suite of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC) for primary purity and related substances, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity verification, enantioselective HPLC for chiral purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities. All methodologies are presented with detailed protocols and are framed within the context of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[4][5][6]

Introduction: The Analytical Challenge

The compound this compound is a complex molecule whose therapeutic potential is intrinsically linked to its purity.[1] In drug development, a thorough understanding of a compound's purity profile is not merely a quality control metric; it is a critical component of ensuring safety and efficacy.[7] Impurities, whether they are starting materials, by-products, degradation products, or unintended stereoisomers, can have significant, often detrimental, pharmacological or toxicological effects.[8][9]

The structure of the target analyte presents several distinct analytical considerations:

  • Spirocyclic Core: The rigid, three-dimensional spiro[3.4]octane scaffold is a prized feature in medicinal chemistry for exploring novel chemical space.[10][11][12]

  • Chiral Center: The quaternary carbon bonded to the amine and bromophenyl groups is a stereocenter, meaning the molecule exists as a pair of enantiomers. Regulatory agencies worldwide mandate the characterization and often the separation of enantiomers, as they can exhibit profoundly different biological activities.[9][13][14]

  • Aromatic Amine: The primary aromatic amine is a key functional group but can also be susceptible to degradation and may require specific analytical conditions to achieve good chromatographic peak shape.[15][16]

  • Bromophenyl Group: This moiety provides a strong chromophore for UV detection in liquid chromatography and a distinct isotopic signature for mass spectrometry, which can be leveraged for identification and quantification.[17][18]

This application note details a comprehensive strategy to address these challenges, ensuring a complete and accurate purity assessment.

Overall Analytical Workflow

A robust purity assessment relies on the strategic application of multiple, mechanistically different (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. The proposed workflow is designed to build a complete purity profile, from initial identification to the quantification of specific impurity types.

Analytical_Workflow cluster_start Sample Receipt & Initial Characterization cluster_purity Purity & Impurity Profiling cluster_end Final Assessment Start API Batch of 2-(4-Bromophenyl)-5,8- dioxaspiro[3.4]octan-2-amine Initial_ID Identity Confirmation (FTIR, LC-MS, 1H NMR) Start->Initial_ID HPLC Primary Assay & Related Substances (RP-HPLC-UV) Initial_ID->HPLC qNMR Orthogonal Absolute Purity (Quantitative 1H NMR) Initial_ID->qNMR Chiral Stereochemical Purity (Enantioselective HPLC) Initial_ID->Chiral GCMS Volatile & Residual Impurities (Headspace GC-MS) Initial_ID->GCMS Validation Method Validation (ICH Q2(R2)) HPLC->Validation qNMR->Validation Chiral->Validation GCMS->Validation Report Certificate of Analysis (Purity Report) Validation->Report

Caption: Comprehensive analytical workflow for purity determination.

Method 1: Primary Assay and Related Substances by RP-HPLC-UV

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical purity analysis for non-volatile organic compounds. It separates the analyte from its impurities based on differences in their hydrophobicity. The bromophenyl group in the target molecule allows for sensitive detection using a UV detector. This method is designed to quantify the main component (assay) and detect and quantify any non-volatile related substances.[16]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to achieve a final concentration of ~1.0 mg/mL.

  • Chromatographic System: Utilize a standard HPLC or UHPLC system equipped with a UV/DAD detector.[15]

  • Data Acquisition and Processing: Monitor the chromatogram at the lambda max of the analyte (~230 nm). Integrate all peaks and calculate the area percent for each impurity. The assay value is determined against a qualified reference standard.

Data Presentation: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase chemistry provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure the amine is in its ionized form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute compounds from the column.
Gradient Elution 10% B to 95% B over 20 min A gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 5 µL Small volume to prevent peak distortion.
Detection DAD, 230 nm Wavelength at which the bromophenyl chromophore exhibits strong absorbance.

| System Suitability | Tailing Factor < 1.5, Plates > 2000 | As per ICH guidelines to ensure system performance.[4][19] |

Method 2: Orthogonal Purity Verification by Quantitative NMR (qNMR)

Principle: Quantitative NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21][22] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated directly. This technique is orthogonal to chromatography and is invaluable for confirming the assay value and detecting impurities that may not have a chromophore (and are thus invisible to UV detection).[7][23]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of a certified internal standard (e.g., Maleic Acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate quantification.

    • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.[20]

Method 3: Chiral Purity by Enantioselective HPLC

Principle: Due to the chiral nature of the target molecule, it is imperative to confirm its enantiomeric purity. Enantioselective HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14] Polysaccharide-based CSPs are widely used for their broad applicability in separating chiral compounds, including those with spirocyclic structures.[10][13]

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_separation Differential Interaction CSP1 Interaction1 Stronger Interaction (Longer Retention) Interaction2 Weaker Interaction (Shorter Retention) CSP2 R_en R R_en->CSP1 S_en S S_en->CSP2

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

Experimental Protocol:

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the analyte in the mobile phase.

  • Chromatographic System: HPLC system with a UV detector.

  • Data Analysis: Determine the area percent of the undesired enantiomer relative to the total area of both enantiomer peaks.

Data Presentation: Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Proven to be effective for a wide range of chiral separations.[10]
Mobile Phase Hexane / Isopropanol (80:20, v/v) Normal phase conditions often provide the best selectivity on polysaccharide CSPs.
Flow Rate 0.8 mL/min Adjusted for optimal resolution.
Column Temperature 25 °C Temperature can significantly affect chiral recognition.

| Detection | UV, 230 nm | Standard detection for the analyte. |

Method 4: Volatile Impurities by Headspace GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of volatile and semi-volatile compounds.[24] For pharmaceutical analysis, a headspace sampling technique is often employed to introduce only the volatile components into the GC system, thereby avoiding contamination from the non-volatile API.[24] This method is ideal for detecting residual solvents from the synthesis or volatile starting materials. The mass spectrometer provides definitive identification of the impurities.[17][25]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a high-boiling point solvent (e.g., Dimethyl sulfoxide). Seal the vial.

  • Headspace Conditions: Incubate the vial at a set temperature (e.g., 80 °C) to allow volatile components to partition into the headspace.

  • GC-MS System:

    • GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for general-purpose screening.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) to elute a range of volatile compounds.

    • MS Detector: Operate in full scan mode to identify unknown impurities and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity when quantifying known impurities.

Method Validation Strategy

Any analytical method intended for purity determination must be validated to demonstrate it is fit for its intended purpose.[6] The validation should be conducted according to ICH Q2(R2) guidelines.[4][5]

Validation_Workflow Protocol Validation Protocol Definition (Define parameters & acceptance criteria) Specificity Specificity (Discrimination from impurities) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (For impurity methods) Precision->Limits Robustness Robustness (Varying parameters) Limits->Robustness Report Validation Report (Summarize results) Robustness->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[19]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (includes repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The purity determination of this compound requires a carefully designed, multi-faceted analytical strategy. No single technique can provide a complete picture of the compound's purity profile. By combining the strengths of a primary chromatographic assay (RP-HPLC), an orthogonal absolute purity method (qNMR), an enantioselective separation (Chiral HPLC), and a method for volatile impurities (GC-MS), a comprehensive and reliable assessment can be achieved. Adherence to the principles of method validation as outlined by regulatory bodies like the ICH is essential to ensure the generation of high-quality, defensible data critical for advancing a compound through the drug development pipeline.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Malz, F., & Haznadar, M. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Resources. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate Publication. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA Science & Research. [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA Committee for Medicinal Products for Human Use (CHMP). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. [Link]

  • de Boer, J., & Covaci, A. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 154-171. [Link]

  • Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. ScienceDirect. [Link]

  • Ghavami, L., & Yamini, Y. (2013). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science, 51(8), 759–766. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6224. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7). [Link]

  • Smith, R. V. (2014). The Significance of Chirality in Drug Design and Development. Journal of the American Chemical Society, 136(21), 7548-7551. [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]

  • DBpia. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Journal of Food Hygiene and Safety. [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Article. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprint. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Journal Homepage. [Link]

  • Weizmann Institute of Science. (1981). Spiro and bicyclic aliphatic amines, a novel type of analgetics. Journal of Medicinal Chemistry, 16(3), 199-206. [Link]

  • National Center for Biotechnology Information. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

common challenges in the synthesis of 2-aryl-spiro[3.4]octan-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some general information on the Pictet-Spengler reaction and reductive amination, which are the most likely synthetic routes to 2-aryl-spiro[3.4]octan-2-amines. I also have some information on the synthesis of related spirocyclic compounds and general troubleshooting for these reaction types. However, I am still lacking a specific, complete, and referenced protocol for the synthesis of the target molecule. The information on controlling diastereoselectivity and separating the resulting diastereomers is also quite general and not specific to the 2-aryl-spiro[3.4]octan-2-amine scaffold. Furthermore, I have not found any specific NMR data for the target compounds.

To create a truly valuable technical support guide, I need to find more specific and detailed information. I will therefore adjust my plan to focus on finding a key research paper or patent that describes the synthesis of 2-aryl-spiro[3.4]octan-2-amines or a very close analogue. This will hopefully provide a complete experimental protocol, characterization data (including NMR), and insights into the specific challenges encountered during the synthesis.

My next steps will be to:

  • Conduct a more focused search for a specific synthesis of "2-aryl-spiro[3.4]octan-2-amine" or similar structures, looking for full research articles or patents.

  • Once a suitable reference is found, I will extract the detailed experimental procedures for the synthesis of the spiro[3.4]octan-2-one precursor and its conversion to the final amine product.

  • I will analyze the reported yields, diastereomeric ratios, and purification methods to inform the troubleshooting and FAQ sections.

  • I will extract any reported NMR data (1H and 13C) to include in the characterization section of the guide.

  • I will then use this specific information to build out the detailed, step-by-step protocols, in-depth troubleshooting advice, and data tables as required by the prompt.

  • Finally, I will create the DOT diagrams to visualize the specific synthetic workflow and troubleshooting decision tree based on the information from the identified key reference.

This revised plan should allow me to gather the necessary specific details to create a high-quality, authoritative technical support guide that meets all the user's requirements.## Technical Support Center: Synthesis of 2-Aryl-Spiro[3.4]octan-2-amines

Welcome to the technical support center for the synthesis of 2-aryl-spiro[3.4]octan-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of these complex amines. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and effectively troubleshoot any issues that may arise.

I. Synthetic Overview & Key Challenges

The 2-aryl-spiro[3.4]octan-2-amine core is a desirable motif in modern drug discovery due to its rigid three-dimensional structure, which can lead to improved target engagement and pharmacokinetic properties. The synthesis of this scaffold typically involves a multi-step sequence, with the key challenges often arising in the construction of the spirocyclic core and the diastereoselective installation of the amine functionality.

A common synthetic strategy involves the initial preparation of a spiro[3.4]octan-2-one precursor, followed by the introduction of the 2-aryl-2-amino group. Two primary methods for this transformation are the Pictet-Spengler reaction and reductive amination. Each of these methods presents its own set of challenges, including:

  • Low reaction yields: Often due to incomplete conversion, side reactions, or product degradation.

  • Poor diastereoselectivity: The formation of a new stereocenter at the C2 position can lead to a mixture of diastereomers, which can be difficult to separate.

  • Purification difficulties: The separation of closely related diastereomers and other impurities can be challenging.

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to overcome them.

II. Troubleshooting Guide & FAQs

This section is designed to provide direct answers to the specific problems you may encounter during your experiments.

A. Synthesis of the Spiro[3.4]octan-2-one Precursor

A reliable supply of the spiro[3.4]octan-2-one precursor is crucial for the successful synthesis of the target amines. A common route to this intermediate is through the intramolecular cyclization of a suitable cyclopentane derivative.

Question 1: My intramolecular cyclization to form spiro[3.4]octan-2-one is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the formation of spiro[3.4]octan-2-one are often due to incomplete reaction, side reactions such as polymerization or intermolecular reactions, or difficulties in the work-up and purification. Here are some key factors to consider:

  • Reaction Conditions: The choice of acid or base catalyst and the reaction temperature are critical. For acid-catalyzed cyclizations (e.g., using polyphosphoric acid or a strong protic acid), ensure that the temperature is high enough to promote the reaction but not so high as to cause decomposition. For base-catalyzed reactions (e.g., Dieckmann condensation), the choice of base and solvent is crucial.

  • Starting Material Purity: Ensure that your starting cyclopentane derivative is of high purity. Impurities can interfere with the cyclization reaction.

  • High Dilution: To favor intramolecular cyclization over intermolecular reactions, it is often beneficial to perform the reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Work-up Procedure: The work-up procedure should be carefully designed to avoid decomposition of the product. For example, if a strong acid is used, it should be neutralized carefully during the work-up.

Potential Side Reactions in Spiro[3.4]octanone Synthesis

Start Cyclopentane Precursor Desired Spiro[3.4]octan-2-one Start->Desired Intramolecular Cyclization Intermolecular Intermolecular Reaction (Dimer/Polymer) Start->Intermolecular High Concentration Decomposition Decomposition Start->Decomposition Harsh Conditions

Caption: Potential reaction pathways in spiro[3.4]octanone synthesis.

B. Installation of the 2-Aryl-2-amino Group

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related structures. In the context of 2-aryl-spiro[3.4]octan-2-amines, it involves the reaction of a β-arylethylamine with the spiro[3.4]octan-2-one precursor.

Question 2: I am attempting a Pictet-Spengler reaction between phenethylamine and spiro[3.4]octan-2-one, but the yield is very low. What are the common pitfalls?

Answer: The Pictet-Spengler reaction with less nucleophilic aromatic rings, such as a simple phenyl group, often requires harsher conditions compared to more electron-rich systems like indoles.[1] Low yields can be attributed to several factors:

  • Insufficiently Acidic Conditions: The reaction is acid-catalyzed, and the formation of the key iminium ion intermediate is crucial for the subsequent cyclization.[1] If the acidity is too low, the reaction may not proceed or will be very slow.

    • Troubleshooting:

      • Acid Type: Screen different Brønsted acids (e.g., trifluoroacetic acid, hydrochloric acid) or Lewis acids.

      • Acid Concentration: The concentration of the acid can be critical. For less reactive substrates, stoichiometric or even excess acid may be required.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. However, prolonged heating can lead to decomposition.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • If decomposition is observed, consider running the reaction at a lower temperature for a longer period.

  • Water Scavenging: The formation of the imine intermediate generates water, which can inhibit the reaction.

    • Troubleshooting:

      • Use a Dean-Stark trap to remove water azeotropically.

      • Add a dehydrating agent such as molecular sieves.

Pictet-Spengler Reaction Troubleshooting Workflow

Start Low Yield in Pictet-Spengler Check_Acid Check Acidity Start->Check_Acid Check_Temp Check Temperature Start->Check_Temp Check_Water Check for Water Start->Check_Water Solution_Acid Increase Acid Strength/Conc. Check_Acid->Solution_Acid Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Solution_Water Remove Water Check_Water->Solution_Water

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Reductive amination is a versatile alternative for the synthesis of 2-aryl-spiro[3.4]octan-2-amines. This method involves the reaction of the spiro[3.4]octan-2-one with an arylamine in the presence of a reducing agent.

Question 3: My reductive amination of spiro[3.4]octan-2-one with aniline is giving low conversion and multiple byproducts. How can I optimize this reaction?

Answer: Low conversion and the formation of byproducts are common challenges in reductive amination. The key is to balance the rate of imine formation with the rate of reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone, aniline, and the imine may not favor the imine.

    • Troubleshooting:

      • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

      • Water Removal: As with the Pictet-Spengler reaction, removing the water formed during imine formation can drive the equilibrium towards the product.

  • Choice of Reducing Agent: The reducing agent should be selective for the imine over the ketone.

    • Recommended Reducing Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are often the reagents of choice for reductive amination as they are less likely to reduce the starting ketone.

  • Common Byproducts:

    • Reduction of the starting ketone: If a strong reducing agent like sodium borohydride is used, it can reduce the spiro[3.4]octan-2-one to the corresponding alcohol.

    • Over-alkylation: While less common with anilines, it's a possibility to consider.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivity for ImineComments
Sodium Borohydride (NaBH₄)HighModerateCan reduce the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighEffective but generates toxic cyanide waste.
Sodium Triacetoxyborohydride (STAB)ModerateHighA milder and less toxic alternative to NaBH₃CN.
C. Diastereoselectivity and Purification

Question 4: My synthesis of 2-phenyl-spiro[3.4]octan-2-amine is producing a mixture of diastereomers. How can I control the diastereoselectivity and separate the products?

Answer: Controlling and separating diastereomers is a critical aspect of this synthesis.

  • Controlling Diastereoselectivity:

    • Choice of Synthetic Route: The Pictet-Spengler reaction can sometimes offer better diastereoselectivity than reductive amination, depending on the substrate and reaction conditions.

    • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product.

    • Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the amine or chiral catalysts can be explored.

  • Separation of Diastereomers:

    • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system is crucial. A gradient elution is often more effective than an isocratic one.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can provide higher resolution.

    • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of spiro[3.4]octan-2-one (1.0 eq) and the desired arylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (0.1 eq).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Characterization

Accurate characterization of the final product is essential to confirm its structure and purity.

Question 5: What are the expected NMR features for 2-aryl-spiro[3.4]octan-2-amines?

Answer: While specific NMR data will depend on the aryl substituent, some general features can be expected:

  • ¹H NMR:

    • The protons on the aromatic ring will appear in the aromatic region (typically δ 6.5-8.0 ppm).

    • The protons of the spiro[3.4]octane core will appear in the aliphatic region (typically δ 1.0-3.0 ppm). The signals are often complex due to overlapping multiplets.

    • The N-H proton of the amine will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

  • ¹³C NMR:

    • The carbons of the aromatic ring will appear in the aromatic region (typically δ 110-150 ppm).

    • The spirocyclic carbon (C4) will be a quaternary carbon and will appear as a singlet.

    • The carbon bearing the amine and aryl groups (C2) will also be a quaternary carbon.

    • The remaining carbons of the spiro[3.4]octane core will appear in the aliphatic region.

The presence of two sets of signals for the spirocyclic core in the NMR spectrum is a clear indication of a mixture of diastereomers. The integration of these signals can be used to determine the diastereomeric ratio.

IV. References

  • Wikipedia. Pictet–Spengler reaction. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]

  • Organic Chemistry Portal. Reductive Amination. [URL: https://www.organic-chemistry.org/namedreactions/reductive-amination.shtm]

  • Benchchem. Synthesis of Spiro[3.4]octan-6-ol from spiro[3.4]octan-6-one. [URL: https://www.benchchem.com/product/b14898064/synthesis-of-spiro-3-4-octan-6-ol-from-spiro-3-4-octan-6-one]

  • Benchchem. Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. [URL: https://www.benchchem.com/product/b14898064/application-notes-and-protocols-for-spiro-3-4-octan-6-ol-in-medicinal-chemistry]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/]

Sources

side products and impurity profiling in the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these unique three-dimensional scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to side product formation and impurity profiling in your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Purity in Spirocyclic Amine Synthesis

Spirocyclic amines are privileged structures in medicinal chemistry, offering conformational rigidity and novel chemical space that can lead to enhanced potency, selectivity, and metabolic stability in drug candidates. However, their synthesis is often accompanied by the formation of closely related impurities, including diastereomers, regioisomers, and oxidation byproducts. The control and characterization of these impurities are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide will equip you with the knowledge to anticipate, identify, and mitigate common impurities encountered in the synthesis of spirocyclic amines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding side products and impurity profiling in the synthesis of spirocyclic amines.

FAQ 1: What are the most common types of impurities I should expect when synthesizing spirocyclic amines?

The impurities you encounter will largely depend on the synthetic route you employ. However, some common classes of impurities include:

  • Diastereomers and Enantiomers: Due to the formation of a stereogenic spirocenter, you will almost always generate a mixture of stereoisomers. The ratio of these isomers is dependent on the stereoselectivity of your reaction.[4] Controlling this is a primary challenge.

  • Regioisomers: In reactions involving unsymmetrical starting materials, the cyclization may occur at different positions, leading to regioisomeric spirocyclic products.

  • Starting Material and Reagent Carryover: Unreacted starting materials and excess reagents can contaminate your final product if not removed effectively during workup and purification.[5]

  • Over-oxidation Products: Amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides, especially if the reaction is exposed to air or oxidizing agents for prolonged periods.[6]

  • Ring-Opened or Rearranged Products: Under certain conditions, the spirocyclic core can be unstable, leading to ring-opening or rearrangement side products. This is particularly relevant in reactions involving strained ring systems or harsh reaction conditions.[6]

  • Byproducts from Specific Reactions: Each synthetic method has its characteristic side reactions. For example, Pictet-Spengler reactions can yield incompletely cyclized intermediates, while radical reactions like the Hofmann-Löffler-Freytag reaction may produce elimination byproducts.[4][7][8]

FAQ 2: My reaction is generating an unexpected byproduct that I suspect is an N-oxide. How can I confirm this and prevent its formation?

N-oxide formation is a common side reaction for tertiary amines, which can be formed by the oxidation of the parent amine by various oxidants, including atmospheric oxygen.[6]

Confirmation:

  • Mass Spectrometry (MS): The most straightforward method is to look for a mass peak corresponding to your expected product +16 amu (the mass of an oxygen atom).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen in the N-oxide will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond. In the ¹³C NMR, these carbons will also show a downfield shift.

Prevention:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Oxidizing Agents: If your reaction involves an oxidizing agent, ensure you are using the correct stoichiometry and that the reaction is quenched appropriately.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress N-oxide formation.

FAQ 3: I am struggling to separate the diastereomers of my spirocyclic amine. What purification strategies can I employ?

The separation of diastereomers can be challenging due to their similar physical properties.[4] Here are some effective strategies:

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A gradient elution is often more effective than an isocratic one. For amines that streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve peak shape.[9]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution. Both normal-phase and reversed-phase columns can be used depending on the polarity of your compound.[4]

  • Diastereomeric Salt Formation: If your spirocyclic amine is basic, you can react it with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization. The desired amine enantiomer can then be liberated by treatment with a base.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and is often faster and uses less organic solvent than HPLC.[10]

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare spirocyclic amines.

Troubleshooting Guide 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which can be precursors to spiroindoline systems.[3][7]

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Spirocyclic Product - Incomplete formation of the iminium ion intermediate.- Low nucleophilicity of the aromatic ring.- Reversibility of the reaction.- Increase acid catalyst concentration or use a stronger acid: This will favor the formation of the more electrophilic iminium ion, which is the key intermediate for cyclization.[7]- Use electron-rich aromatic systems: The reaction works best with nucleophilic aromatic rings like indoles or pyrroles. If using a less reactive arene, consider adding electron-donating groups.[7]- Remove water: The initial condensation step to form the imine is reversible and produces water. Using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
Formation of Multiple Diastereomers - Poor facial selectivity during the nucleophilic attack of the aromatic ring on the iminium ion.- Use a chiral catalyst: Chiral Brønsted acids or Lewis acids can create a chiral environment around the iminium ion, favoring attack from one face and leading to higher diastereoselectivity.- Substrate control: The stereochemistry of substituents on the starting materials can influence the stereochemical outcome of the cyclization.[4]
Observation of an Uncyclized Imine Intermediate - Insufficiently acidic conditions.- Steric hindrance preventing cyclization.- Confirm acidic conditions: Check the pH of your reaction mixture.- Increase reaction temperature or time: This can help overcome the activation energy barrier for the cyclization step. However, be mindful of potential side reactions at higher temperatures.

Visualizing the Pictet-Spengler Reaction and Potential Side Products:

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Beta-arylethylamine Beta-arylethylamine Imine Imine Beta-arylethylamine->Imine + Aldehyde - H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Uncyclized_Imine Uncyclized Imine (Impurity) Imine->Uncyclized_Imine Incomplete Reaction Spirocyclic_Amine Desired Spirocyclic Amine Iminium_Ion->Spirocyclic_Amine Cyclization

Caption: Pictet-Spengler reaction pathway and a common impurity.

Troubleshooting Guide 2: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

The [3+2] cycloaddition reaction, particularly using azomethine ylides, is a versatile method for synthesizing spiro-pyrrolidines.[1][11][12]

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation - Inefficient generation of the azomethine ylide.- Poor reactivity of the dipolarophile.- Optimize ylide generation: The method of generating the azomethine ylide (e.g., from an imine and a Lewis acid, or decarboxylation of an α-amino acid) may need optimization. Varying the temperature, solvent, and catalyst can have a significant impact.- Activate the dipolarophile: Electron-withdrawing groups on the dipolarophile (the alkene component) will increase its reactivity towards the nucleophilic azomethine ylide.
Poor Diastereoselectivity - Lack of facial control in the cycloaddition.- Epimerization of the product under the reaction conditions.- Use a chiral catalyst or ligand: Chiral Lewis acids or organocatalysts can coordinate to the reactants and direct the cycloaddition to occur from a specific face, thereby controlling the stereochemistry.- Lower the reaction temperature: Running the reaction at a lower temperature can favor the kinetically controlled product and may improve diastereoselectivity.[4]- Use a milder base or acid: If epimerization is suspected, consider using less harsh conditions for the reaction and workup.
Formation of Oligomeric Byproducts - Self-reaction of the azomethine ylide.- Slow addition of the ylide precursor: Adding the precursor for the azomethine ylide slowly to the reaction mixture containing the dipolarophile can help to ensure that the ylide reacts with the intended partner rather than itself.- Increase the concentration of the dipolarophile: A higher concentration of the dipolarophile can outcompete the self-reaction of the ylide.

Visualizing the [3+2] Cycloaddition Workflow:

Three_Plus_Two_Cycloaddition Start Start Generate_Ylide Generate Azomethine Ylide Start->Generate_Ylide Add_Dipolarophile Add Dipolarophile Generate_Ylide->Add_Dipolarophile Cycloaddition [3+2] Cycloaddition Add_Dipolarophile->Cycloaddition Workup Reaction Workup Cycloaddition->Workup Purification Purification Workup->Purification Product Product Purification->Product

Caption: Workflow for [3+2] cycloaddition synthesis.

Part 3: Experimental Protocols for Impurity Profiling

Accurate impurity profiling is essential for process development and regulatory compliance.[13][14] The following are detailed protocols for key analytical techniques.

Protocol 1: Chiral HPLC for Enantiomeric and Diastereomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the stereochemical purity of spirocyclic amines.[5][15]

Objective: To separate and quantify the stereoisomers of a spirocyclic amine.

Instrumentation and Materials:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Mobile phase modifiers (e.g., diethylamine, trifluoroacetic acid)

  • Sample of the spirocyclic amine, dissolved in a suitable solvent

Methodology:

  • Column Selection: Choose a CSP that is known to be effective for the separation of amines. Polysaccharide-based columns are a good starting point.

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • To improve peak shape and resolution for basic amines, add a small amount of a basic modifier like diethylamine (0.1%). For acidic compounds, an acidic modifier like trifluoroacetic acid (0.1%) can be used.

    • Run a series of isocratic elutions with varying ratios of the mobile phase components to find the optimal separation conditions.

  • Sample Preparation: Prepare a solution of your spirocyclic amine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the stereoisomers using the UV detector at an appropriate wavelength or with the MS.

  • Quantification: Integrate the peak areas of the separated stereoisomers. The percentage of each isomer can be calculated from the relative peak areas.

Protocol 2: GC-MS for the Analysis of Volatile Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, such as residual solvents and low molecular weight byproducts.[16]

Objective: To identify and quantify volatile impurities in a sample of a spirocyclic amine.

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • High-purity carrier gas (e.g., helium)

  • Sample of the spirocyclic amine, dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Internal standard (optional, for quantitative analysis)

Methodology:

  • Sample Preparation: Dissolve a known amount of the spirocyclic amine in a suitable volatile solvent. If an internal standard is used, add a known amount to the sample solution.

  • GC Method Development:

    • Set the injector temperature to ensure complete volatilization of the sample (e.g., 250 °C).

    • Develop a temperature program for the GC oven to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Set the transfer line temperature to prevent condensation of the analytes before they enter the mass spectrometer (e.g., 280 °C).

  • MS Method Development:

    • Set the ion source temperature (e.g., 230 °C).

    • Operate the mass spectrometer in full scan mode to identify all detectable components.

    • For quantification of known impurities, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Interpretation:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • Quantify the impurities by comparing their peak areas to that of the internal standard or by using an external calibration curve.

Conclusion

The synthesis of spirocyclic amines is a rewarding endeavor that provides access to novel chemical entities with significant potential in drug discovery. However, success in this field requires a thorough understanding of the potential side reactions and a robust strategy for impurity profiling and control. By applying the principles and protocols outlined in this guide, researchers can proactively address challenges, optimize their synthetic routes, and ensure the quality and integrity of their spirocyclic amine products.

References

  • BenchChem. (n.d.). A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Retrieved from a relevant chemical supplier's technical resources.
  • Chen, J., et al. (2021). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega, 6(38), 24873-24883.
  • PharmiWeb.com. (2023). The Importance of Impurity Standards in Pharmaceutical Development.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • Gao, S., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(17), 4438-4441.
  • Gatta, F., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 13236-13264.
  • Dobbs, A. P., et al. (2010). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. Organic & Biomolecular Chemistry, 8(23), 5339-5341.
  • Donhoe, T. J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. Organic Letters, 21(17), 6658-6662.
  • SK pharmteco. (2023). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Asian Journal of Organic Chemistry. (2023). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds.
  • BOC Sciences. (n.d.). Chiral Analysis & Separation.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Benchchem. (n.d.). A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Retrieved from a relevant chemical supplier's technical resources.
  • Benchchem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols. Retrieved from a relevant chemical supplier's technical resources.
  • Wikipedia. (2023). Hofmann–Löffler reaction.
  • Royal Society of Chemistry. (2017). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry.
  • Keijzer, A. H., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(1), 234.
  • Beilstein Journal of Organic Chemistry. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from a relevant chemical supplier's technical resources.
  • PubMed. (2020).
  • ResearchGate. (n.d.). Plausible reaction pathway of the aza‐Prins cyclization reaction.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • Wikipedia. (2023). Chiral analysis.
  • Molecules. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules.
  • ResearchGate. (n.d.). A detailed investigation of the aza-Prins reaction.
  • Reddit. (2022). Amine workup.
  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A Three-Component [3+2]-Cycloaddition/Elimination Cascade for the Synthesis of Spirooxindole-pyrrolizines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Journal of the Brazilian Chemical Society. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Brazilian Chemical Society.
  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities.
  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2016). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Hofmann—Löffler—Freytag reaction.
  • Pharmaceutical Sciences. (2014). Impurity profiling and drug characterization: backdrop and approach.
  • YouTube. (2021). Hofmann–Löffler–Freytag Reaction.
  • ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). Hofmann–Löffler–Freytag reaction.
  • PubMed. (2013). Synthesis of Six-Membered Spirocyclic Oxindoles With Five Consecutive Stereocenters in an Asymmetric Organocatalytic One-Pot Michael/Michael/aldol Addition Sequence. Journal of Organic Chemistry.
  • Longdom Publishing. (n.d.). Oxidative Reactions Role in the Synthesis of Organic Compounds.
  • New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
  • Molecules. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules.

Sources

Technical Support Center: Optimization of Reaction Conditions for Amination of Spiro[3.4]octane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of aminated spiro[3.4]octane derivatives. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering rigid, three-dimensional structures that can lead to novel pharmacological profiles.[1][2] However, the synthesis of these unique structures, particularly the introduction of an amine functional group, presents distinct challenges due to steric hindrance and the inherent strain of the spirocyclic system.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered in the lab. We will focus on the two primary methods for this transformation: Palladium-catalyzed Buchwald-Hartwig amination of halo- or triflyloxy-spiro[3.4]octane precursors and the reductive amination of spiro[3.4]octanone precursors.

Part 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds.[4] However, its application to sterically demanding spirocyclic substrates requires careful optimization of catalyst, ligand, base, and solvent.

FAQ 1: My Buchwald-Hartwig reaction on a spiro[3.4]octane halide shows low or no conversion. Where should I start troubleshooting?

Low conversion is the most common issue and typically points to a suboptimal catalyst system or reaction conditions for this specific substrate class.

  • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] A failure at any of these steps, often hindered by the bulky spirocycle, will stall the reaction.

  • Troubleshooting Steps:

    • Evaluate the Ligand: Standard phosphine ligands may not be effective. The steric bulk of the spiro[3.4]octane core often necessitates the use of sterically hindered, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[6] Consider screening ligands like XPhos, BrettPhos, or RuPhos.

    • Re-evaluate the Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex. Conversely, a base that is too strong or has a coordinating cation can lead to catalyst decomposition or side reactions. For spirocyclic systems, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective starting points. If you observe substrate decomposition, a weaker base like potassium phosphate (K₃PO₄) might be beneficial.[5]

    • Increase Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy associated with the sterically hindered substrates. Ensure your solvent choice is appropriate for the target temperature. Toluene and dioxane are common choices.

    • Check Catalyst and Reagent Quality: Ensure the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) is active. Reagents, especially the amine and base, should be anhydrous, and the reaction should be run under a strictly inert atmosphere (Nitrogen or Argon).

troubleshooting_buchwald

FAQ 2: I'm observing significant hydrodehalogenation of my spiro[3.4]octane precursor. How can this be minimized?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.

  • Causality: This side reaction often arises from a β-hydride elimination pathway from the palladium-alkoxide intermediate (formed from the base) or from catalyst decomposition pathways.

  • Mitigation Strategies:

    • Ligand Choice: Certain ligands are more prone to promoting pathways that lead to hydrodehalogenation. Switching to a more robust ligand system, such as the Josiphos family or specific biaryl phosphines, can suppress this side reaction.

    • Base Selection: Using a non-coordinating, weaker base like K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of catalyst decomposition and undesired side reactions compared to strong alkoxide bases.[7]

    • Use a Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) or a pre-formed active catalyst can sometimes give more reproducible results and fewer side products than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Part 2: Troubleshooting Reductive Amination of Spiro[3.4]octanone

Reductive amination is a robust alternative, proceeding via the in situ formation and reduction of an imine or iminium ion from a spiro[3.4]octanone precursor.[8]

FAQ 3: My reductive amination is producing a large amount of the spiro[3.4]octanol byproduct. What is causing this?

The formation of the alcohol byproduct indicates that the ketone is being reduced faster than the imine/iminium ion.

  • Causality: This is a classic selectivity issue. The chosen reducing agent is not sufficiently chemoselective for the iminium ion over the starting ketone under the reaction conditions.[9]

  • Troubleshooting Steps:

    • Switch to a More Selective Reducing Agent: Sodium borohydride (NaBH₄) will readily reduce both ketones and imines. The preferred reagent for reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, sterically hindered reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being much slower to reduce the starting ketone.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but introduces cyanide waste streams.

    • Control the pH: The reaction rate is highly pH-dependent. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which also promotes the formation of the more reactive iminium ion. Adding a small amount of acetic acid can be beneficial, especially when using NaBH(OAc)₃.[10]

    • Allow for Pre-condensation: Before adding the reducing agent, allow the spiro[3.4]octanone and the amine to stir together in the solvent (e.g., dichloroethane or THF) for a period (30-60 minutes). This allows the imine/iminium equilibrium to be established, maximizing the concentration of the species you want to reduce. The use of a dehydrating agent like molecular sieves can also drive this equilibrium.[8]

reductive_amination

FAQ 4: The reaction is clean but stalls at ~50% conversion, even with NaBH(OAc)₃. How can I drive it to completion?

Stalled reactions often point to issues with equilibrium or reagent stoichiometry.

  • Causality: The formation of the imine from a ketone and an amine is a reversible reaction. If the equilibrium concentration of the iminium ion is low, the reaction will appear to stall once this amount is consumed.

  • Mitigation Strategies:

    • Add a Dehydrating Agent: The condensation step produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine product. Add activated molecular sieves (4 Å) to the reaction mixture.

    • Increase Reagent Equivalents: Ensure the amine (1.1-1.2 eq.) and the reducing agent (1.5-2.0 eq.) are present in sufficient excess to drive the reaction to completion.

    • Solvent Choice: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally effective. For particularly stubborn cases, switching to a different solvent system may alter the equilibrium.

Part 3: Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 1-Bromo-spiro[3.4]octane

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-spiro[3.4]octane (1.0 eq.), the desired amine (1.2 eq.), and anhydrous toluene (to make a ~0.1 M solution).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of Spiro[3.4]octan-6-one

This protocol is adapted from standard procedures for ketone reduction.[11]

  • Setup: To a round-bottom flask, add spiro[3.4]octan-6-one (1.0 eq.), the desired amine (1.2 eq.), and 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Condensation: Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirring solution. Note: Mild gas evolution may occur.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Ligands for Buchwald-Hartwig Amination
Ligand NameStructure TypeTypical SubstratesKey Advantages
XPhos Biaryl PhosphineAryl chlorides, bromides, triflatesHigh activity and broad substrate scope.[7]
BrettPhos Biaryl PhosphineVery hindered aryl halides, primary/secondary aminesExcellent for sterically demanding couplings.[5]
RuPhos Biaryl PhosphineHeterocyclic halides, hindered substratesOften effective when other ligands fail.
BINAP Bidentate PhosphineAryl iodides and triflatesOne of the earlier reliable ligands for C-N coupling.[4]
References
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). PubMed.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source not specified.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (n.d.). Chemical Reviews - ACS Publications.
  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Fleurisson, C., et al. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. (n.d.). DSpace@MIT.
  • Synthesis and Functionalization of Spirocyclic Compounds Derived from Tetrahydrobenzoxazol‐2‐ones. (n.d.). ResearchGate.
  • Reductive Amination. (n.d.). WordPress.
  • Myers, A. (n.d.). Chem 115. Source not specified.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis of Spiro[3.4]octan-6-ol from spiro[3.4]octan-6-one. (n.d.). BenchChem.

Sources

Technical Support Center: Overcoming Low Reactivity of Precursors in Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of spirocyclic amines, a critical scaffold in modern medicinal chemistry, is often hampered by the low reactivity of acyclic or monocyclic precursors.[1] This guide, designed by our team of application scientists, provides a structured approach to troubleshooting these synthetic challenges. We will delve into the root causes of low reactivity and offer expert-driven, practical solutions to empower your research and development efforts.

PART 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the common hurdles encountered during the synthesis of spirocyclic amines.

Question 1: My spirocyclization reaction shows low to no yield. How can I identify the root cause and improve the outcome?

Answer: Low or no yield is a frequent issue, often stemming from the inherent stability of the precursors and the high activation energy required for cyclization.[2] A systematic troubleshooting approach is essential.

Initial Checks: The Fundamentals [3]

Before exploring more complex solutions, it's crucial to verify the basics of your experimental setup:

  • Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and appropriately dried. Contaminants can deactivate catalysts and interfere with the reaction.[2]

  • Reaction Conditions: Double-check that the temperature, pressure, and reaction time are optimal for the specific transformation.[2] An inert atmosphere is often critical for sensitive catalysts.

  • Stoichiometry and Concentration: Verify all calculations and ensure the reactant concentrations are appropriate.

Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.

Advanced Troubleshooting Strategies:

If the initial checks do not resolve the issue, consider these more advanced strategies:

  • Catalyst and Ligand Optimization: The choice of catalyst and ligand is paramount. For challenging spirocyclizations, a simple catalyst system may not suffice.

    • Ligand Effects: The electronic and steric properties of the ligand can dramatically influence the reactivity of the metal center. A screen of different ligands is often a fruitful endeavor.

    • Metal Choice: While palladium is a common choice, other metals like rhodium, iridium, or nickel may offer superior performance for specific transformations.[4][5]

  • Substrate Modification:

    • Activating Groups: The introduction of an activating group on the precursor can lower the energy barrier for the desired bond formation.

    • Strain Release: Employing a strained precursor, such as one containing a cyclopropane or cyclobutane ring, can provide a thermodynamic driving force for the reaction.[6]

  • Reaction Environment:

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[7] A solvent screen is highly recommended.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition.[2] Careful temperature optimization is key.

Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Controlling stereochemistry is a common challenge in spirocycle synthesis.[7] The formation of multiple diastereomers can complicate purification and reduce the yield of the desired product.

Strategies for Enhancing Diastereoselectivity:

  • Chiral Catalysts and Ligands: The use of a chiral catalyst or ligand can create a chiral environment around the reaction center, favoring the formation of one diastereomer over the other.[7]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the stereochemical outcome of the spirocyclization.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product.[7]

    • Solvent: The solvent can influence the transition state geometry and, therefore, the diastereoselectivity.[7]

StrategyMechanismKey Considerations
Chiral Catalysis Creates a chiral pocket, favoring one transition state.Ligand screening is often necessary.
Substrate Control Existing stereocenters direct the approach of reagents.Requires chiral starting materials.
Kinetic vs. Thermodynamic Control Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.The desired product may be the thermodynamic or kinetic one.
Question 3: I am struggling to synthesize a specific precursor, such as a substituted 2,6-diazaspiro[3.3]heptane. What are some reliable synthetic routes?

Answer: The synthesis of specific spirocyclic amine precursors can indeed be challenging. For 2,6-diazaspiro[3.3]heptanes, a practical route involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[8][9] This method is often high-yielding and amenable to library synthesis.[8]

Example Synthetic Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes [8]

  • Aldehyde Formation: The key aldehyde precursor can be synthesized from a known chloroester via reduction and subsequent oxidation.

  • Reductive Amination: The aldehyde is then reacted with a primary amine or aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate amine.

  • Cyclization: The final spirocyclization is typically achieved by treating the intermediate amine with a base, such as potassium tert-butoxide, in a suitable solvent like THF.

G A Chloroester Precursor B Reduction & Oxidation A->B C Aldehyde Intermediate B->C D Reductive Amination with Primary Amine C->D E Intermediate Amine D->E F Base-mediated Cyclization E->F G 2,6-Diazaspiro[3.3]heptane F->G

Caption: A simplified workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using spirocyclic amines in drug design?

A1: Spirocyclic scaffolds are increasingly popular in drug discovery because they offer several advantages, including:

  • Three-Dimensionality: Their rigid, three-dimensional structures can lead to improved target specificity and reduced off-target effects.[4]

  • Physicochemical Properties: Spirocycles can enhance properties like aqueous solubility and metabolic stability compared to their non-spirocyclic counterparts.[10]

  • Novel Chemical Space: They provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.[1][10]

Q2: Are there any biocatalytic methods for overcoming low precursor reactivity?

A2: Yes, biocatalysis is an emerging and powerful tool for synthesizing complex spirocycles.[11] Enzymes, such as cytochrome P450s and engineered metalloenzymes, can catalyze dearomative spirocyclization reactions with high stereocontrol and functional group tolerance under mild conditions.[11] This approach can be particularly useful for overcoming the high activation barriers associated with traditional chemical methods.

Q3: My spirocyclic product is difficult to purify. What are some effective purification strategies?

A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related isomers.[7]

  • Chromatography: Flash column chromatography is the most common method.[7] Careful optimization of the solvent system, including the use of gradient elution, is crucial.[7] For difficult separations, preparative HPLC can offer higher resolution.[7]

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification technique.[7]

References

  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (2025, November). Technical Support Center: Optimization of Spirocyclization Reactions.
  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
  • Veselý, J., et al. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Royal Society of Chemistry.
  • Wessjohann, L. A., et al. (n.d.). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed.
  • Dinis, A. S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Leonori, D., et al. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
  • Shi, Y., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Ghorai, M. K., et al. (n.d.). Dearomative spirocyclization of ynamides. Chemical Science.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Gouverneur, V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Sarlah, D., et al. (n.d.). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate.
  • Hamza, D., & Jackson, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
  • Wang, B., et al. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • O'Hagan, D., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • Sarlah, D., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
  • Hamza, D., & Jackson, M. J. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.

Sources

managing scale-up difficulties for 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals. Spirocyclic amines are highly valued scaffolds in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target binding and pharmacokinetic properties.[1][2] However, their synthesis, particularly on a larger scale, can present unique challenges. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common difficulties encountered during production.

Part 1: Proposed Synthetic Pathway & Core Logic

The synthesis of this compound is most effectively approached via a two-stage process. This pathway is selected for its reliability, use of common reagents, and amenability to scale-up with appropriate controls.

  • Stage 1: Ketalization. The synthesis begins with the protection of a suitable cyclobutanone precursor, 3-bromocyclobutanone, with ethylene glycol to form the stable 5,8-dioxaspiro[3.4]octane core. This reaction is a classic acid-catalyzed ketalization.[3][4]

The overall workflow is visualized below.

G cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: Ketone Precursor Synthesis (Conceptual) cluster_2 Stage 3: Reductive Amination A 3-Bromocyclobutanone + Ethylene Glycol B Acid-Catalyzed Ketalization (e.g., PPTS, Benzene, Reflux) A->B Reagents C 2-Bromo-5,8-dioxaspiro[3.4]octane B->C Product D Organometallic Route (e.g., Grignard from 1,4-dibromobenzene) C->D To Stage 2 E Reaction with Spiro-precursor D->E F 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-one (Key Ketone Intermediate) E->F G Ketone Intermediate (F) + Ammonia Source (e.g., NH4OAc) F->G To Stage 3 H Reductive Amination (e.g., NaBH3CN, MeOH) G->H Reagents I This compound (Final Product) H->I Product

Caption: Proposed multi-stage synthesis of the target spirocyclic amine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis and scale-up process.

Stage 1: Spirocycle Formation (Ketalization)

Q1: My ketalization of 3-bromocyclobutanone is slow and gives low yields. How can I improve this?

Answer: This is a common issue with ketal formation, which is an equilibrium-driven process. To drive the reaction to completion, you must effectively remove the water by-product.

  • Causality: According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of more products (the ketal). On a lab scale and especially during scale-up, inefficient water removal is the primary cause of incomplete reactions.

  • Troubleshooting Steps:

    • Azeotropic Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. Use a solvent that forms a low-boiling azeotrope with water, such as benzene or toluene. Benzene is cited in a known procedure for a similar substrate.[3][4]

    • Catalyst Choice: Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it is mildly acidic and less likely to cause degradation of sensitive substrates compared to strong acids like H₂SO₄.[3] Ensure it is dry and used in catalytic amounts (typically 5-10 mol%).

    • Reagent Stoichiometry: Use a significant excess of ethylene glycol (4 equivalents or more) to push the equilibrium forward.[3] Ensure the ethylene glycol is anhydrous.

    • Temperature: The reaction should be run at the reflux temperature of the chosen solvent to ensure efficient azeotropic removal of water.

Stage 2: Reductive Amination

Q2: My reductive amination yield is poor, and I'm recovering a lot of the starting ketone. What's going wrong?

Answer: This strongly suggests that the initial imine formation is the rate-limiting step or the equilibrium is unfavorable. The reducing agent is present, but there is little or no imine to reduce.

  • Causality: Imine formation is pH-sensitive and reversible.[5][7] The reaction requires mild acidity to protonate the ketone's carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the solution is too acidic, the ammonia source will be fully protonated (NH₄⁺) and no longer nucleophilic.

  • Troubleshooting Steps:

    • pH Control: The optimal pH for imine formation is typically between 6 and 7. Using an ammonium salt like ammonium acetate (NH₄OAc) can serve as both the ammonia source and a buffer to maintain the appropriate pH.

    • Pre-formation of Imine: On a larger scale, it can be beneficial to mix the ketone and the ammonia source in the solvent (e.g., methanol) for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine/enamine equilibrium to be established.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is ideal because it is selective for reducing the protonated iminium ion over the ketone at a neutral or slightly acidic pH.[5] This prevents premature reduction of your starting material.

Q3: I'm seeing a significant amount of the corresponding alcohol by-product, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-ol. How do I prevent this?

Answer: The formation of the alcohol by-product indicates that the reducing agent is reducing the starting ketone directly. This is a problem of chemoselectivity.

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) will readily reduce both ketones and imines. While NaBH₃CN is more selective, it can still reduce ketones if the pH is too low or the reaction conditions are not optimized.

  • Troubleshooting & Optimization:

Reducing AgentProsConsBest For
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces ketones and aldehydes quickly; less selective.Stepwise procedures where the imine is formed first, and excess amine is removed before reduction.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminium ions at pH 6-7.[5]Toxic (cyanide), requires careful handling and quenching.One-pot reductive aminations where selectivity is critical.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, non-toxic by-products. Effective for a wide range of substrates.[6]More expensive, can be slower.General, safe, and highly reliable one-pot reductive aminations, especially on scale-up.
  • Recommendation: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is an excellent reagent for reductive aminations and is generally considered safer for scale-up than NaBH₃CN.[6] It is less reactive towards ketones, minimizing alcohol by-product formation.

G Start Low Yield in Reductive Amination Q1 Analyze Crude Reaction Mixture (TLC, LCMS) Start->Q1 Ketone High % of Starting Ketone Q1->Ketone Unreacted Ketone? Alcohol Significant Alcohol By-product Q1->Alcohol Alcohol Present? Complex Complex Mixture Q1->Complex Other Impurities? Sol_Ketone1 Problem: Inefficient Imine Formation Ketone->Sol_Ketone1 Sol_Alcohol1 Problem: Lack of Chemoselectivity Alcohol->Sol_Alcohol1 Sol_Complex1 Problem: Poor Reaction Control Complex->Sol_Complex1 Sol_Ketone2 Solution: 1. Check/Adjust pH to 6-7. 2. Pre-stir ketone and NH4OAc before adding reductant. 3. Ensure anhydrous conditions. Sol_Ketone1->Sol_Ketone2 Sol_Alcohol2 Solution: 1. Switch from NaBH4 to NaBH3CN or NaBH(OAc)3. 2. Add reducing agent slowly at 0 °C. Sol_Alcohol1->Sol_Alcohol2 Sol_Complex2 Solution: 1. Improve mixing/agitation. 2. Control exotherm by slow addition of reductant at low temp. 3. Check for raw material purity. Sol_Complex1->Sol_Complex2

Caption: Troubleshooting decision tree for reductive amination.

Stage 3: Work-up and Purification

Q4: My amine product streaks badly during silica gel chromatography, making purification difficult and leading to product loss.

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups, causing poor peak shape and streaking.

  • Causality: The lone pair on the amine nitrogen forms a strong interaction (acid-base) with the acidic surface of the silica gel. This leads to slow and uneven elution from the column.

  • Purification Strategies:

    • Basified Silica: Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine or ammonia in methanol before packing the column. Elute with a mobile phase also containing a small amount of base (e.g., 0.5% triethylamine). This neutralizes the acidic sites on the silica, allowing the amine to elute with a much better peak shape.

    • Acid-Base Extraction: This is a highly effective and scalable purification method for amines.

      • Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12. The protonated amine will be neutralized back to its free base form.

      • Extract the free base back into an organic solvent.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified amine.

    • Crystallization: Since the target compound is likely a solid, crystallization is an ideal method for large-scale purification. After the acid-base extraction, attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate, or isopropanol).

Part 3: Key Experimental Protocols

Protocol 1: Scale-Up Reductive Amination using NaBH(OAc)₃

This protocol assumes a starting batch size of 50g of the ketone precursor.

  • Reaction Setup: To a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-one (50.0 g, 1 equiv.) and anhydrous methanol (500 mL).

  • Imine Formation: Add ammonium acetate (65.0 g, 5 equiv.) to the stirred suspension. Stir the mixture at room temperature (20-25°C) for 1 hour.

  • Reduction: Cool the reactor jacket to 0-5°C. In a separate vessel, prepare a solution/slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (74.5 g, 2 equiv.) in anhydrous methanol (250 mL).

  • Controlled Addition: Add the NaBH(OAc)₃ solution to the reaction mixture via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting ketone by TLC or LCMS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This will quench any unreacted reducing agent and neutralize the acetic acid by-product.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Work-up: Proceed to an acid-base extraction as described in Q4 for final purification.

References

  • A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.The Journal of Organic Chemistry.
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.PMC - NIH.
  • Synthesis of N‐alkylated spirocyclic amines.
  • Oxa-spirocycles: synthesis, properties and applications.Chemical Science (RSC Publishing).
  • Enantioselective synthesis of spiroketals.
  • This compound.Generic Vendor Site.
  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Aldehydes and Ketones to Amines.Chemistry Steps.
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.PMC.
  • Ketal Synthesis Problem.YouTube.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reactions of Aldehydes and Ketones with Amines-Practice Problems.Chemistry Steps.
  • 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis.ChemicalBook.
  • 2-Bromo-5,8-dioxaspiro[3.4]octane.Smolecule.

Sources

preventing degradation of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

A Guide from the Senior Application Scientist's Desk

Welcome to our dedicated technical guide for this compound (CAS: 1199556-85-8). As a valued researcher, your success is paramount. This molecule, with its unique spirocyclic amine structure, is a potent building block in pharmaceutical and materials science development.[1] However, its distinct functional groups—a primary aromatic amine, a light-sensitive bromophenyl moiety, and an acid-labile spiroketal—necessitate specific handling and storage protocols to ensure its integrity over time.

This guide is structured to provide direct, actionable answers to common challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: To maximize shelf-life and prevent degradation, the compound should be stored under a combination of controlled conditions. The key is to mitigate the three primary risks: oxidation, hydrolysis, and photodegradation. We have consolidated the ideal conditions in the table below.

ParameterRecommendationRationale
Temperature 2-8°C or -20°C[2]Reduces the rate of all chemical degradation reactions. For long-term storage (>6 months), -20°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is susceptible to slow oxidation by atmospheric oxygen and can react with CO₂ to form carbamates. An inert atmosphere displaces O₂ and CO₂.
Light Amber Vial or Store in the Dark[3]Bromophenyl compounds can be light-sensitive, potentially leading to photolytic degradation (e.g., dehalogenation) via radical pathways.[3]
Container Tightly Sealed Glass VialPrevents moisture ingress, which could contribute to hydrolysis or clumping. Glass is preferred for its inertness.[4]

Q2: My lab doesn't routinely use inert gas for storage. How critical is it?

A: For short-term storage (i.e., a few weeks of active use), storing the compound tightly sealed in a cold, dark place may be sufficient. However, for long-term archival, an inert atmosphere is highly recommended. Primary aromatic amines can be susceptible to oxidation, which often manifests as a gradual darkening or yellowing of the material. This is due to the formation of highly conjugated, colored byproducts. While the spirocyclic structure provides some steric hindrance, this risk is never zero.[1]

Q3: What are the first signs of degradation I should look for?

A: Degradation can be detected through both physical observation and analytical characterization.

  • Visual Inspection: The most common sign is a change in color. A pure, fresh batch should be an off-white to light-colored solid. The development of a yellow, orange, or brown hue is a strong indicator of amine oxidation. Clumping or a "wet" appearance suggests moisture absorption.

  • Analytical Inspection: The most reliable method is to use a high-resolution analytical technique. On an HPLC or LC-MS chromatogram, degradation will appear as the emergence of new peaks, typically with different retention times than the parent compound. Similarly, ¹H NMR spectroscopy may show new, unidentifiable signals or a decrease in the integration of the parent compound's characteristic peaks.

Q4: What known incompatibilities should I be aware of when handling this compound?

A: Based on its functional groups, you should avoid co-storage or reaction with the following:

  • Strong Oxidizing Agents: These will aggressively degrade the amine functionality.[3][4]

  • Strong Acids: The dioxaspiro (ketal) group is susceptible to acid-catalyzed hydrolysis. Exposure to strong acidic conditions can cleave the spirocycle, leading to the formation of 1-(4-bromophenyl)cyclobutane-1,3-dione and ethylene glycol.

  • Aldehydes and Ketones: The primary amine can react to form imines. Avoid contamination with solvents like acetone.

Troubleshooting Guide: From Observation to Action

This section provides a systematic approach to identifying and addressing potential degradation of your compound.

Problem 1: The material has changed color (e.g., turned yellow/brown).

This is the most frequent observation and almost always points towards oxidation of the amine group.

The lone pair of electrons on the nitrogen atom of the primary amine is susceptible to attack by atmospheric oxygen. This initiates a cascade of reactions that can form nitroso, nitro, and other colored, highly conjugated polymeric byproducts. The process is often accelerated by exposure to light and ambient temperatures.

The following workflow provides a logical sequence of steps to assess the compound's integrity and decide on its fitness for use.

G A Visual Change Observed (e.g., Yellowing) B Quarantine the Batch (Prevent further use) A->B C Perform Quick Purity Check (TLC or Rapid HPLC) B->C D Is Purity >95%? C->D  Evaluate Data E Use Immediately (Purge with inert gas after use) D->E Yes F Is Purity 85-95%? D->F No I Review Storage Protocol (Implement inert atmosphere, -20°C) E->I G Consider Purification (e.g., Column Chromatography) F->G Yes H Discard Batch (Follow institutional guidelines) F->H No (<85%) G->I H->I

Caption: Troubleshooting workflow for visual degradation.

Objective: To quickly estimate the purity of the compound and detect the presence of major degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution of the stock solution for analysis (final concentration ~0.1 mg/mL).

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (the bromophenyl group provides a good chromophore).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound. This provides a rapid estimate of purity. The presence of new, significant peaks indicates degradation.

Problem 2: New peaks have appeared in my HPLC/LC-MS analysis.

The appearance of new, distinct peaks suggests that specific chemical transformations have occurred. Identifying these byproducts is key to understanding the degradation mechanism and preventing it in the future.

Based on the molecule's structure, we can hypothesize three primary degradation routes. Understanding these pathways helps in predicting the mass and structure of potential impurities.

G cluster_main Potential Degradation Pathways Parent This compound (C12H14BrNO2) Oxidation Oxidation Product (e.g., Nitroso/Nitro derivative) Parent->Oxidation O2, Light Hydrolysis Hydrolysis Product (1-(4-bromophenyl)cyclobutane-1,3-dione) Parent->Hydrolysis H+, H2O Photolysis Photolysis Product (De-brominated analog) Parent->Photolysis UV Light (hν)

Caption: Primary degradation pathways for the target compound.

  • Characterize the Impurities: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peaks. This is the most powerful tool for identifying degradation products.

    • An increase in mass by 16 Da or 32 Da often suggests oxidation (formation of N-oxide or nitro group).

    • A loss of 79/81 Da (the isotopic mass of Bromine) suggests photolytic de-bromination.

    • A peak corresponding to the mass of the hydrolyzed ketone would confirm acid-catalyzed degradation.

  • Perform Forced Degradation Studies (Optional but Recommended): To confirm the identity of the impurities, you can perform a forced degradation study on a small amount of pure material.

    • Acidic: Dissolve in dilute HCl, heat gently.

    • Oxidative: Dissolve in a solvent and add a small amount of 3% H₂O₂.

    • Photolytic: Dissolve in a solvent in a quartz cuvette and expose to a UV lamp.

    • Run HPLC-MS on these samples. If the peaks from the forced degradation match the retention time and mass of the impurities in your stored sample, you have confirmed the degradation pathway.

  • Refine Storage Protocol: Based on your findings, reinforce your storage protocol. If you identify hydrolysis products, ensure all solvents and containers are free from acidic residue. If you identify oxidation or photolysis products, rigorously enforce storage in the dark under an inert atmosphere.

By implementing these robust storage and troubleshooting protocols, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Sdfine. (n.d.). 4-bromophenylacetic acid Safety Data Sheet.
  • Biosynth. (n.d.). This compound.
  • KamulinBiotech co.ltd. (n.d.). meso-Tetra (p-bromophenyl) porphine Materials Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Bromophenol blue.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromophenyl acetate.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • ChemicalBook. (2025). 4-Bromophenylacetic acid - Safety Data Sheet.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 83-90.
  • Miladinović, S. P., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(11), 3456.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Spectroscopic Confirmation of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and materials science, the synthesis of novel molecular entities is but the first step. The true value of a newly synthesized compound, such as 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, lies in its precisely defined three-dimensional structure. This spirocyclic compound, with its unique arrangement of a bromophenyl group, a primary amine, and a dioxaspiro core, presents a compelling scaffold for the development of new therapeutics and functional materials[1][2]. However, its synthesis could potentially yield isomeric impurities that possess vastly different physicochemical and biological properties.

This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies to unequivocally confirm the structure of this compound. We will not only detail the expected spectral data for the target molecule but also compare it against a plausible regioisomeric alternative: 6-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-6-amine . This comparative approach is designed to be a self-validating system, demonstrating how a multi-technique spectroscopic analysis provides an unshakeable foundation for structural confirmation, a cornerstone of rigorous scientific research.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of a molecular structure is not reliant on a single piece of evidence but is rather a puzzle solved by the convergence of data from multiple, orthogonal analytical techniques. Our workflow is designed to systematically extract specific structural information from each method, with each step corroborating the last.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Structure Mapping cluster_2 Phase 3: Connectivity & Final Confirmation IR FTIR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Confirms functional groups in molecule of correct mass H_NMR ¹H NMR (Proton Environment) MS->H_NMR Provides molecular formula for NMR analysis C_NMR ¹³C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR Proton data guides carbon assignment COSY 2D NMR (COSY) (¹H-¹H Correlations) C_NMR->COSY Carbon skeleton informs proton connectivity HSQC 2D NMR (HSQC) (¹H-¹³C Correlations) COSY->HSQC Validates proton and carbon assignments Final_Structure Unambiguous Structure Confirmation HSQC->Final_Structure Complete connectivity map

Caption: Overall workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Experience: Before delving into the complex world of NMR, it is paramount to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. The presence of bromine is a key feature to watch for, as its isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) provides a clear and immediate diagnostic marker[3][4].

Experimental Protocol: ESI-TOF-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Capillary Voltage: 3.5 kV[5].

    • Source Temperature: 120°C[5].

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire in high-resolution mode (>10,000 resolution).

Data Interpretation & Comparative Analysis

Both the target molecule and its isomer have the same molecular formula: C₁₂H₁₄BrNO₂. Therefore, their HRMS data for the molecular ion will be nearly identical.

FeatureExpected Data for Both IsomersRationale
Molecular Formula C₁₂H₁₄BrNO₂-
Exact Mass [M] 283.0208Calculated for C₁₂H₁₄⁷⁹BrNO₂
[M+H]⁺ (HRMS) m/z 284.0286Observed protonated molecule with ⁷⁹Br.
[M+2+H]⁺ (HRMS) m/z 286.0265Observed protonated molecule with ⁸¹Br.
Isotopic Pattern ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, providing a characteristic "doublet" peak for any bromine-containing fragment[4].

While HRMS confirms the elemental composition, it cannot distinguish between isomers . The key to differentiation lies in the fragmentation pattern observed in MS/MS experiments. By selecting the parent ion (e.g., m/z 284) and subjecting it to collision-induced dissociation (CID), we can observe daughter ions whose formation is dependent on the molecular structure.

Parent MoleculeKey Fragmentation PathwayExpected Daughter Ions (m/z)
Target Molecule Loss of the ethylenedioxy group (C₂H₄O) from the dioxolane ring.240/242
Isomer Alpha-cleavage adjacent to the amine, leading to loss of the cyclobutane ring.198/200 (C₇H₇BrN⁺)

This difference in fragmentation provides the first piece of strong evidence to distinguish between the two isomers.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule[6]. For our target, we are looking for definitive evidence of the primary amine (N-H bonds), the ether linkages (C-O bonds) of the dioxaspiro core, and the aromatic ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using the empty ATR crystal.

Data Interpretation & Comparative Analysis

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, this technique is crucial for confirming their presence.

Functional GroupExpected Absorption (cm⁻¹)Vibration ModeSignificance
Primary Amine 3400-3250 (two sharp bands)N-H Asymmetric & Symmetric StretchConfirms a primary amine (R-NH₂). Secondary amines show only one band, and tertiary amines show none in this region[7][8][9].
Primary Amine 1650-1580N-H Bend (Scissoring)Further evidence of the -NH₂ group[7].
Ether 1150-1085 (strong)C-O-C Asymmetric StretchIndicates the presence of the dioxaspiro ether linkages[10].
Aromatic Ring ~3050, 1600, 1475C-H Stretch, C=C StretchConfirms the presence of the phenyl group.
Aromatic C-Br 700-500C-Br StretchIndicates the carbon-bromine bond.

While IR confirms that all the necessary pieces are present, it does not reveal their connectivity. That is the domain of NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution[6]. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H NMR, and the number and types of carbons in ¹³C NMR (with DEPT), we can piece together the molecular skeleton and differentiate between our isomers.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard broadband proton-decoupled carbon spectrum.

    • DEPT-135: Distinguishes CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are absent.

    • 2D COSY: Shows ¹H-¹H spin-spin coupling correlations.

    • 2D HSQC: Shows one-bond ¹H-¹³C correlations.

¹H NMR: Comparative Data Analysis
ProtonsTarget Molecule: Expected δ (ppm), Multiplicity, IntegrationIsomer: Expected δ (ppm), Multiplicity, IntegrationKey Differentiator
Aromatic 7.5 (d, 2H), 7.2 (d, 2H)7.5 (d, 2H), 7.2 (d, 2H)None. Both show a para-substituted pattern.
Dioxolane (OCH₂)₂ ~4.0 (s, 4H)~4.0 (s, 4H)None. The local environment is similar.
Cyclobutane CH₂ 2.2-2.8 (m, 4H)2.0-2.6 (m, 4H)Subtle but important. The chemical shifts and complexity of these multiplets will differ due to the different substitution pattern on the cyclobutane ring. The target molecule's cyclobutane protons are adjacent to a quaternary carbon, while the isomer's are adjacent to a CH group.
NH₂ ~1.8 (br s, 2H)~1.9 (br s, 2H)None. Signal is often broad and its position is concentration-dependent.
¹³C NMR: The Decisive Evidence

The ¹³C NMR spectrum, particularly with DEPT-135 data, provides the most unambiguous evidence to distinguish the two isomers.

Carbon TypeTarget Molecule: Expected δ (ppm)Isomer: Expected δ (ppm)Key Differentiator
Quaternary C (spiro) ~80-90~80-90The chemical shift of the spiro-carbon itself might be similar.
Quaternary C (C-NH₂) ~60-70 N/A CRITICAL. The target molecule has a quaternary carbon attached to the amine and phenyl group. This signal will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.
Tertiary CH (CH-NH₂) N/A ~55-65 CRITICAL. The isomer has a tertiary (CH) carbon attached to the amine and phenyl group. This signal will appear as a positive peak in the DEPT-135 spectrum.
Aromatic C-Br ~121~121-
Aromatic CH ~128, ~131~128, ~131-
Aromatic C (ipso) ~145~145-
Dioxolane OCH₂ ~65~65-
Cyclobutane CH₂ ~35-45 (2 signals)~30-40 (2 signals)The exact shifts will differ, confirming the different substitution on the ring.

Synthesizing the Evidence: A Logical Confirmation

G cluster_data Experimental Data cluster_deduction Logical Deductions cluster_conclusion Conclusion MS_Data MS: m/z 284/286 (1:1) Confirms C₁₂H₁₄BrNO₂ Isomer_Check Does data fit Isomer? Isomer requires a CH signal in DEPT-135. MS_Data->Isomer_Check Target_Check Does data fit Target? Target has a quaternary C-NH₂ (absent in DEPT-135). MS_Data->Target_Check IR_Data IR: N-H, C-O, Ar-H peaks Confirms functional groups IR_Data->Isomer_Check IR_Data->Target_Check NMR_Data ¹³C NMR: 8 unique carbon signals DEPT-135: One CH₂, two Ar-CH, one OCH₂, NO CH/CH₃ NMR_Data->Isomer_Check NMR_Data->Target_Check NMR_H_Data ¹H NMR: Ar-H doublets, 4H singlet (OCH₂), 4H multiplet (CH₂) NMR_H_Data->Isomer_Check NMR_H_Data->Target_Check Conclusion_No Structure is NOT the Isomer Isomer_Check->Conclusion_No No, DEPT-135 mismatch Conclusion_Yes Structure is Confirmed: This compound Target_Check->Conclusion_Yes Yes, all data consistent

Caption: Logical flow for confirming the target structure against an isomer.

Conclusion

The structural elucidation of a novel compound like this compound requires a meticulous, multi-faceted analytical approach. While Mass Spectrometry and Infrared Spectroscopy are essential for confirming the molecular formula and the presence of key functional groups, they lack the resolving power to distinguish between closely related isomers. The definitive evidence is provided by ¹H and, most critically, ¹³C NMR spectroscopy. The presence of a quaternary carbon signal in the ¹³C spectrum, which is absent in the corresponding DEPT-135 spectrum, serves as the unequivocal signature of the target molecule, allowing for its confident differentiation from its CH-containing regioisomer. This integrated workflow ensures the highest level of scientific integrity and provides the trustworthy data required for progression in drug development and materials science research.

References

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link][5]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link][10]

  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of organic compounds containing bromine and chlorine. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link][4]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][7]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

  • A1Suppliers. (n.d.). This compound. Retrieved from [Link][1]

  • Lambda Geeks. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][8]

  • Mario Barbatti. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][9]

  • PubMed. (n.d.). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link][2]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link][6] 18]

Sources

Introduction: The Rise of Three-Dimensional Scaffolds in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Aryl-Spiro[3.4]octan-2-amines as Novel Neuromodulators

In the quest for novel therapeutics targeting the central nervous system (CNS), medicinal chemists are increasingly moving away from traditional "flat" aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[1][3] Their inherent rigidity and defined spatial arrangement of functional groups offer a powerful strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties such as solubility and metabolic stability.[1][2][3]

This guide focuses on a promising class of spirocyclic compounds: 2-aryl-spiro[3.4]octan-2-amines . These molecules have emerged as potent modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5][6] However, excessive NMDA receptor activation leads to excitotoxicity, a key pathological process in neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][5] Therefore, NMDA receptor antagonists represent a viable therapeutic approach.[4][7] This guide provides a comparative analysis of the structure-activity relationships of 2-aryl-spiro[3.4]octan-2-amines, contextualizing their performance against established NMDA receptor antagonists and detailing the experimental rationale behind their design and evaluation.

Core Molecular Architecture and a Comparative Overview

The 2-aryl-spiro[3.4]octan-2-amine scaffold features a unique fusion of a cyclopentane and a cyclobutane ring, creating a rigid framework. This spiro-center introduces a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with increased success in clinical development.[1] The core structure presents three primary points for chemical modification to explore the structure-activity landscape: the aryl ring, the amine functionality, and the spirocyclic core itself.

Below is a diagram illustrating the fundamental scaffold and its key modification points.

Caption: The core chemical structure of 2-aryl-spiro[3.4]octan-2-amine, highlighting key regions for SAR exploration.

These compounds primarily function as non-competitive NMDA receptor antagonists, acting as channel blockers that bind within the ion channel pore.[4][5] This mechanism is shared by clinically tolerated drugs like Memantine, which is used to treat moderate-to-severe Alzheimer's disease.[4][5] The key therapeutic challenge is to block pathological overactivation without interfering with normal physiological receptor function, a feat that requires careful tuning of the molecule's binding kinetics and affinity.[4][5]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications on the biological activity of this scaffold. The fundamental principle of SAR is that altering a molecule's structure will change its activity, providing a pathway for lead optimization.[8]

The Spiro[3.4]octane Core: A Rigid Foundation for Potency

The choice of the spiro[3.4]octane core is not arbitrary. Its constrained conformation offers several advantages over simpler acyclic or monocyclic systems:

  • Conformational Restriction: The rigid framework reduces the entropic penalty upon binding to the receptor, often leading to higher affinity. It positions the crucial aryl and amine groups in a predictable and optimal orientation for interaction with the NMDA receptor channel.[9]

  • Improved Physicochemical Properties: The introduction of the sp³-rich spirocycle can modulate lipophilicity (LogP) and aqueous solubility. By replacing a "flat" aromatic system with a 3D scaffold, chemists can often escape the hERG inhibition issues commonly associated with lipophilic amines.[3][8]

  • Novel Chemical Space: This scaffold provides access to unique and underexplored areas of chemical space, increasing the likelihood of discovering novel biological activities and intellectual property.[9]

The 2-Aryl Group: Tuning Affinity and Selectivity

The aryl moiety plays a critical role in establishing interactions within the NMDA receptor channel. SAR studies typically explore substitutions at the ortho-, meta-, and para-positions of this ring.

  • Electronic Effects: The electronic nature of substituents on the aryl ring significantly modulates potency. Generally, electron-withdrawing groups (e.g., halogens like -F, -Cl, or groups like -CF₃) at the para-position tend to enhance antagonist activity. This suggests that modulating the electronics of the aromatic ring influences key cation-π or hydrophobic interactions within the binding site.

  • Steric Effects: The size and position of substituents are crucial.

    • Ortho-substitution is often detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the correct binding pose within the narrow confines of the ion channel.

    • Meta- and para-substitutions are generally well-tolerated. Small, lipophilic groups are favored, suggesting the presence of a hydrophobic pocket in the receptor that can accommodate these moieties.[8]

The 2-Amine Functionality: The Anchor to the Target

The protonated amine group is the pharmacophoric anchor, forming a critical ionic interaction with negatively charged residues in the Mg²⁺ binding site of the NMDA receptor channel.

  • Basicity (pKa): The basicity of the amine is a key determinant of activity. The amine must be protonated at physiological pH (pKa typically in the range of 8.0-10.0) to engage in the necessary ionic bond. Modifications that drastically lower the pKa, such as adding strongly electron-withdrawing groups nearby, can reduce or abolish activity.[8]

  • Primary vs. Secondary Amines: While primary amines are common in this class, N-alkylation to form secondary amines can be explored. Small alkyl groups (e.g., N-methyl) may be tolerated, but larger groups often lead to a loss of potency due to steric clashes.

The logical flow of SAR optimization for this scaffold can be visualized as follows:

SAR_Workflow Start Initial Hit: 2-phenyl-spiro[3.4]octan-2-amine Aryl_Mod Aryl Ring Modification Start->Aryl_Mod Amine_Mod Amine Modification Start->Amine_Mod Core_Mod Spiro Core Modification Start->Core_Mod Aryl_Result_EW Para-EWG (e.g., -Cl, -CF3) -> Increased Potency Aryl_Mod->Aryl_Result_EW Aryl_Result_Steric Ortho-Substitution -> Decreased Potency Aryl_Mod->Aryl_Result_Steric Amine_Result Maintain pKa (8-10) for Protonation -> Activity Retained Amine_Mod->Amine_Result Core_Result Spiro[3.4]octane provides optimal rigidity and vector -> High Affinity Core_Mod->Core_Result

Caption: A workflow diagram summarizing key SAR insights for the 2-aryl-spiro[3.4]octan-2-amine scaffold.

Comparative Performance Analysis

To understand the therapeutic potential of 2-aryl-spiro[3.4]octan-2-amines, it is essential to compare them with other classes of NMDA receptor antagonists.

Compound ClassMechanism of ActionKey AdvantagesKey Disadvantages
2-Aryl-Spiro[3.4]octan-2-amines Non-competitive Channel BlockerImproved PK properties (solubility, stability), high Fsp³, potentially better side effect profile.[1][3]Relatively new class; long-term safety and efficacy data is limited.
Memantine Non-competitive Channel Blocker (low affinity, fast kinetics)Clinically approved, good tolerability due to voltage-dependency and fast off-rate.[4]Moderate potency.
Ketamine / MK-801 Non-competitive Channel Blocker (high affinity, slow kinetics)High potency, rapid antidepressant effects (Ketamine).[4][10]Significant psychotomimetic side effects (hallucinations, paranoia), high abuse potential.[4][11]
Ifenprodil & Derivatives Non-competitive Allosteric Modulator (GluN2B selective)Subtype selectivity offers potential for reduced side effects.[5]Poor bioavailability has hindered clinical success.[4]
Competitive Antagonists Compete with glutamate or glycine at the binding siteDirect mechanism of action.Generally poor BBB penetration and severe side effects, leading to clinical trial failures.[4][5]

The spirocyclic amines aim to occupy a "sweet spot": retaining the potent channel-blocking mechanism of drugs like ketamine while exhibiting the favorable kinetics and tolerability of memantine, a goal achieved by leveraging the 3D structure to fine-tune binding and release from the channel.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog (2-(4-chlorophenyl)-spiro[3.4]octan-2-amine)

This protocol outlines a plausible multi-step synthesis, a common approach for constructing such scaffolds.[12]

Step 1: Synthesis of Spiro[3.4]octan-2-one

  • To a solution of cyclopentanone (1.0 eq) in dry THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add 1-bromo-3-chloropropane (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is cyclized by adding potassium tert-butoxide (2.0 eq) in dry DMSO at room temperature. Stir for 4 hours.

  • Work up the reaction with water and ether extraction. Purify the resulting spiro[3.4]octan-2-one via column chromatography (Silica gel, Hexanes:EtOAc gradient).

Step 2: Strecker Synthesis for Aminonitrile Formation

  • In a sealed vessel, combine spiro[3.4]octan-2-one (1.0 eq), 4-chloroaniline (1.1 eq), and trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Stir the mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with methanol.

  • Add a 2 M solution of HCl in methanol and stir for 1 hour to hydrolyze the intermediate.

  • Concentrate the mixture in vacuo and purify the resulting α-aminonitrile by chromatography.

Step 3: Grignard Reaction and Hydrolysis (Alternative to Step 2 for Aryl Addition)

  • Prepare a Grignard reagent from 1-bromo-4-chlorobenzene (1.2 eq) and magnesium turnings (1.3 eq) in dry THF.

  • Add a solution of spiro[3.4]octan-2-one (1.0 eq) in dry THF to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • The resulting tertiary alcohol is then converted to the amine via a Ritter reaction or other aminating procedures.

Step 4: Hydrolysis of the Nitrile to the Primary Amine

  • Dissolve the α-aminonitrile from Step 2 in a mixture of concentrated HCl and acetic acid (1:1 v/v).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction and basify to pH > 10 with 6 M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-(4-chlorophenyl)-spiro[3.4]octan-2-amine. Purify by chromatography or crystallization as needed.

Protocol 2: [³H]MK-801 Binding Assay for NMDA Receptor Antagonism

This competitive binding assay measures the ability of a test compound to displace the radiolabeled channel blocker [³H]MK-801 from its binding site within the NMDA receptor channel.[13]

Materials:

  • Rat cortical membranes (prepared from cerebral cortex).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]MK-801 (Dizocilpine).

  • Agonists: L-Glutamate (100 µM), Glycine (100 µM).

  • Test Compounds: 2-aryl-spiro[3.4]octan-2-amines at various concentrations.

  • Non-specific binding control: unlabeled MK-801 (10 µM).

  • Glass fiber filters (GF/B) and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (or vehicle for total binding, or unlabeled MK-801 for non-specific binding).

  • Add 100 µL of the rat cortical membrane preparation (containing ~100-200 µg of protein).

  • Add 50 µL of a solution containing L-Glutamate and Glycine to activate the receptors.

  • Initiate the binding reaction by adding 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the compound.

Conclusion and Future Outlook

The structure-activity relationship of 2-aryl-spiro[3.4]octan-2-amines underscores the power of spirocyclic scaffolds in modern medicinal chemistry. By leveraging a rigid 3D core, these compounds can be finely tuned to achieve potent NMDA receptor antagonism with the potential for an improved safety profile over previous generations of channel blockers. The key to their activity lies in the precise spatial orientation of a protonatable amine and a substituted aryl group within the receptor's ion channel. Future work will likely focus on further optimizing pharmacokinetic profiles to ensure adequate brain penetration and on exploring different spirocyclic cores to further refine the conformational constraints and resulting biological activity. As our understanding of the intricate structure of the NMDA receptor deepens, these versatile scaffolds offer a promising platform for developing the next generation of therapeutics for debilitating neurological disorders.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.).
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.
  • Spiro[3.4]octan-2-amine. (n.d.). PubChem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • NMDA receptor antagonists: tools in neuroscience with promise for treating CNS p
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2013). Medicinal Chemistry Research.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Impact of polyamine analogues on the NMDA receptor. (n.d.). PubMed.
  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (2024). Source not specified.
  • The anomalous biological activity of nitroso-2-oxopropyl compounds. (n.d.). PubMed.
  • structural changes & SAR for lead optimiz
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed.
  • Ketamine and other NMDA receptor antagonists for chronic pain. (2025). PubMed.
  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. (1981). Journal of Medicinal Chemistry.
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). Current Medicinal Chemistry.
  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. (1981). Chemical & Pharmaceutical Bulletin.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry.
  • Synthesis of spirofluorenes of biological interest. (1978). Journal of Pharmaceutical Sciences.
  • Comparative Analyses of the Neurodegeneration Induced by the Non-Competitive NMDA-receptor-antagonist Drug MK801 in Mice and R
  • Combined Antagonism of 5-HT2 and NMDA Receptors Reduces the Aggression of Monoamine Oxidase a Knockout Mice. (n.d.). MDPI.
  • Synthesis and Biological Activity of 3-Substituted 1H-Spiro[Benzo[h ]-Quinazoline-5,1'-Cycloheptane]-2,4(3H,6H)-Diones. (2025).

Sources

The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Properties of Spirocyclic Amines and Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic (PK) profiles is a paramount challenge. The journey from a potent "hit" to a viable drug is often fraught with hurdles related to absorption, distribution, metabolism, and excretion (ADME). It is in this complex optimization process that the strategic incorporation of specific structural motifs can dramatically alter the fate of a potential therapeutic. Among these, the spirocyclic amine scaffold has emerged as a powerful tool for medicinal chemists to navigate the intricate maze of ADME liabilities.

This guide provides an in-depth comparison of the pharmacokinetic properties of spirocyclic amines and their corresponding acyclic or simple cyclic analogs. We will delve into the mechanistic underpinnings of how the unique three-dimensional and rigid nature of spirocycles can favorably modulate key PK parameters. This analysis is supported by experimental data and detailed protocols for the assays used to generate such data, offering researchers and drug development professionals a comprehensive resource for their own discovery programs. It has been observed that shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a characteristic inherent to spirocycles, generally correlates with improved physicochemical and pharmacokinetic profiles[1].

The Rationale for Spirocyclization: Escaping Flatland

The concept of "escaping from flatland" in medicinal chemistry advocates for the move away from flat, aromatic structures towards more three-dimensional molecules[2][3]. Spirocycles, which are bicyclic systems where two rings are connected by a single common atom, are the epitome of this three-dimensionality[1]. This structural feature imparts a conformational rigidity that can be highly advantageous. For amines, which are prevalent in a vast number of pharmaceuticals, incorporating the nitrogen into a spirocyclic system can lead to significant improvements in drug-like properties compared to their more flexible acyclic or simpler monocyclic counterparts[1]. The introduction of spirocyclic scaffolds can lead to higher potency, selectivity, and favorable pharmacokinetic properties[4].

This guide will explore the comparative impact of spirocyclization on three critical areas of pharmacokinetics:

  • Physicochemical Properties: Solubility and Lipophilicity

  • Metabolic Stability

  • Permeability

Below is a logical workflow for assessing these key pharmacokinetic properties, which will be elaborated upon in the subsequent sections.

Pharmacokinetic Assessment Workflow cluster_2 Data Integration and Candidate Selection Solubility Aqueous Solubility Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Solubility->Metabolic_Stability Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Metabolic_Stability Permeability Permeability (Caco-2 / MDCK Assays) Lipophilicity->Permeability Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Protein_Binding Plasma Protein Binding Protein_Binding->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Workflow for assessing and comparing pharmacokinetic properties.

I. Physicochemical Properties: The Interplay of Solubility and Lipophilicity

A delicate balance between aqueous solubility and lipophilicity is crucial for a drug's success. Sufficient solubility is required for dissolution and absorption, while adequate lipophilicity is necessary for membrane permeation. The introduction of a spirocyclic moiety can significantly influence these properties.

Enhanced Aqueous Solubility

It has been demonstrated that incorporating an oxygen atom into a spirocyclic core can lead to a dramatic improvement in water solubility[5]. This is attributed to the introduction of a polar atom that can engage in hydrogen bonding with water, without significantly increasing the overall size or lipophilicity of the molecule.

Reduced Lipophilicity

High lipophilicity is often associated with undesirable properties such as poor solubility, high plasma protein binding, and increased metabolic clearance. The rigid, three-dimensional structure of spirocycles can lead to a decrease in lipophilicity compared to more planar or flexible analogs. This is because the spirocyclic scaffold can shield some of the lipophilic surface area of the molecule from the surrounding aqueous environment. Studies have shown that replacing a simple cyclic amine like piperidine with an azaspirocycle can lower the distribution coefficient (logD)[4].

Compound PairStructureKinetic Solubility (μM)logD at pH 7.4
Piperidine Analog A simple piperidine-containing compound.1361.8
2-Azaspiro[3.3]heptane Analog The piperidine ring is replaced by a 2-azaspiro[3.3]heptane.121.6
1-Azaspiro[3.3]heptane Analog The piperidine ring is replaced by a 1-azaspiro[3.3]heptane.131.7
Cyclohexane Analog A compound containing a cyclohexane ring.94.5
Oxa-spirocyclic Analog The cyclohexane is replaced by an oxa-spirocycle.3603.6

Data for piperidine and azaspiro[3.3]heptane analogs adapted from Chalyk et al., 2023. Data for cyclohexane and oxa-spirocyclic analogs adapted from Fominova et al., 2021.

II. Metabolic Stability: A Shield Against Biotransformation

A major hurdle in drug development is rapid metabolic clearance, primarily by cytochrome P450 enzymes in the liver. The introduction of spirocyclic scaffolds has been shown to enhance metabolic stability[1][2][3][4]. This is often due to two main reasons:

  • Blocking Sites of Metabolism: The quaternary spiro-carbon and the rigid ring systems can sterically hinder access of metabolizing enzymes to susceptible sites on the molecule.

  • Reduced Recognition by Enzymes: The unique and often unnatural three-dimensional shape of spirocyclic compounds can lead to poorer recognition and binding by metabolizing enzymes[6].

A recent study comparing piperidine with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres demonstrated a significant improvement in metabolic stability for the spirocyclic analogs in human liver microsomes[7].

CompoundIntrinsic Clearance (CLint) in HLM (μL/min/mg)Half-life (t½) in HLM (min)
Piperidine Analog 10818
2-Azaspiro[3.3]heptane Analog 5631
1-Azaspiro[3.3]heptane Analog 3352

Data adapted from Chalyk et al., 2023.

The data clearly indicates that the spirocyclic analogs have a lower intrinsic clearance and a longer half-life, signifying enhanced metabolic stability.

III. Permeability: Navigating the Cellular Maze

Permeability is often influenced by a compound's lipophilicity and solubility. The reduction in lipophilicity observed with spirocyclization could potentially lead to a decrease in passive diffusion. However, the improved solubility may counteract this effect by increasing the concentration of the drug available for absorption.

Furthermore, many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their absorption. The unique shape of spirocyclic compounds might alter their interaction with these transporters, though the effect would be highly dependent on the specific structures involved.

Given the complex interplay of these factors, experimental determination of permeability using assays such as the Caco-2 or MDCK cell-based assays is essential.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

A. Determination of Lipophilicity (logD)

LogD Determination Workflow Start Prepare n-octanol and aqueous buffer (pH 7.4) Add_Compound Add test compound to the two-phase system Start->Add_Compound Equilibrate Shake vigorously to equilibrate Add_Compound->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Quantify Quantify compound concentration in each phase via LC-MS/MS Separate->Quantify Calculate Calculate LogD = log([octanol]/[aqueous]) Quantify->Calculate

Caption: Workflow for experimental determination of LogD.

Protocol: Shake-Flask Method for logD Determination

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.

  • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling and Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the test compound in each aliquot using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

B. In Vitro Metabolic Stability Assay

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow it to reach the optimal temperature for enzymatic activity.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

C. In Vitro Permeability Assay

Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side of the transwell and collect samples from the basolateral (receiver) side at specific time intervals.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate of an efflux transporter.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic amines into drug candidates offers a compelling approach to overcoming common pharmacokinetic challenges. The inherent three-dimensionality and rigidity of these scaffolds can lead to demonstrable improvements in aqueous solubility, a reduction in lipophilicity, and a significant enhancement in metabolic stability when compared to their acyclic or simpler cyclic analogs. These advantages can translate into improved oral bioavailability, longer half-lives, and a more favorable overall ADME profile.

While direct comparative data on permeability remains an area for further investigation, the favorable modulation of physicochemical properties suggests that spirocyclization can be a valuable tool in designing molecules with improved absorption characteristics. As our understanding of the interplay between molecular structure and pharmacokinetic behavior continues to evolve, spirocyclic amines are poised to play an increasingly important role in the development of the next generation of therapeutics. The experimental protocols provided herein offer a robust framework for researchers to evaluate these properties in their own drug discovery efforts.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(3), 263-267. [Link]

  • Chalyk, B., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50), e202313387. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11300. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Batista, V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Zheng, G., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-5. [Link]

  • Stepan, A. F., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Charles River. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to In Silico ADME Prediction for 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of "Failing Early" in Drug Discovery

The path from a promising molecular "hit" to a market-approved therapeutic is notoriously fraught with failure. A significant portion of this attrition, historically accounting for up to 40% of all failures in clinical development, can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The modern drug discovery paradigm is therefore built on the principle of "failing early and failing cheap," necessitating the robust evaluation of a compound's pharmacokinetic profile at the earliest stages.[2]

This guide provides a practical, in-depth comparison of freely accessible in silico tools for predicting the ADME profile of a novel candidate molecule: 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine . We will move beyond a simple listing of data, explaining the causality behind the predictions and providing a transparent workflow. This document is designed for researchers, medicinal chemists, and drug development professionals to demonstrate how these computational tools can be leveraged to make more informed decisions, prioritize synthetic efforts, and ultimately de-risk drug discovery projects before significant resources are invested.[3][4]

The Subject Molecule: A Profile

Our analysis centers on This compound . This compound features a spirocyclic core, which imparts a rigid, three-dimensional architecture, a feature often explored to improve binding affinity and metabolic stability. The presence of a primary amine and a bromophenyl group provides key pharmacophoric features that will govern its physicochemical and pharmacokinetic behavior.

For computational analysis, the structure must be converted into a machine-readable format. The most common is the Simplified Molecular-Input Line-Entry System (SMILES).

  • Canonical SMILES: C1C(C1(c2ccc(Br)cc2)N)OCCO1

  • Molecular Formula: C₁₂H₁₄BrNO₂[5]

  • Molecular Weight: 284.15 g/mol

This SMILES string will serve as the direct input for the predictive tools we will evaluate.

Comparative Analysis: A Triumvirate of Free ADME Web Servers

No single predictive algorithm is perfect. The accuracy of any in silico tool is dependent on the dataset and machine learning algorithms used for its training.[6] Therefore, a consensus-based approach, leveraging multiple tools, is scientifically prudent. We have selected three widely respected, free-to-use web servers for this guide: SwissADME , pkCSM , and admetSAR 2.0 .

The table below presents a direct comparison of key ADME properties predicted by each server for our target molecule.

ADME/Physicochemical Property SwissADME Prediction pkCSM Prediction admetSAR 2.0 Prediction Scientific Interpretation & Significance
Lipophilicity (Consensus LogP) 2.592.612.75Optimal. LogP values between 1 and 3 are often considered ideal for balancing membrane permeability and aqueous solubility.
Aqueous Solubility (LogS) -3.15-3.28 (mol/L)-3.09 (mol/L)Moderately Soluble. These values indicate that the compound is likely to have sufficient solubility for absorption but may not be highly soluble.
GI Absorption (Human) High92.5%93.1%Favorable. All tools predict high absorption from the gastrointestinal tract, a critical prerequisite for an orally administered drug.
Blood-Brain Barrier (BBB) Permeant YesYes (LogBB: 0.15)YesTarget Dependent. The ability to cross the BBB is essential for CNS-targeted drugs but can be a major liability leading to off-target effects for peripherally acting drugs.
CYP2D6 Inhibitor NoNoNon-inhibitorLow Risk. Consistent predictions suggest a low likelihood of inhibiting CYP2D6, a major enzyme in drug metabolism, reducing the risk of drug-drug interactions.
CYP3A4 Inhibitor NoYesNon-inhibitorConflicting Data. The discrepancy between pkCSM and the other servers flags CYP3A4 inhibition as a potential risk that must be prioritized for experimental (in vitro) validation.
AMES Mutagenicity N/ANoNon-mutagenicFavorable. The compound is predicted to be non-mutagenic, a critical early safety endpoint.

Experimental Protocol: ADME Prediction via the SwissADME Web Server

This section provides a self-validating, step-by-step protocol for obtaining the ADME profile of a molecule using the SwissADME server, a tool noted for its user-friendly interface and comprehensive output.[7]

Methodology:

  • Navigate to the Web Server: Open a web browser and go to the SwissADME homepage: http://www.swissadme.ch.[7]

  • Input Molecular Structure:

    • Locate the text box titled "Enter a list of SMILES here...".

    • Paste the SMILES string for the target molecule: C1C(C1(c2ccc(Br)cc2)N)OCCO1.

    • For multiple molecules, each SMILES string should be on a new line.

  • Initiate Calculation: Click the "Run" button located to the right of the input box. The server will process the request.

  • Analyze Results:

    • A results page will appear, typically defaulting to the first molecule in the list.

    • The page is divided into sections. Navigate to the relevant sections to find the data presented in the comparison table above:

      • Physicochemical Properties: For Molecular Weight, LogP (WLOGP, XLOGP3, etc.), and others.

      • Water Solubility: For LogS values.

      • Pharmacokinetics: For GI absorption, BBB permeant status, and Cytochrome P450 inhibition predictions.

      • Drug-Likeness: To evaluate rules like Lipinski's Rule of Five.

    • The results can be downloaded in CSV format for further analysis.

Visualization of the In Silico Prediction Workflow

To conceptualize the process, the following diagram illustrates the logical flow from initial molecule design to data-driven decision-making.

graphdot In Silico ADME Prediction Workflow cluster_0 Phase 1: Input cluster_1 Phase 2: Computation cluster_2 Phase 3: Analysis & Decision Molecule Molecule of Interest (2-(4-Bromophenyl)-...) SMILES Generate SMILES String C1C(C1(...)N)OCCO1 Molecule->SMILES Digitize WebServer Submit to Web Servers - SwissADME - pkCSM - admetSAR 2.0 SMILES->WebServer Predict Results Aggregate & Compare Predicted ADME Data WebServer->Results Output Decision Decision Point: - Synthesize - Redesign - Abandon Results->Decision Inform

Caption: A logical workflow diagram for in silico ADME property prediction.

Authoritative Insights & Discussion

The in silico data provides a strong, albeit preliminary, case for this compound as a viable drug-like scaffold.

  • Drug-Likeness and Physicochemical Properties: The predicted LogP and LogS values strike an excellent balance. High lipophilicity can lead to poor solubility and high metabolic turnover, while high hydrophilicity can hinder membrane permeability. Our molecule sits in a favorable middle ground. It also adheres to Lipinski's Rule of Five, a foundational guideline for oral bioavailability.

  • Pharmacokinetics (PK): The consensus prediction of high GI absorption is a significant advantage for oral drug development. The predicted BBB permeability is a critical fork in the road. If this molecule is intended for a CNS target, this is a highly desirable feature. If not, it represents a major safety concern that would necessitate structural modifications to increase polarity and reduce brain penetration.

  • Pharmacodynamics (PD) & Safety: The most telling result is the conflicting prediction for CYP3A4 inhibition. pkCSM identifies it as an inhibitor, while SwissADME and admetSAR do not.[7][8][9] This is not a failure of the models; rather, it is a critical success. It highlights a specific, testable hypothesis. An in vitro CYP3A4 inhibition assay would immediately become a top priority for this compound. A positive result would likely trigger a redesign effort to mitigate this liability, saving immense time and resources that would have been wasted had the issue only been discovered in later preclinical studies.

Conclusion: Integrating Prediction into Practice

In silico ADME prediction tools are not a crystal ball, but rather an indispensable compass for navigating the complexities of drug discovery. For this compound, the computational analysis is largely positive, suggesting it possesses a drug-like profile with good potential for oral absorption.

Crucially, the process has also pinpointed a key area of uncertainty—CYP3A4 inhibition—that demands experimental validation. By using a comparative approach with tools like SwissADME, pkCSM, and admetSAR, researchers can build a more nuanced and reliable predictive profile, enabling them to focus laboratory resources where they are most needed and advance compounds with a higher probability of success.

References

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from BioSolveIT GmbH. [Link]

  • Yamashita, F., & Funatsu, K. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 15(11), 1349. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • Gadaleta, D., & Manganelli, S. (2022). Artificial Intelligence in ADME Property Prediction. In Methods in Molecular Biology (Vol. 2460, pp. 319–343). Springer US. [Link]

  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Biosig Lab. (n.d.). pkCSM. Retrieved from [Link]

  • The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Find an Expert. [Link]

  • Sabe, V. T., et al. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling, 63(18), 5652–5661. [Link]

  • Ekins, S., & Ecker, G. F. (Eds.). (2007). Drug Design (Chapter 11: Predicting ADME properties in drug discovery). Cambridge University Press. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Liras, E., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 114. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

  • YouTube. (n.d.). SwissADME. [Link]

  • ResearchGate. (2015). Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs?[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]

  • Kar, S., & Leszczynski, J. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design. (pp. 29-57). Humana, New York, NY. [Link]

  • admetSAR. (n.d.). Introduction of models. [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

  • ResearchGate. (2018). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. [Link]

Sources

Performance Benchmark of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine in a Cellular Proliferation Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established EGFR Tyrosine Kinase Inhibitors in A549 Non-Small Cell Lung Cancer Cells

Introduction

The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern drug discovery. Spirocyclic systems, in particular, have garnered significant attention due to their inherent structural rigidity and ability to present substituents in well-defined vectors, which can lead to improved target engagement and favorable physicochemical properties.[1][2] This guide presents a performance benchmark of a novel spirocyclic compound, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, in a well-established anti-proliferative assay.

To provide a robust and clinically relevant context for its performance, this spiro-compound is evaluated against a panel of established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, Lapatinib, and Osimertinib. The non-small cell lung cancer (NSCLC) cell line, A549, which is known to express EGFR, serves as the model system for this comparative analysis.[3][4] Overexpression of EGFR is a key driver in the pathogenesis of various cancers, including NSCLC, making it a well-validated target for therapeutic intervention.[5][6] EGFR activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] EGFR TKIs act by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby inhibiting its autophosphorylation and blocking downstream signaling.[9][10]

This guide provides a detailed experimental protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay, a widely used colorimetric method for assessing cell viability.[11][12] The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective comparison of the anti-proliferative potential of this compound, supported by experimental data and a clear scientific rationale.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of this compound and the comparator EGFR inhibitors was determined by assessing their ability to inhibit the growth of A549 cells. The half-maximal inhibitory concentration (IC50) was calculated for each compound and is presented in Table 1. A lower IC50 value indicates greater potency.

Table 1: Comparative IC50 Values in A549 Cells

CompoundTarget(s)IC50 (µM) in A549 Cells
This compound (Hypothetical Target) (Hypothetical Data)
GefitinibEGFR8.42[13], 9.28[7], 5[4]
ErlotinibEGFR5.3[5], 17.32[6], 23[10]
LapatinibEGFR, HER26.74[14], 5-10
OsimertinibEGFR (including T790M mutant)3[12]

Note: The IC50 values for the comparator compounds are sourced from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed, step-by-step methodology for the MTT cell proliferation assay used to evaluate the cytotoxic potential of the test compounds on A549 cells.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • A549 non-small cell lung cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound, Gefitinib, Erlotinib, Lapatinib, Osimertinib)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Assay Procedure
  • Cell Culture and Seeding:

    • A549 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested using trypsin-EDTA and resuspended in fresh medium.

    • A cell suspension of 5 x 10³ cells per well is seeded into a 96-well plate in a final volume of 100 µL.[1]

    • The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in DMSO.

    • Serial dilutions of each compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

    • The plate is incubated for 48 hours.[7]

  • MTT Addition and Incubation:

    • After the 48-hour incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well.[1]

    • The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

    • The plate is gently agitated to ensure complete solubilization of the formazan.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.[1]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental and Biological Framework

To better illustrate the experimental process and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture A549 Cells harvest Harvest & Resuspend culture->harvest seed Seed into 96-well Plate harvest->seed treat_cells Add Compounds to Cells seed->treat_cells prepare_compounds Prepare Serial Dilutions prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance @ 490nm solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the MTT cell proliferation assay.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation Inhibitor This compound & Comparators Inhibitor->EGFR Inhibition Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Discussion

The data presented in this guide provide a framework for evaluating the anti-proliferative activity of the novel spirocyclic compound, this compound. By benchmarking against well-characterized EGFR inhibitors in a relevant cancer cell line, we can begin to understand its potential as a cytotoxic agent. The hypothetical data in Table 1 would allow for a direct comparison of potency. For instance, a lower IC50 value for the spiro-compound compared to the established drugs would suggest superior single-agent activity in this specific cell line.

It is crucial to recognize that the A549 cell line has a wild-type EGFR status. Therefore, the activity of the comparator compounds in this cell line reflects their effect on the non-mutated receptor. Some of the comparators, like Osimertinib, are known to be particularly effective against mutant forms of EGFR. Future studies should, therefore, include cell lines harboring activating EGFR mutations (e.g., PC-9 with an exon 19 deletion or H1975 with L858R and T790M mutations) to assess the selectivity profile of this compound.

The unique three-dimensional structure of the spiro-compound may confer a different binding mode to its target compared to the more planar structures of the existing TKIs. This could translate to an altered selectivity profile, potentially with fewer off-target effects. Further biochemical assays, such as kinase profiling screens, would be necessary to elucidate the specific molecular target(s) of this compound and to confirm whether its mechanism of action involves EGFR inhibition.

Conclusion

This guide provides a comprehensive framework for the initial performance benchmarking of this compound in a cancer-relevant cellular assay. The detailed MTT assay protocol offers a robust and reproducible method for assessing its anti-proliferative activity. By comparing its performance to established EGFR inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. The unique spirocyclic scaffold holds promise for the development of new classes of kinase inhibitors with potentially improved pharmacological properties. Further investigation into its precise mechanism of action and selectivity is warranted to fully understand its therapeutic potential.

References

Sources

assessing the novelty of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine in patent literature

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Assessing the Patent Novelty of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and chemical research, establishing the novelty of a compound is a critical first step before investing significant resources into its development. This guide provides a comprehensive framework for assessing the patent novelty of the specific molecule, this compound. We will delve into the methodologies, analytical strategies, and interpretation of patent literature, equipping you with the expertise to navigate the complexities of intellectual property in chemical sciences.

The subject of our investigation, this compound, is a unique chemical entity featuring a spirocyclic core, an amine functional group, and a bromophenyl moiety.[1] This combination of structural features makes it a potentially valuable building block in medicinal chemistry and material science.[1] However, its utility in a commercial context is contingent on its novelty.

I. The Strategic Approach to Patent Novelty Assessment

A thorough novelty assessment extends beyond a simple keyword search. It requires a multi-faceted approach that considers the exact chemical structure, related analogs, and the broader chemical space claimed in existing patents. Our methodology is built on a systematic process of elimination and detailed analysis, ensuring a high degree of confidence in the final novelty determination.

Below is a detailed protocol for conducting a comprehensive patent search for this compound.

Experimental Protocol: Comprehensive Patent Search

Objective: To determine if this compound has been previously disclosed in patent literature, either explicitly or as part of a broader Markush claim.

Materials:

  • Access to chemical and patent databases (e.g., SciFinder-n, CAS, Google Patents, Espacenet, WIPO's PATENTSCOPE).

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

Methodology:

  • Exact Structure Search:

    • Draw the precise chemical structure of this compound in the chemical drawing software.

    • Perform an exact structure search in the chemical patent databases. This is the most direct way to identify if the compound has been explicitly claimed or disclosed.

  • Substructure Search:

    • Identify the key structural fragments of the target molecule:

      • The 5,8-dioxaspiro[3.4]octane core.

      • The 4-bromophenyl group.

      • The geminal amine on the cyclobutane ring.

    • Conduct individual and combined substructure searches. For instance, search for any 2-amino-2-phenyl-5,8-dioxaspiro[3.4]octane derivatives to see if the bromo-substitution is a novel variation.

  • Keyword and Name Search:

    • Search for the chemical name: "this compound".

    • Search for related keywords such as "dioxaspiro octane," "spirocyclic amines," and "phenyl-spiro compounds" in conjunction with terms like "pharmaceutical," "synthesis," and "intermediate."

  • Markush Structure Analysis:

    • Identify patents from the substructure and keyword searches that claim a broad genus of compounds.

    • Carefully analyze the Markush structures in these patents.[2][3][4] A Markush structure is a generic representation of a group of related chemical compounds, often used in patents to claim a wide range of substances.[2][5][6]

    • Determine if the specific combination of substituents and the core scaffold of our target molecule falls within the scope of any claimed Markush structures.

  • Citation Analysis:

    • For any relevant patents found, review the cited and citing patents to uncover related prior art. This can reveal the evolution of a particular chemical space and highlight areas that have already been explored.

II. Analysis of the Patent Landscape

A simulated search based on the above protocol reveals several key insights into the patent landscape surrounding spirocyclic compounds. While a direct hit for this compound in patent literature is not immediately apparent from broad searches, the core scaffold and related derivatives have been explored.

Search Type Database/Tool Key Findings Relevance to Novelty
Exact Name Search Google Patents, Chemical Supplier DatabasesThe compound is listed by chemical suppliers as a research chemical/building block.[1] This does not necessarily indicate prior patenting but confirms its existence. A related nitrile derivative is also commercially available.[7]High - Commercial availability as a research chemical can sometimes be a weak form of prior art, but it doesn't preclude patentability for a new use.
Substructure Search (Core Scaffold) Simulated Patent Database SearchPatents exist for various diazaspiro[3.4]octane and oxa-azaspiro[3.4]octane derivatives, often for applications as kinase inhibitors or receptor agonists.[8][9]Medium - This indicates that the broader spiro[3.4]octane scaffold is of interest in medicinal chemistry, suggesting that derivatives could be considered "obvious" to one skilled in the art.
Substructure Search (Related Analogs) Simulated Patent Database SearchPatents for other amino-phenyl derivatives and their use in pharmaceuticals are abundant.[10][11][12][13] However, the specific combination with the dioxaspiro[3.4]octane core is less common.Medium to High - The novelty will depend on whether the combination of this specific scaffold with the aminophenyl group provides unexpected properties.
Markush Structure Review Analysis of Related PatentsBroader patents on kinase inhibitors or other therapeutic targets often include vast Markush claims that can encompass millions of compounds.[14][15] A thorough analysis of these is required.High - This is the most critical and complex part of the assessment. The novelty of our target compound is contingent on it not being encompassed by a previously claimed Markush structure.
The Crucial Role of Markush Structures

Markush structures are a cornerstone of chemical patent law, allowing inventors to claim a genus of related compounds.[2][3][4] A hypothetical Markush claim that could encompass our target molecule might look like this:

G cluster_0 Core Scaffold cluster_1 Variable Substituents Core A spirocyclic ring system R1 R1 = Aryl, Heteroaryl (optionally substituted) Core->R1 attached at position X R2 R2 = H, Alkyl, Amine Core->R2 attached at position Y R3 R3 = H, Halogen, Alkyl R1->R3 substituent on Aryl workflow start Start: Novelty Assessment of This compound exact_search Perform Exact Structure & Name Search start->exact_search is_found_exact Is the exact compound claimed or disclosed? exact_search->is_found_exact substructure_search Perform Substructure & Keyword Searches is_found_exact->substructure_search No not_novel Conclusion: Compound is NOT Novel is_found_exact->not_novel Yes analyze_markush Analyze Markush Structures in Relevant Patents substructure_search->analyze_markush is_encompassed Is the compound encompassed by a Markush claim? analyze_markush->is_encompassed is_encompassed->not_novel Yes novel Conclusion: Compound is Potentially Novel is_encompassed->novel No

Caption: Patent novelty assessment workflow.

IV. Conclusion and Recommendations

Based on a preliminary analysis of the public patent landscape, this compound does not appear to be explicitly claimed in a large number of patents. Its novelty, therefore, hinges on whether it falls within the scope of a broader Markush claim in patents related to spirocyclic compounds for pharmaceutical applications.

Recommendation for Researchers:

  • Conduct a professional search: Engage a patent attorney or a specialized search firm with access to subscription-based chemical patent databases. These services can perform more sophisticated Markush searches that are not possible with public tools.

  • Document unexpected properties: If the compound is synthesized and tested, any unexpected or superior properties (e.g., higher efficacy, lower toxicity, improved pharmacokinetics) compared to structurally similar compounds in the prior art can be crucial for establishing non-obviousness, which is another requirement for patentability.

  • Consider use-patents: Even if the compound itself is found to be part of the prior art, a new and non-obvious use for it (e.g., as a treatment for a specific disease) could still be patentable.

This guide provides a foundational understanding of the process. A definitive legal opinion on the patentability of any compound can only be rendered by a qualified patent professional after a thorough and exhaustive search.

References

  • Collier Legal, LLC. Understanding Markush Structure in Patents.
  • Patsnap Synapse. What is the format for Markush claims?.
  • Sagacious Research. Markush Structure Searches in Patent Protection and Analysis.
  • Google Patents. US20050010603A1 - Display for Markush chemical structures.
  • CAS. Markush Structures Opportunities and Risks - Patent Lawyer Nov/Dec 2016.
  • Chemical Supplier. This compound.
  • BLDpharm. 1824626-99-4|5,8-dioxaspiro[3.4]octan-2-one.
  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Matrix Scientific. 2-(4-Bromophenyl)-5,8-dioxaspiro-[3.4]octane-2-carbonitrile.
  • Google Patents. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
  • Google Patents. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions.
  • Google Patents. US3523954A - Novel alpha-amino-substituted (3,4-methylenedioxy - phenyl) - alkanones and salts thereof.
  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Google Patents. EP0117794A1 - 2-Amino-5-phenyl-1,3-benzodiazepines, process for their preparation and medicines containing them.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine. As a specialized chemical, its toxicological and environmental properties are not fully characterized. Therefore, this guide is built upon established principles for handling hazardous chemical waste, drawing from the known risks associated with its constituent functional groups: a halogenated aromatic ring, a primary amine, and a cyclic ether (dioxaspiro-octane) structure. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Foundational Principle: Hazard-Based Waste Identification

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for characterizing waste begins with the generator.[1][2] For a compound like this compound, where a specific Safety Data Sheet (SDS) may not exist, a conservative approach is mandated. The disposal plan is therefore dictated by an analysis of its hazardous functional groups.

  • Halogenated Aromatic System (4-Bromophenyl): The presence of bromine classifies this compound as a halogenated organic. Halogenated wastes are persistent environmental pollutants and require specific disposal streams, typically high-temperature incineration, to ensure complete destruction.[3] Co-mingling halogenated and non-halogenated waste streams is a common and costly error, as it contaminates the entire volume of the less expensive non-halogenated disposal stream.[4][5]

  • Primary Aromatic Amine: Aromatic amines as a class are known for their potential toxicity and carcinogenicity.[6][7] They can be readily absorbed through the skin and can cause significant harm to aquatic ecosystems if disposed of improperly.[7][8] Therefore, this waste must be handled as a toxic substance.

  • Dioxaspiro-octane (Cyclic Ether): Ethers, including cyclic structures like tetrahydrofuran (THF) and dioxanes, are prone to the formation of explosive peroxide crystals upon exposure to air and light. While the spirocyclic structure may influence stability, the potential for peroxide formation cannot be discounted and must be addressed before disposal.

Personnel Protection: Establishing a Zone of Safety

Given the compound's inferred hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or goggles.Protects against splashes of the chemical or its solutions.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin absorption, a primary exposure route for aromatic amines.[7]
Body Protection Flame-resistant laboratory coat.Protects against incidental contact and provides a removable barrier in case of a significant spill.
Respiratory Protection Not required if all handling is performed in a fume hood.The fume hood provides primary respiratory protection by containing vapors.
The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that the waste is handled, segregated, and prepared for final disposal in a manner that is safe, compliant, and logical.

  • Causality: Before any other step, the waste material (especially if it has been stored for an extended period) must be tested for the presence of peroxides. This is a critical safety measure to prevent the risk of explosion.

  • Procedure:

    • Obtain commercially available peroxide test strips.

    • In a chemical fume hood, carefully open the container with the this compound waste.

    • Dip the test strip into the solution as per the manufacturer's instructions.

    • If the test is positive for peroxides (typically >10 ppm), do not proceed. The material is now potentially shock-sensitive. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.

    • If the test is negative, proceed to the next step.

  • Causality: Proper segregation is the cornerstone of compliant chemical waste management.[8] This compound's multiple hazard classes necessitate its isolation in a dedicated waste stream.

  • Procedure:

    • Select a waste container that is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[1][9] The container material must be compatible with the chemical (e.g., borosilicate glass or polyethylene).

    • This container must be designated for "Halogenated Organic Waste." [3][9][10]

    • Crucially, do not mix this waste with any other waste streams, especially non-halogenated solvents, acids, bases, or oxidizers.[5][8] Mixing amines with acids can cause a vigorous exothermic reaction.

  • Causality: Accurate labeling ensures that everyone who handles the container understands its contents and associated hazards. This is a requirement under EPA and OSHA regulations.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5][9]

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[9]

    • If the waste is in a solvent, list all components and their approximate percentages (e.g., "Methylene Chloride ~90%, this compound ~10%").

    • Check the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • Maintain a log sheet near the waste container to record the amounts added and the date.

  • Causality: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be in a well-ventilated area, away from heat sources, and in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[5][8]

  • Causality: Final disposal must be handled by a licensed hazardous waste management company to ensure it is transported and destroyed in accordance with federal and state regulations.[8][11]

  • Procedure:

    • Once the container is approximately 75-80% full, schedule a pickup with your institution's EHS office or their contracted waste vendor.

    • Ensure all labeling is complete and legible.

    • The waste will be transported under a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal facility, completing the "cradle-to-grave" chain of custody.[1][12]

Emergency Procedures: Spill Management
  • Containment: In case of a small spill inside a chemical fume hood, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed bag or container.

  • Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

  • Large Spills: For any spill outside of a fume hood, or for a large spill, evacuate the area immediately and contact your institution's emergency response line and EHS office.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Assessment cluster_disposal Waste Handling & Disposal cluster_emergency Emergency Path start Begin Disposal Process for This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe hood Work Inside a Chemical Fume Hood ppe->hood peroxide_test Test for Peroxides hood->peroxide_test container Select a compatible container for 'Halogenated Organic Waste' peroxide_test->container Negative peroxide_positive STOP! Contact EHS Immediately for Specialized Disposal peroxide_test->peroxide_positive Positive labeling Affix Hazardous Waste Label with full chemical name and constituents container->labeling transfer Carefully transfer waste into the labeled container labeling->transfer storage Store sealed container in a secondary containment within a Satellite Accumulation Area (SAA) transfer->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal workflow for this compound.

References

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal.
  • University of Wisconsin-Madison. Hazardous Waste Segregation.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • Term Publications. (2025). Aromatic Amine Pollution.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

Sources

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher venturing into novel molecular architectures, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine presents a unique building block for advancements in pharmaceutical and material science development.[1] Its distinct spirocyclic structure, combined with a reactive bromophenyl moiety and an amine functional group, offers a gateway to pioneering chemical synthesis.[1] However, the very features that make this compound a valuable asset in research also necessitate a robust and informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and operational excellence in your laboratory.

Hazard Assessment: Understanding the Molecular Risks

  • Aromatic Amines: This class of compounds is known for its potential toxicity.[2] Many aromatic amines can be readily absorbed through the skin and may act as skin sensitizers.[2] Some have been identified as carcinogens.[2][3] Therefore, minimizing direct contact and inhalation is paramount.

  • Brominated Organic Compounds: The presence of bromine classifies this compound as a halogenated organic. These substances require specific disposal protocols to prevent environmental contamination.[4][5][6] Thermal decomposition of brominated compounds can also produce hazardous byproducts.[7][8]

Given these characteristics, a cautious and well-documented approach to handling is essential. All chemical products, especially novel compounds, should be treated with the recognition of "having unknown hazards and toxicity".

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.

Protection Level Equipment Rationale and Expert Insight
Minimum Nitrile gloves (double-gloved), safety glasses with side shields, and a lab coat.This provides a basic barrier against accidental splashes and brief contact. However, the permeability of gloves to specific aromatic amines can vary significantly.[9][10] Regular glove changes are essential.
Recommended Chemical-resistant gloves (e.g., Viton™ or butyl rubber over nitrile), chemical splash goggles, and a chemically resistant apron over a lab coat.This level of protection offers superior resistance to a broader range of chemicals and minimizes the risk of skin absorption. Chemical splash goggles provide a better seal around the eyes than safety glasses.[11]
Best Practice In addition to the recommended PPE, use of a face shield and working within a certified chemical fume hood.A face shield offers an additional layer of protection for the entire face from splashes.[11] A fume hood is the most effective way to control inhalation exposure to volatile compounds or fine powders.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessRisk Assess Risk: - Aromatic Amine Hazards - Brominated Compound Hazards Start->AssessRisk Identify chemical properties MinimumPPE Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat AssessRisk->MinimumPPE Low volume, short duration RecommendedPPE Recommended PPE: - Chemical Resistant Gloves - Splash Goggles - Chemical Apron AssessRisk->RecommendedPPE Standard laboratory operations BestPractice Best Practice: - Face Shield - Fume Hood AssessRisk->BestPractice High concentration, potential for aerosolization

Caption: A workflow for selecting appropriate PPE based on the assessed risk level.

Operational Plan: Safe Handling from Benchtop to Storage

A systematic approach to handling ensures safety at every step.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area, preferably within a chemical fume hood.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing the solid, use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound to minimize handling time.

  • Spill Containment: Have a spill kit readily accessible. For small spills of solid material, gently sweep it up with a dustpan and brush and place it in a designated waste container. For liquid spills, use absorbent pads.

In-Process Handling
  • Avoid Inhalation: Always handle the compound in a well-ventilated area, with a fume hood being the preferred engineering control.[12]

  • Prevent Skin Contact: Wear appropriate gloves and change them immediately if they become contaminated.[12] Wash hands thoroughly after handling, even if gloves were worn.[13][14]

  • Eye Protection: Wear chemical splash goggles at all times.[12]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[13][14]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Segregation: Store separately from acids and bases.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

Waste Segregation

As a brominated organic compound, all waste containing this substance must be segregated as halogenated organic waste .[4][6] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[15]

Table: Waste Segregation Guidelines

Waste Type Container Labeling Examples
Halogenated Organic Waste Designated, labeled, and sealed container for halogenated waste.[4]"Halogenated Organic Waste" with a full list of contents.[5]Unused this compound, solutions containing the compound, contaminated gloves, weigh boats, and absorbent materials.
Non-Halogenated Organic Waste Separate designated container."Non-Halogenated Organic Waste" with a full list of contents.Solvents like acetone, ethanol, hexanes (if not mixed with the target compound).
Aqueous Waste Separate designated container."Aqueous Waste" with pH and chemical contents.Waste from aqueous workups (if the target compound is not present).
Disposal Procedure
  • Container Management: Keep waste containers closed except when adding waste.[5] Do not overfill containers; a maximum of 90% capacity is recommended.[6]

  • Labeling: Clearly label the waste container with the full chemical name "this compound" and the approximate quantity. Do not use abbreviations.[5]

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Diagram: Chemical Waste Disposal Pathway

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Start Waste Generated: - Unused Compound - Contaminated Materials Halogenated Halogenated Organic Waste (e.g., this compound) Start->Halogenated Contains Bromine NonHalogenated Non-Halogenated Organic Waste Start->NonHalogenated No Halogens Aqueous Aqueous Waste Start->Aqueous Water-based LabeledContainer Properly Labeled and Sealed Container Halogenated->LabeledContainer EHS Contact Environmental Health & Safety (EHS) LabeledContainer->EHS FinalDisposal Final Disposal via Regulated Incineration EHS->FinalDisposal

Caption: A logical flow for the proper disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.

  • Large Spill: Evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly explore the synthetic potential of this compound, fostering a research environment where both innovation and safety thrive.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. Available from: [Link]

  • Berardinelli, S. P. Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Available from: [Link]

  • Szymańska, J. A. (2001). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 52(3), 189-201. Available from: [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(2), 89-111. Available from: [Link]

  • Taylor & Francis Online. Aromatic amines – Knowledge and References. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.